Technical Documentation Center

2,3-Dichloro-D-Phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dichloro-D-Phenylalanine

Core Science & Biosynthesis

Foundational

Technical Guide: Fmoc-2,3-dichloro-D-phenylalanine in Peptidomimetic Design

Executive Summary Fmoc-2,3-dichloro-D-phenylalanine (Fmoc-2,3-Cl₂-D-Phe-OH) represents a high-value tool in the medicinal chemist's arsenal, bridging the gap between structural rigidity and metabolic stability. Unlike it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-2,3-dichloro-D-phenylalanine (Fmoc-2,3-Cl₂-D-Phe-OH) represents a high-value tool in the medicinal chemist's arsenal, bridging the gap between structural rigidity and metabolic stability. Unlike its canonical counterpart (Phenylalanine) or even the more common para-substituted analogs, the 2,3-dichloro substitution pattern introduces a unique combination of electronic withdrawal and steric bulk at the ortho position. When coupled with the D-configuration, this residue effectively arrests peptide backbone flexibility, enforces specific turn conformations, and provides near-absolute resistance to chymotrypsin-like proteolysis.

This guide details the physicochemical profile, mechanistic utility, and optimized solid-phase synthesis protocols for integrating this sterically demanding residue into therapeutic peptide candidates.

Part 1: Chemical Profile & Physicochemical Properties[1]

The integration of two chlorine atoms at the 2 and 3 positions of the phenyl ring drastically alters the electronic landscape of the side chain. The ortho (2-position) chlorine creates a "steric lock," restricting rotation around the


 bond, while the D-configuration inverts the Ramachandran space available to the peptide backbone.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dichloro-D-phenylalanine
CAS Number 1260614-79-6
Molecular Formula

Molecular Weight 456.32 g/mol
Chirality D-Enantiomer (R-configuration at

-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
Purity Standard

98.0% (HPLC),

99% Chiral Purity
Protecting Group Fmoc (Base labile)

Part 2: Structural Mechanistics & The "Ortho-Effect"

The Steric-Electronic Interface

The utility of Fmoc-2,3-dichloro-D-Phe extends beyond simple hydrophobicity. The 2,3-dichlorophenyl moiety functions as a conformational anchor.

  • Ortho-Clash (Steric): The chlorine atom at the 2-position (ortho) creates significant van der Waals repulsion with the peptide backbone amide protons. This restricts the

    
     and 
    
    
    
    torsion angles, often forcing the side chain into a specific rotamer that can induce or stabilize
    
    
    -turn structures.
  • Electronic Deactivation: The electron-withdrawing nature of the dichloro-substitution reduces the electron density of the phenyl ring. This weakens cation-

    
     interactions but significantly enhances hydrophobic packing and membrane permeability (lipophilicity).
    
  • Proteolytic Shielding: The D-configuration prevents recognition by endogenous L-specific proteases. Furthermore, the bulky 2,3-dichloro system sterically hinders the active sites of non-specific proteases, extending the plasma half-life of the resulting peptide.

Visualization: The Conformational Lock

The following diagram illustrates how the 2,3-dichloro substitution imposes constraints compared to a standard Phenylalanine residue.

ConformationalLock cluster_mechanism Mechanism of Action StandardPhe Standard L-Phe (Flexible Rotation) Proteolysis Proteolytic Degradation StandardPhe->Proteolysis High Susceptibility StableConf Stabilized Secondary Structure StandardPhe->StableConf Low Probability (Entropic Cost) OrthoCl 2,3-dichloro-D-Phe (Steric Anchor) OrthoCl->Proteolysis Resistant (Steric Shield + D-Config) OrthoCl->StableConf High Probability (Rotameric Lock) StericClash Ortho-Cl Steric Clash (Restricts Chi Angles) OrthoCl->StericClash Lipophilicity Increased Lipophilicity (Membrane Permeability) OrthoCl->Lipophilicity

Figure 1: Mechanistic impact of 2,3-dichloro-D-Phe on peptide stability and conformation.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Critical Note: The steric bulk of the 2,3-dichloro group makes the coupling of this amino acid—and the subsequent deprotection—slower than standard residues. The following protocol is optimized to prevent deletion sequences.

Handling and Preparation
  • Solvent: Dissolve Fmoc-2,3-dichloro-D-Phe-OH in DMF or NMP . Avoid DCM as the primary solvent for coupling due to lower solubility and slower kinetics.

  • Concentration: Prepare a 0.2 M solution. If the solution appears cloudy, sonicate at 30°C for 5 minutes.

Coupling Protocol (The "Power" Cycle)

Due to the ortho-chloro steric hindrance, standard HBTU/DIEA protocols may result in incomplete coupling.

  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC . HATU is preferred for its superior reactivity with hindered amines.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Stoichiometry:

    • Amino Acid: 4 eq

    • HATU: 3.9 eq

    • DIEA: 8 eq

  • Reaction Time: Double Coupling is mandatory.

    • Coupling 1: 45 minutes at Room Temperature.

    • Coupling 2: 45 minutes at Room Temperature (fresh reagents).

Fmoc Deprotection

The bulky side chain can shield the N-terminal Fmoc group, slowing down deprotection.

  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation if applicable, but primarily to maintain solubility).

  • Cycles:

    • Wash: DMF (3x)

    • Deprotection 1: 5 minutes

    • Deprotection 2: 15 minutes (Extended time ensures complete removal).

Troubleshooting Difficult Sequences

If the 2,3-dichloro-D-Phe is followed by another hindered amino acid (e.g., Aib, N-Me-AA, or another di-halo Phe), switch to microwave-assisted SPPS :

  • Temp: 75°C

  • Time: 5 minutes (Single coupling usually suffices with microwave energy).

Part 4: Quality Control & Characterization

Validating the identity and purity of peptides containing this residue requires specific attention to isotopic patterns and chiral integrity.

HPLC Analysis[4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Retention Time: Expect a significant shift to higher retention times (more hydrophobic) compared to unsubstituted Phenylalanine analogs.

  • Wavelength: Monitor at 220 nm (amide bond) and 254 nm (phenyl absorption).

Mass Spectrometry (ESI-MS)

The chlorine isotope signature is distinct and serves as a diagnostic tool.

  • Isotope Pattern: Chlorine exists as

    
     (75%) and 
    
    
    
    (25%).
  • Signature: For a dichloro-compound, the mass spectrum will show a characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
    • Example: If the peptide mass is

      
      , look for peaks at 
      
      
      
      ,
      
      
      , and
      
      
      .
Chiral Purity (Marfey's Method)

To verify no racemization occurred during coupling:

  • Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent).

  • Compare LC-MS retention times against standards of L-Phe and D-Phe derivatives.

References

  • PubChem. (2025).[1] Fmoc-3,4-dichloro-D-phenylalanine Compound Summary (Analogous Structure Data). National Library of Medicine. [Link]

  • Muttenthaler, M., et al. (2021).[2] Trends in peptide drug discovery. Nature Reviews Drug Discovery. (Contextual grounding for non-canonical amino acid use in drug design).

  • Beilstein/REAXYS. (2025). Chemical Properties of Halogenated Phenylalanines. (Referenced via search snippet 1.10).

Sources

Exploratory

Technical Guide: Solubility & Handling of 2,3-Dichloro-D-Phenylalanine

The following technical guide details the solubility characteristics, solvation thermodynamics, and handling protocols for 2,3-Dichloro-D-Phenylalanine in DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide). [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, solvation thermodynamics, and handling protocols for 2,3-Dichloro-D-Phenylalanine in DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide).

[1]

Executive Summary

2,3-Dichloro-D-Phenylalanine is a critical non-canonical amino acid (ncAA) utilized in medicinal chemistry to probe steric constraints and modulate the lipophilicity of peptide-based therapeutics.[1] Its unique structure—characterized by a rigid, electron-deficient dichlorophenyl ring—presents specific solubility challenges compared to native phenylalanine.[1]

This guide addresses the solvation thermodynamics of this compound, providing researchers with validated protocols for preparation in DMF (standard for Solid Phase Peptide Synthesis, SPPS) and DMSO (standard for biological assays and stock solutions).[1]

Key Takeaway: While the 2,3-dichloro substitution increases lipophilicity (


), the free zwitterionic form retains high crystal lattice energy, necessitating specific disruption strategies for high-concentration solvation.[1]

Physicochemical Context

To master the solubility of this compound, one must understand the competing forces at the molecular level.

Structural Analysis[1]
  • Lipophilic Domain: The 2,3-dichlorophenyl moiety is highly hydrophobic and sterically crowded.[1] The ortho-chlorine creates steric hindrance that can retard solvent intercalation during the initial dissolution phase.[1]

  • Polar Domain: In its free acid form, the molecule exists as a zwitterion (

    
    ).[1] This creates a strong electrostatic crystal lattice that non-polar solvents cannot break.[1]
    
Solvent Compatibility Matrix
FeatureDMF (N,N-Dimethylformamide)DMSO (Dimethyl sulfoxide)
Dielectric Constant (

)
36.746.7
Dipole Moment 3.82 D3.96 D
Solvation Mechanism Good for protected derivatives (Fmoc/Boc).[1] Poor for free zwitterions without additives.[1]Excellent H-bond acceptor; disrupts zwitterionic lattice effectively.[1]
Primary Application Peptide Synthesis (SPPS)Compound Libraries, Bioassays, Cryopreservation
Recommended Grade Anhydrous, Amine-free (Sequencing Grade)Sterile Filtered, Hybridoma Grade

Solvation Mechanisms & Protocols

The "Free Acid" Challenge

The free amino acid form of 2,3-Dichloro-D-Phenylalanine is notoriously difficult to dissolve in pure DMF due to the solvent's inability to effectively shield the ionic charges of the zwitterion.

Mechanism: DMSO is superior here because its sulfoxide oxygen is a potent hydrogen bond acceptor, capable of disrupting the


 intermolecular bonds that hold the crystal together.
Protocol A: High-Concentration Stock in DMSO

Purpose: Creating a stable stock solution (e.g., 100 mM) for biological screening.[1]

  • Weighing: Weigh the target mass of 2,3-Dichloro-D-Phenylalanine into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage in DMSO to prevent leaching.[1]

  • Solvent Addition: Add fresh, anhydrous DMSO to 80% of the final volume.

    • Critical: Old DMSO absorbs water (hygroscopic), which decreases solubility and can cause precipitation.[1]

  • Disruption: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate at 40°C for 5-10 minutes. The thermal energy helps overcome the lattice enthalpy.[1]

  • Final Adjustment: Dilute to the final volume with DMSO.

Protocol B: Solubilization in DMF for SPPS

Purpose: Preparing the amino acid for coupling in peptide synthesis.[1] This usually involves the protected form (e.g., Fmoc-2,3-Cl2-D-Phe-OH), but if using the free acid for specific modifications, additives are required.[1]

The "Chaotropic Assist" Method: Pure DMF often fails to dissolve the free zwitterion at concentrations >50 mM.

  • Add Chaotrope: Dissolve LiCl (Lithium Chloride) in DMF to a concentration of 5% (w/v). The

    
     and 
    
    
    
    ions increase the ionic strength, stabilizing the charged termini of the amino acid (Salting-in effect).
  • Dissolution: Add the amino acid to this LiCl/DMF mixture.

  • Activation: For SPPS, immediately add the activator (e.g., HATU/DIEA).[1] The base (DIEA) will deprotonate the ammonium group, significantly enhancing solubility by converting the zwitterion to an anionic species.

Visualization: Solubilization Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solvent system based on the derivative type and application.

SolubilityWorkflow Start Start: 2,3-Dichloro-D-Phe CheckForm Identify Form Start->CheckForm Protected Protected (Fmoc/Boc) CheckForm->Protected High Lipophilicity FreeAcid Free Acid (Zwitterion) CheckForm->FreeAcid High Lattice Energy DMF_Pure Use DMF (Anhydrous) Solubility: High Protected->DMF_Pure Standard AppCheck Application? FreeAcid->AppCheck SPPS Peptide Synthesis (SPPS) AppCheck->SPPS BioAssay Bioassay / Screening AppCheck->BioAssay DMF_Assist Use DMF + 5% LiCl or In-situ Activation SPPS->DMF_Assist Requires Additive DMSO_Pure Use DMSO Solubility: High BioAssay->DMSO_Pure Preferred

Figure 1: Decision logic for solubilizing 2,3-Dichloro-D-Phenylalanine based on chemical form and intended application.

Quantitative Benchmarks & Troubleshooting

While exact empirical values depend on the specific crystal polymorph, the following ranges are established based on structural analogs (e.g., 4-Cl-Phe, 3,4-Cl2-Phe).

Solubility Estimates (at 25°C)
Solvent SystemForm: Free AcidForm: Fmoc-Protected
Pure Water < 1 mg/mL (Poor)Insoluble
DMSO 50 - 100 mg/mL (High)> 200 mg/mL
DMF 1 - 10 mg/mL (Low)> 200 mg/mL
DMF + 5% LiCl 20 - 40 mg/mL (Moderate)N/A
Troubleshooting "Crashing Out"

If the compound precipitates upon dilution into aqueous buffers (common in bioassays):

  • Step-Down Dilution: Do not dilute directly from 100% DMSO to 100% Buffer. Use an intermediate step (e.g., 50% DMSO) to prevent rapid crystal nucleation.[1]

  • Warm the Buffer: Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can prevent immediate precipitation.[1]

Safety & Handling (SDS Highlights)

  • Toxicity: Halogenated phenylalanine analogs can act as competitive inhibitors for transport channels.[1] Handle as a potential irritant and metabolic modulator.[1]

  • DMSO Permeability: DMSO enhances skin permeability.[1] Double-gloving (Nitrile) is mandatory when handling DMSO solutions of this compound to prevent transdermal absorption of the chlorinated analog.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1] DMSO reactions with acid chlorides (if activating the amino acid) can be violent; ensure temperature control (0°C) during activation steps.[1]

References

  • PubChem. (2025).[1][2] 2,3-Dichloroaniline (Structural Analog Data).[1] National Library of Medicine.[1] [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][4] Chemical Reviews.[1] (Context on solubility of protected vs. free amino acids). [Link]

  • Gaylord Chemical. (2023).[1] DMSO Solubility Data & Handling Guide.[1][Link]

Sources

Foundational

Commercial Sourcing &amp; Technical Validation of 2,3-Dichloro-D-Phenylalanine

Executive Summary: The Stereochemical Imperative In modern peptide therapeutics, 2,3-Dichloro-D-Phenylalanine (2,3-Cl2-D-Phe) serves as a critical "molecular wedge." Unlike its natural counterpart, the addition of chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In modern peptide therapeutics, 2,3-Dichloro-D-Phenylalanine (2,3-Cl2-D-Phe) serves as a critical "molecular wedge." Unlike its natural counterpart, the addition of chlorine atoms at the ortho and meta positions of the phenyl ring introduces significant steric bulk and lipophilicity (


 value ~ +1.42), drastically altering receptor binding kinetics and proteolytic stability.

However, the commercial supply chain for this unnatural amino acid is fraught with ambiguity. Sourcing errors often stem from three pitfalls: CAS number confusion (D vs. DL vs. L), regioisomeric contamination (2,4- or 3,4-dichloro impurities), and enantiomeric drift during bulk synthesis.

This guide provides a validated framework for identifying suppliers, auditing their synthesis routes, and implementing a self-validating Quality Control (QC) protocol.

Technical Specifications & Identity Matrix

Before engaging suppliers, the exact chemical identity must be established. The "2,3-dichloro" substitution pattern is less common than the "2,4" or "3,4" variants, leading to potential catalog errors.

Table 1: Critical Identity Data
AttributeSpecificationNotes
Chemical Name 2,3-Dichloro-D-PhenylalanineFree acid form
CAS Number (Free Acid) 1241677-43-9 Caution:[1][2] DL-form is 110300-04-4; L-form is 873429-57-3
CAS Number (N-Boc) 261380-29-4 Common for Solid Phase Peptide Synthesis (SPPS)
CAS Number (N-Fmoc) N/A (Custom) Often listed under generic "substituted Fmoc-Phe"
Molecular Formula C

H

Cl

NO

MW: 234.08 g/mol
Chiral Purity Target

98.5% ee
Critical for preventing diastereomer formation in peptides
Regioisomer Limit < 0.1%2,4-Cl and 3,4-Cl isomers are difficult to remove post-coupling

Synthesis Pathways & Impurity Profiling

Understanding how a supplier makes the compound allows you to predict what impurities will be present. Most commercial supplies are not made via asymmetric hydrogenation (too expensive) but rather through classical resolution.

The "Resolution Risk"

The dominant industrial route involves the Strecker Synthesis of the racemic DL-amino acid followed by Enzymatic Resolution (typically using Acylase I or Esterase).

  • Risk 1: Incomplete hydrolysis leaves residual L-isomer (or D-isomer depending on enzyme preference).

  • Risk 2: The starting material, 2,3-dichlorobenzaldehyde, often contains 5-10% of the 2,4-dichloro isomer. If the supplier does not purify the aldehyde before the Strecker reaction, the final amino acid will be contaminated with 2,4-dichloro-D-phenylalanine , which has nearly identical physical properties.

Visualization: Synthesis & Critical Control Points (CCP)

SynthesisPath Aldehyde 2,3-Dichlorobenzaldehyde (Start Material) Strecker Strecker Synthesis (NaCN, NH4Cl) Aldehyde->Strecker Impurity Risk: 2,4-isomer Racemate DL-2,3-Dichloro-Phe (Racemic Intermediate) Strecker->Racemate Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution L_Iso L-Isomer (Hydrolyzed) Resolution->L_Iso Aqueous Phase D_Iso D-Isomer (Unreacted Acetyl) Resolution->D_Iso Organic Phase (N-Acetyl-D-Phe) Final 2,3-Dichloro-D-Phe (Final Product) D_Iso->Final Acid Hydrolysis

Figure 1: Industrial synthesis workflow highlighting the "Regioisomer Risk" at the starting material stage and "Enantiomer Risk" during resolution.

Supplier Landscape & Evaluation

Suppliers for this niche compound fall into two categories. Do not source from "aggregators" who merely list the CAS number without stock.

Tier 1: Primary Synthesis Houses (Bulk/Process)

Best for: GMP scale-up, custom batches >100g.

  • Leap Chem Co., Ltd. (China): Strong track record in halogenated aromatics. Capable of custom synthesis if stock is low.

  • Amadis Chemical (China): Specializes in unnatural amino acids and chiral building blocks.

  • WuXi AppTec / Sta Pharmaceutical: High-cost but high-reliability for GMP needs.

Tier 2: Specialized Catalog Suppliers (R&D)

Best for: Initial screening, <10g quantities.

  • Acrotein: Specifically lists N-Boc-2,3-dichloro-D-phenylalanine (Cat A-7487), essential for peptide chemists avoiding manual protection steps.

  • Creative Peptides: Good for peptide-ready derivatives (Fmoc/Boc).

  • VulcanChem: Reliable source for Cbz-protected variants.

The "Ghost Inventory" Warning

Many database aggregators (e.g., generic CAS lists) show "Available" for the D-isomer when they actually only hold the DL-racemate. Always request a specific CoA for the D-isomer before purchase.

Protocol: Self-Validating Quality Control

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following protocol is designed to detect the two most common failures: enantiomeric impurity and regioisomeric contamination.

Experiment A: Chiral HPLC Verification

Objective: Quantify the Enantiomeric Excess (ee%).

  • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+) (Zwitterionic).

    • Why: Crown ether columns are superior for free amino acids (ammonium ion recognition).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with 50mM Formic Acid (for ZWIX).

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Acceptance Criteria:

    • Main Peak (D-isomer): >98.5% area.[3]

    • Minor Peak (L-isomer): <1.5% area.

    • Note: You must inject a racemic standard (DL-2,3-Dichloro-Phe) first to establish retention times.

Experiment B: H-NMR Regioisomer Check

Objective: Detect 2,4-dichloro or 3,4-dichloro isomers.

  • Solvent: DMSO-d6.

  • Logic: The aromatic region (7.0 - 7.6 ppm) is diagnostic.

    • 2,3-Dichloro: Expect a specific splitting pattern (typically two doublets and a triplet, or a multiplet depending on resolution).

    • 2,4-Dichloro: The proton at position 3 is isolated between two chlorines, often shifting it upfield/downfield distinctly from the 2,3 pattern.

  • Protocol: Acquire 1H-NMR. Expand the aromatic region (6.5-8.0 ppm). Look for small "shadow peaks" at the base of the main aromatic signals, representing <1% regioisomeric contamination.

Storage & Stability

  • Hygroscopicity: Moderate. The hydrochloride salt (if supplied) is hygroscopic.

  • Storage: Store at +4°C, desiccated.

  • Shelf Life: Re-test chiral purity every 12 months. Racemization is slow in solid state but possible if stored in solution at pH > 8.

References

  • ChemicalBook. 2,3-Dichloro-D-Phenylalanine Product Database & CAS Registry. Retrieved from

  • Acrotein ChemBio Inc. N-Boc-2,3-dichloro-D-phenylalanine Catalog Data. Retrieved from

  • Creative Peptides. Phenylalanine Analogs and Derivatives for Drug Development. Retrieved from

  • National Institutes of Health (NIH). Fluorinated and Halogenated Phenylalanines: Synthesis and Pharmaceutical Applications. (Contextual reference for halogenated amino acid synthesis). Retrieved from

Sources

Exploratory

Halogenated D-Phenylalanine Derivatives: Strategic Tools for Advancing Research and Drug Development

An In-depth Technical Guide for Researchers The D-Phenylalanine Scaffold: A Foundation of Stability In the realm of peptide science and drug design, the inherent instability of L-amino acids to proteolytic degradation pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

The D-Phenylalanine Scaffold: A Foundation of Stability

In the realm of peptide science and drug design, the inherent instability of L-amino acids to proteolytic degradation presents a significant hurdle. The strategic substitution with D-amino acids is a cornerstone of modern medicinal chemistry. The D-chiral center renders the adjacent peptide bond unrecognizable to most endogenous proteases, which are stereospecific for L-amino acids. This fundamental modification significantly extends the in-vivo half-life of peptide-based therapeutics, a critical factor for clinical efficacy.[1] By starting with a D-phenylalanine scaffold, we establish a baseline of enhanced metabolic stability, allowing the unique properties imparted by halogenation to be fully leveraged.

The Power of the Halogen: Modulating Physicochemical Properties

Halogenation, the process of substituting a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) on the phenyl ring, is a subtle yet profound modification. This substitution is not merely an isosteric replacement; it systematically alters the electronic and steric properties of the amino acid side chain, providing a powerful toolkit for fine-tuning molecular interactions.[2][3]

Causality Behind Halogen Choice:

  • Fluorine (F): With the smallest van der Waals radius and the highest electronegativity, fluorine is often considered a hydrogen isostere. However, the potent electron-withdrawing nature of the C-F bond can alter the acidity of nearby protons, modulate electrostatic interactions, and enhance thermal and metabolic stability.[4][5] Its incorporation can lead to subtle conformational changes that improve binding affinity and protease resistance.[6]

  • Chlorine (Cl) & Bromine (Br): These halogens offer a balance of size and electronegativity. They significantly increase the lipophilicity of the side chain, which can enhance membrane permeability and influence binding affinity within hydrophobic pockets of target proteins.[1][3] 3-Chloro-D-phenylalanine and 4-Bromo-D-phenylalanine are workhorse derivatives used extensively as building blocks in peptide synthesis for drug development.[7][8]

  • Iodine (I): As the largest and least electronegative of the common halogens, iodine introduces significant steric bulk and polarizability. This can be exploited to create potent steric blocks or to engage in halogen bonding—a specific type of non-covalent interaction that can enhance ligand-receptor binding.

Comparative Properties of Halogenated Phenylalanine Derivatives
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.201.471.751.851.98
Pauling Electronegativity 2.203.983.162.962.66
Relative Hydrophobicity BaselineIncreasedSignificantly IncreasedMore IncreasedMost Increased

This table summarizes general trends; specific values can vary based on the measurement method.

Synthesis and Strategic Incorporation into Peptides

The synthesis of halogenated D-phenylalanine derivatives can be achieved through various organic chemistry routes, including transamination reactions and asymmetric hydrogenation.[4] However, for most research applications, these derivatives are purchased as protected building blocks ready for incorporation into peptide chains.

The primary method for incorporation is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[9] This well-established and reliable technique allows for the precise, sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

SPPS_Workflow Start Fmoc-Protected Amino Acid on Resin Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Halogenated-D-Phe-OH + Activator (e.g., HBTU) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Final Characterized Halogenated Peptide Purification->Final

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

This self-validating system involves cycles of deprotection, coupling, and washing. The success of each coupling step can be monitored (e.g., via a Kaiser test) to ensure the integrity of the final peptide sequence.

Key Applications and Experimental Insights

Halogenated D-phenylalanine derivatives are not just passive components; they are active tools for probing and modulating biological systems.

Enhancing Proteolytic Stability

The D-configuration provides the primary defense against enzymatic cleavage. Halogenation can further enhance this stability. The altered steric and electronic profile of the halogenated side chain can create a less favorable substrate for any residual enzymatic activity, further prolonging the peptide's functional lifetime.[5][6]

Probing and Modulating Protein Aggregation

A critical application is in the study of amyloidogenic peptides, such as those involved in neurodegenerative diseases. Halogenation serves as a precise tool to modulate the hydrophobic and aromatic interactions that drive fibril formation.[2] Researchers can systematically replace native phenylalanine residues with halogenated derivatives to dissect the driving forces of aggregation.

Halogenation_Impact cluster_Properties Altered Physicochemical Properties cluster_Outcomes Enhanced Therapeutic Potential Peptide Peptide with D-Phe Halogenation Introduce Halogen (F, Cl, Br) Peptide->Halogenation Lipophilicity Increased Lipophilicity Halogenation->Lipophilicity Sterics Altered Sterics Halogenation->Sterics Electronics Modified Electronics (Dipole Moment) Halogenation->Electronics Stability Increased Protease Resistance Lipophilicity->Stability Binding Modulated Receptor Binding Affinity Lipophilicity->Binding Permeability Improved Membrane Permeability Lipophilicity->Permeability Sterics->Stability Sterics->Binding Sterics->Permeability Electronics->Stability Electronics->Binding Electronics->Permeability

Caption: Impact of Halogenation on Peptide Properties.

Case Study: Investigating Amyloid Formation with Thioflavin T

The hexapeptide NFGAIL is a core amyloid sequence whose aggregation can be studied to understand larger pathological processes.[2] By incorporating halogenated phenylalanine derivatives, we can quantify the impact of halogenation on the kinetics of fibril formation using a Thioflavin T (ThT) fluorescence assay. ThT dye binds specifically to amyloid fibrils, resulting in a measurable increase in fluorescence.

Experimental Protocol: ThT Assay for Amyloid Kinetics

This protocol is adapted from methodologies used to study the aggregation of NFGAIL peptide variants.[2]

1. Peptide Preparation (Self-Validating System): a. Synthesize or procure high-purity (>95%) NFGAIL variants where the native Phenylalanine (F) is replaced with a halogenated D-phenylalanine derivative (e.g., 4-Fluoro-D-Phe, 4-Bromo-D-Phe). b. To ensure a monomeric starting state, dissolve the purified peptides in 1,1,1,3,3,3-hexafluoro-isopropanol (HFIP) to break up any pre-formed aggregates. c. Aliquot the solutions and evaporate the HFIP under vacuum. Store the resulting peptide films at -20°C. This ensures that each experiment starts from a consistent, non-aggregated state.

2. Reagent Preparation: a. Prepare a 10 mM ammonium acetate buffer (pH ~7.0). Filter through a 0.2 µm syringe filter. b. Prepare a Thioflavin T stock solution in the same buffer. The final concentration in the assay will be 20 µM.

3. Aggregation Assay: a. Re-dissolve the peptide film from step 1c directly in the ThT-containing buffer to the desired final peptide concentration. b. Sonicate the sample for 30 seconds to ensure complete dissolution. c. Immediately transfer the solution to a 96-well, black, clear-bottom microplate. Seal the plate to prevent evaporation. d. Place the microplate in a plate reader capable of fluorescence measurement, pre-heated to 37°C. e. Measure ThT fluorescence (Excitation: ~420 nm, Emission: ~485 nm) at 10-minute intervals.[2] Include brief shaking before each reading to ensure a homogenous solution.

4. Data Analysis: a. Plot the normalized fluorescence intensity against time. b. The resulting sigmoidal curve is characteristic of amyloid formation. Key parameters to analyze include the lag time (nucleation phase), the elongation rate (slope of the growth phase), and the final plateau fluorescence intensity. c. Comparing these parameters between the non-halogenated control and the various halogenated derivatives provides quantitative data on how each halogen substitution modulates the aggregation process.[2]

Characterization Techniques

The identity and purity of synthesized halogenated peptides must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to purify the final peptide and assess its purity.

  • Mass Spectrometry (MS), particularly LC-MS: Confirms the correct molecular weight of the peptide, verifying the successful incorporation of the halogenated amino acid.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the precise location of the halogen on the phenyl ring and to study the conformational effects of the substitution on the peptide structure.[5]

Conclusion and Future Outlook

Halogenated D-phenylalanine derivatives are indispensable tools in modern chemical biology and drug discovery. Their strategic use allows researchers to systematically enhance peptide stability, modulate biological activity, and probe the fundamental forces of molecular interactions. The ability to fine-tune properties like lipophilicity, steric bulk, and electronic distribution provides a rational basis for designing next-generation peptide therapeutics with improved pharmacokinetic profiles and target specificity. Future research will likely focus on exploring the utility of less common halogenation patterns and the incorporation of these derivatives into more complex biological systems and materials, further expanding their role from research probes to key components of novel therapeutics and advanced biomaterials.[7][9]

References

  • Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Acetyl-4-bromo-DL-phenylalanine in Biochemical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Van der Verren, A., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. Available at: [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. PubChem. Available at: [Link]

  • Weidmann, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. ResearchGate. Available at: [Link]

  • Bari, S., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Journal of Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). NMDA receptor. Wikipedia. Available at: [Link]

  • Doti, N., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]

  • MDPI. (n.d.). Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). MDPI. Available at: [Link]

  • MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. Available at: [Link]

  • bioRxiv. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. Available at: [Link]

  • PMC. (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]

  • NIH. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (n.d.). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. ResearchGate. Available at: [Link]

  • ACS Publications. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic activities of d-amino acid oxidase (DAAO) and l-phenylalanine. ResearchGate. Available at: [Link]

  • PharmaCompass. (n.d.). 4-Bromo-phenylamine. PharmaCompass. Available at: [Link]

  • ACS Publications. (2016). Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. The Journal of Physical Chemistry B. Available at: [Link]

  • Wikipedia. (n.d.). Phenylalanine. Wikipedia. Available at: [Link]

  • PubMed. (n.d.). Oxidation and oxygenation of L-amino acids catalyzed by a L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Phe(2,3-Cl2)-OH

Executive Summary This application note provides a validated protocol for the incorporation of Fmoc-D-Phe(2,3-Cl2)-OH (Fmoc-2,3-dichloro-D-phenylalanine) into synthetic peptides using Solid Phase Peptide Synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a validated protocol for the incorporation of Fmoc-D-Phe(2,3-Cl2)-OH (Fmoc-2,3-dichloro-D-phenylalanine) into synthetic peptides using Solid Phase Peptide Synthesis (SPPS). This non-canonical amino acid presents specific challenges due to the steric hindrance imposed by the ortho-chloro substituent and the hydrophobicity of the dichlorinated phenyl ring.

Successfully incorporating this residue requires deviations from standard automated protocols, specifically regarding solvent choice, activation strategy, and racemization suppression. This guide outlines a self-validating workflow designed to maximize coupling efficiency while preserving enantiomeric purity.

Compound Profile & Synthetic Challenges[1]

Chemical Properties[2][3][4][5]
  • Compound: Fmoc-D-Phe(2,3-Cl2)-OH

  • Molecular Weight: ~470.3 g/mol

  • Key Feature: The chlorine atom at the 2-position (ortho) creates significant steric bulk near the reacting carboxyl group. The chlorine at the 3-position (meta) adds lipophilicity.

  • Solubility: Low in pure DCM; moderate in DMF; high in NMP.

Critical Challenges
  • Steric Hindrance: The ortho-chloro group acts as a gatekeeper, retarding the approach of the incoming amine (if the hindered AA is on the resin) or the activation of the carboxyl group.

  • Aggregation: The lipophilic nature of the dichlorophenyl group promotes inter-chain aggregation, potentially leading to "difficult sequences" and incomplete deprotection/coupling in subsequent steps.

  • Racemization Risk: The electron-withdrawing nature of the chlorine atoms increases the acidity of the

    
    -proton. While Phenylalanine derivatives are generally robust, the combination of steric strain and electronic activation increases the risk of racemization during base-mediated coupling (conversion of D-isomer to L-isomer).
    

Pre-Synthesis Considerations

Resin Selection[6]
  • Recommendation: Use ChemMatrix® or Tentagel® resins for sequences >15 residues. These PEG-based resins swell better in the polar aprotic solvents required to solubilize hydrophobic residues.

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to minimize steric crowding and aggregation on the solid support.

Solvent Strategy

Standard DMF often fails to fully solvate poly-halogenated peptides.

  • Primary Solvent: N-Methyl-2-pyrrolidone (NMP).

  • Solubility Enhancer: If the amino acid fails to dissolve at 0.2 M, add Dimethyl Sulfoxide (DMSO) to the coupling mixture (up to 10% v/v).

Step-by-Step Protocol

Resin Preparation[7][8]
  • Weigh resin into the reaction vessel.

  • Swell in DCM for 20 minutes.

  • Wash with NMP (3 x 2 min) to exchange the solvent system.

Fmoc Deprotection (Pre-Coupling)

Ensure the N-terminus of the growing chain is fully accessible.

  • Reagent: 20% Piperidine in NMP + 0.1 M HOBt .

    • Note: HOBt is added to disrupt potential secondary structure aggregation (beta-sheets) that hydrophobic residues often induce.

  • Cycles: 2 x 10 minutes.

  • Wash: NMP (5 x 2 min).

Activation & Coupling (The Critical Step)

We utilize a DIC/Oxyma Pure strategy. This method is superior to HATU/DIEA for preventing racemization in sensitive chiral centers because it avoids the use of strong tertiary bases during the activation step.

Reagents (for 0.1 mmol scale):

  • Amino Acid: Fmoc-D-Phe(2,3-Cl2)-OH (4 eq, 0.4 mmol)

  • Activator: DIC (Diisopropylcarbodiimide) (4 eq)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (4 eq)

  • Solvent: NMP (Final concentration 0.2 M)

Procedure:

  • Dissolve the amino acid and Oxyma Pure in NMP.

  • Add DIC immediately prior to adding to the resin.

  • Incubation: Shake at Room Temperature for 60 minutes .

  • Second Coupling (Mandatory): Drain and repeat the coupling with fresh reagents for another 60 minutes.

    • Why? The ortho-steric hindrance significantly slows reaction kinetics. A double coupling ensures >99% conversion.

Alternative High-Power Protocol (Microwave): If using a microwave synthesizer (e.g., CEM Liberty Blue), use the following modified parameters to prevent racemization:

  • Temp: 50°C (Do NOT exceed 75°C for halogenated D-amino acids).

  • Time: 10 minutes.

  • Power: 30W constant.

Monitoring

Do not rely solely on time. Validate the coupling.

  • Kaiser Test: May give false negatives due to aggregation.

  • Chloranil Test: More sensitive for secondary amines or aggregated sequences.

  • Micro-Cleavage (Gold Standard): Remove ~2 mg of resin, cleave for 30 min, and analyze via HPLC to confirm the absence of the (n-1) deletion sequence.

Capping

After the double coupling, cap unreacted amines to prevent deletion sequences.

  • Reagent: Acetic Anhydride / Pyridine / NMP (1:1:8).

  • Time: 10 minutes.

Final Cleavage

The chlorine atoms on the phenyl ring are stable to standard acidolysis.

  • Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).

  • Time: 2 - 3 hours.

  • Precipitation: Cold Diethyl Ether.

Visualization: Workflow & Decision Logic

SPPS Cycle for Hindered Residues

SPPS_Workflow Start Resin-Peptide (n) Deprotect Fmoc Removal (20% Pip/NMP + HOBt) Start->Deprotect Wash1 Wash (NMP) Deprotect->Wash1 Activate Activation (AA + Oxyma + DIC) Wash1->Activate Couple Coupling (2 x 60 min, RT) Activate->Couple Monitor QC: Chloranil Test Couple->Monitor Monitor->Activate Fail (Colorless) (Repeat Coupling) Cap Capping (Ac2O/Pyr) Monitor->Cap Pass (Blue) Finish Resin-Peptide (n+1) Cap->Finish

Caption: Optimized SPPS cycle for Fmoc-D-Phe(2,3-Cl2)-OH emphasizing double coupling and QC checkpoints.

Troubleshooting Aggregation

Troubleshooting Issue Incomplete Coupling? CheckSol Solution Clear? Issue->CheckSol CheckAgg Resin Swollen? CheckSol->CheckAgg Yes Action1 Add DMSO (10%) or switch to NMP CheckSol->Action1 No (Precipitate) Action2 Use Magic Mixture (DCM/DMF/NMP/Triton) CheckAgg->Action2 No (Shrunken) Action3 Switch to HATU/HOAt + Collidine (Base) CheckAgg->Action3 Yes (Steric Issue)

Caption: Decision tree for resolving incomplete coupling due to solubility or steric hindrance.

Analytical Data Summary

Table 1: Recommended Coupling Conditions Comparison

ParameterStandard ProtocolOptimized for Fmoc-D-Phe(2,3-Cl2)-OH Rationale
Solvent DMFNMP (or NMP/DMSO 9:1)Improves solubility of hydrophobic Cl-Phe.
Activator HBTU / DIEADIC / Oxyma Pure Reduces racemization risk; neutral pH activation.
Base DIEA (High pH)None (during activation)High pH promotes racemization of D-isomer.
Coupling Time 30 - 45 min2 x 60 min (Double Couple)Overcomes ortho-steric hindrance.
Temperature RT or 75°C (MW)RT or 50°C (MW) Lower temp prevents Cl-elimination/racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (2019). Racemization of Phenylglycine and Phenylalanine Derivatives during SPPS. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

Application

Application Note: Strategic Halogenation of Phenylalanine for Metabolic Stability

Abstract Metabolic instability of peptide and small-molecule therapeutics containing phenylalanine (Phe) often leads to rapid clearance and poor pharmacokinetics (PK).[1] The primary metabolic liability is oxidative hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic instability of peptide and small-molecule therapeutics containing phenylalanine (Phe) often leads to rapid clearance and poor pharmacokinetics (PK).[1] The primary metabolic liability is oxidative hydroxylation at the phenyl ring, mediated by Cytochrome P450 (CYP450) enzymes. This guide details the strategic incorporation of halogenated phenylalanine analogs to block these metabolic "soft spots." We provide a rationale for halogen selection (F, Cl, Br, I), solid-phase synthesis protocols for incorporation, and a validated microsomal stability assay to quantify improvements in intrinsic clearance (


) and half-life (

).[1]

The Chemical Rationale: Why Halogens Work

The phenyl ring of phenylalanine is an electron-rich target for CYP450 isoforms (primarily CYP2C9, CYP2D6, and CYP3A4). These enzymes typically catalyze the oxidation of the para-position to form tyrosine, or the ortho/meta-positions to form catechols, which are rapidly conjugated and excreted.

Replacing Hydrogen (H) with a Halogen (X) confers stability through three mechanisms:

  • Bond Strength (The Thermodynamic Shield): The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), significantly stronger than the C-H bond (~99 kcal/mol).[1] This raises the activation energy required for the CYP450 radical abstraction step, effectively "armoring" the molecule against oxidation.

  • Electronic Deactivation: Halogens are electronegative. They withdraw electron density from the aromatic ring (inductive effect), making the

    
    -system less nucleophilic and less prone to oxidation by the electrophilic CYP450 heme-oxo species.
    
  • Lipophilicity Modulation: While Fluorine is relatively neutral regarding lipophilicity, heavier halogens (Cl, Br, I) significantly increase

    
    .[1] This can improve membrane permeability (e.g., Blood-Brain Barrier penetration) but must be balanced against non-specific binding.[1]
    
Comparative Physicochemical Properties
SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)C-X Bond Energy (kcal/mol)Steric Impact
Hydrogen (H) 1.202.20~99Baseline
Fluorine (F) 1.473.98~116Minimal (Bioisostere)
Chlorine (Cl) 1.753.16~81Moderate
Bromine (Br) 1.852.96~68High
Iodine (I) 1.982.66~57Very High

Strategic Design: Selecting the Analog

Blindly swapping Phe for halo-Phe can disrupt binding affinity. Use this decision matrix:

  • Scenario A: Blocking Metabolism with Minimal Structural Perturbation.

    • Choice:4-Fluoro-phenylalanine (4-F-Phe). [1]

    • Reasoning: The para-position is the primary site of metabolism. Fluorine is small enough (1.47 Å vs 1.20 Å for H) to fit into most binding pockets without causing steric clashes, yet it completely blocks para-hydroxylation.[1]

  • Scenario B: Increasing Potency via Hydrophobic Filling.

    • Choice:3,4-Dichloro-phenylalanine or 4-Chloro-phenylalanine. [1]

    • Reasoning: If the binding pocket has hydrophobic space, the larger Chlorine atom increases hydrophobic contacts (

      
      -stacking or halogen bonding), potentially improving 
      
      
      
      while simultaneously blocking metabolism.[1]
  • Scenario C: Improving BBB Transport.

    • Choice:2-Iodo-phenylalanine (2-I-Phe). [1][2]

    • Reasoning: Recent data suggests ortho-halogenation, particularly with Iodine, enhances affinity for the LAT1 transporter, facilitating transport across the Blood-Brain Barrier [1].[1]

Mechanism of Action Diagram

MetabolicBlockade CYP CYP450 Enzyme (Heme-Oxo Species) Phe Native Phenylalanine (C-H Bond) CYP->Phe Attacks HaloPhe 4-Fluoro-Phenylalanine (C-F Bond) CYP->HaloPhe Attacks Metabolite Hydroxylated Metabolite (Rapid Clearance) Phe->Metabolite Oxidation Stable Metabolically Stable (Prolonged t1/2) HaloPhe->Stable BLOCKED (High Bond Energy)

Figure 1: Mechanism of metabolic stabilization via halogenation.[1] The strong C-F bond resists the oxidative attack of CYP450 enzymes.

Protocol A: Solid-Phase Synthesis Incorporation

Objective: Incorporate Fmoc-4-F-Phe-OH (or similar) into a peptide sequence using standard Fmoc SPPS. Note: Halogenated amino acids are often expensive. This protocol uses a lower equivalent excess to conserve material while ensuring complete coupling.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).[1]

  • Amino Acid: Fmoc-4-F-Phe-OH (Commercial grade, >98% purity).[1]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).[1]

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).[1]

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Procedure
  • Resin Swelling:

    • Weigh 100 mg resin into a fritted syringe reactor.

    • Add 5 mL DCM; shake for 30 min. Drain.

    • Add 5 mL DMF; shake for 15 min. Drain.

  • Fmoc Deprotection (Cycle):

    • Add 3 mL 20% Piperidine/DMF. Shake 3 min. Drain.

    • Add 3 mL 20% Piperidine/DMF. Shake 10 min. Drain.

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1]

  • Coupling of Halogenated AA (Critical Step):

    • Standard AA uses 5 eq. For Halo-Phe, we use 3 eq to save cost.[1]

    • Dissolve 3 equivalents of Fmoc-4-F-Phe-OH and 3 equivalents of Oxyma Pure in minimal DMF (approx 1.5 mL).

    • Add 3 equivalents of DIC.

    • Pre-activation: Let the mixture sit for 2 minutes (color may change to yellow/orange).

    • Add mixture to the resin.[3]

    • Incubate: Shake at room temperature for 60 minutes (extended from standard 45 min due to potential electronic deactivation of the carboxylate).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1] If blue beads appear, re-couple using HATU/DIPEA (1.5 eq) for 30 min.

  • Final Cleavage:

    • Wash resin with DCM (5x).[1] Dry under vacuum.

    • Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).[1] Shake 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance (


) of the halogenated analog compared to the wild-type.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Stop Solution: Cold Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).

Experimental Workflow Diagram

StabilityAssay cluster_sampling 4. Sampling Timepoints Prep 1. Preparation 1 µM Test Cmpd + Microsomes in KPi Buffer (pH 7.4) PreInc 2. Pre-Incubation 37°C for 10 min Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 5. Quench Add Cold ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Analyze 6. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Workflow for the microsomal stability assay. Precise timing during the quenching step is critical for accurate half-life determination.[1]

Detailed Procedure
  • Master Mix Preparation:

    • Prepare a solution containing 0.5 mg/mL Microsomes and 1 µM Test Peptide in KPi buffer.

    • Volume Calculation: 100 µL per timepoint × 5 timepoints = 500 µL per compound.

  • Pre-Incubation:

    • Incubate the Master Mix at 37°C for 10 minutes. This allows the compound to bind non-specifically to microsomes and reach thermal equilibrium.

  • Initiation:

    • Add NADPH (final concentration 1 mM) to the Master Mix to start the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (Minus-Cofactor Control) to check for chemical instability independent of metabolism.

  • Sampling:

    • At T = 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into a plate containing 150 µL of Stop Solution (Cold ACN + Internal Standard).

    • Tip: Mix immediately by pipetting to ensure rapid enzyme inactivation.

  • Processing:

    • Centrifuge the quench plate at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.[1]

Data Analysis & Interpretation

Quantify the Area Ratio (Analyte/Internal Standard) for each timepoint.

  • Calculate % Remaining:

    
    [1]
    
  • Determine Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (min).[1][4] The slope of the linear regression is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
    [1]
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the protein concentration in the incubation (0.5 mg/mL).[1]
Success Criteria
  • High Stability:

    
     min (
    
    
    
    ).[1]
  • Moderate Stability:

    
     min.[1]
    
  • Low Stability:

    
     min.[1]
    

Interpretation: If the halogenated analog shows a >2-fold increase in


 compared to the parent Phe-peptide, the strategy is successful. If stability is unchanged, metabolism may be occurring at a different site (e.g., N-terminus or other labile residues), or the halogen did not sufficiently block the enzymatic pocket.[1]

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports (2024). [Link] Context: Validates 2-Iodo-Phe for BBB transport and LAT1 selectivity.[1][2]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (2015). [Link] Context: Definitive review on C-F bond strength and metabolic blockade mechanisms.

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of Combinatorial Chemistry (2000). [Link] Context: Foundational protocols for handling Phe derivatives in SPPS.[1]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate (Protocol). [Link] Context: Standard operating procedure for the stability assay described in Section 4.

  • Halogenated ligands and their interactions with amino acids: implications for structure-activity relationships. Journal of Molecular Graphics and Modelling (2008). [Link] Context: Analysis of steric and electronic interactions of halogens within protein binding pockets.[1]

Sources

Method

Application Note: 2,3-Dichloro-D-Phenylalanine as a Spectroscopic Probe in Proteins

This guide details the application of 2,3-Dichloro-D-Phenylalanine (2,3-DCl-D-Phe) as a specialized spectroscopic and structural probe. Unlike standard L-amino acid probes used in ribosomal protein synthesis, this D-isom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,3-Dichloro-D-Phenylalanine (2,3-DCl-D-Phe) as a specialized spectroscopic and structural probe. Unlike standard L-amino acid probes used in ribosomal protein synthesis, this D-isomer is primarily utilized in Solid Phase Peptide Synthesis (SPPS) for the development of protease-resistant peptide therapeutics, mirror-image protein crystallography, and detailed conformational analysis via NMR and vibrational spectroscopy.

Executive Summary

2,3-Dichloro-D-Phenylalanine is a halogenated non-canonical amino acid (ncAA) that serves as a multi-modal probe. Its utility stems from three distinct physicochemical properties:

  • Electronic Anisotropy: The chlorine substituents at the 2 and 3 positions break the symmetry of the phenyl ring, creating distinct dipole moments and chemical shift dispersion useful for NMR spectroscopy .

  • Vibrational Signature: The heavy chlorine atoms shift the ring-breathing and C-H stretching modes into unique spectral windows, making it a reporter for FTIR and Raman spectroscopy .

  • Stereochemical Control: As a D-amino acid, it induces specific backbone turns (e.g.,

    
    -turns in L-peptide backbones) and confers proteolytic stability , making it ideal for probing the active conformations of peptide drugs.
    

Chemical & Physical Properties[1][2][3][4]

PropertySpecificationSpectroscopic Relevance
Molecular Formula C

H

Cl

NO

--
Molecular Weight 234.08 g/mol Mass spectrometry verification (+69 Da vs Phe).
Stereochemistry D-Configuration (

)
Induces reverse turns; requires SPPS for incorporation.
Electronic Effect Inductive Withdrawal (-I)Deshields ring protons (NMR); alters pKa of local groups.
IR Signature

(C-Cl) ~1050-1090 cm

Distinct from C-H/C-C modes in native proteins.
X-Ray Scattering 17 e

(Cl) vs 6 e

(C)
Anomalous scattering signal for crystallographic phasing.

Mechanism of Action: Why 2,3-DCl-D-Phe?

NMR Probe Mechanism

In standard Phenylalanine (Phe), the ring protons often overlap or average out due to rapid ring flipping. The 2,3-dichloro substitution creates a permanent dipole and steric clash that:

  • Restricts Ring Flipping: The steric bulk of Cl at positions 2 and 3 hinders rotation around the

    
     bond, often locking the side chain into specific rotamers (
    
    
    
    angles).
  • Disperses Chemical Shifts: The remaining protons (H4, H5, H6) become magnetically inequivalent, providing three distinct NMR reporters instead of a clustered multiplet.

Vibrational Probe (Stark Effect)

The Carbon-Chlorine (C-Cl) bond possesses a significant dipole moment. This makes the vibrational frequency of the C-Cl stretch sensitive to the local electric field of the protein environment (Stark Effect).

  • Hydrophobic Core: Blue-shifted frequency.

  • Solvent Exposed: Red-shifted frequency due to H-bonding interactions.

Experimental Protocols

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Since 2,3-DCl-D-Phe is a D-amino acid, it cannot be incorporated via standard ribosomal translation. It must be introduced chemically.

Reagents:

  • Fmoc-2,3-dichloro-D-Phe-OH (commercially available).

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Agents: HATU/DIEA or DIC/Oxyma.

Step-by-Step Workflow:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Coupling of Probe:

    • Dissolve Fmoc-2,3-dichloro-D-Phe-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

    • Critical Step: Pre-activate for 30 seconds before adding to resin to minimize racemization (though less critical for D-isomer, it preserves chiral purity).

    • Incubate for 45–60 min at Room Temp.

    • Note: The steric bulk of the dichloro group may require double coupling or extended time (2 hours).

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
  • Elongation: Continue standard SPPS for the remainder of the peptide.

  • Cleavage: Treat with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
    
Protocol B: Spectroscopic Characterization (NMR)

Objective: Determine the local conformational stability of the peptide.

  • Sample Preparation: Dissolve lyophilized peptide (~1 mM) in 90% H

    
    O / 10% D
    
    
    
    O (for amide detection) or 100% D
    
    
    O.
  • Data Acquisition:

    • Run 1D

      
      H NMR  to verify the aromatic region (7.0–7.8 ppm). Look for the specific splitting pattern of the 2,3-substituted ring (typically two doublets and a triplet, or a specific multiplet distinct from native Phe).
      
    • Run 2D TOCSY (80 ms mixing time) to correlate the amide NH to the distinct aromatic protons.

    • Run 2D NOESY (200–500 ms mixing time).

  • Analysis:

    • Identify NOE cross-peaks between the Cl-Phe ring protons and the peptide backbone (

      
      , 
      
      
      
      ).
    • Interpretation: Strong NOEs to

      
       indicate a specific rotamer lock induced by the Cl atoms.
      
Protocol C: FTIR Measurement of Local Environment

Objective: Assess whether the probe is buried or solvent-exposed.

  • Background: Purge FTIR bench with N

    
     to remove water vapor.
    
  • Sample: Prepare peptide in D

    
    O buffer (to remove Amide I/II interference). Concentration > 2 mM recommended.
    
  • Acquisition: Collect spectra (1000–1800 cm

    
    ).
    
  • Subtraction: Subtract pure buffer spectrum.

  • Target Band: Analyze the 1050–1100 cm

    
      region (Ar-Cl stretch) and 1400–1500 cm
    
    
    
    (Ring breathing).
    • Shift Analysis: Compare the frequency to the free amino acid in solution. A shift of >2-4 cm

      
       indicates significant local environmental restriction or electric field effect.
      

Visualization: Experimental Workflow

G cluster_Analysis Spectroscopic Analysis Start Start: Peptide Design SPPS SPPS Incorporation (Fmoc-2,3-DCl-D-Phe) Start->SPPS Select Site Cleave Cleavage & Purification (HPLC) SPPS->Cleave Synthesize NMR NMR (1H/NOESY) Rotameric State Cleave->NMR Dissolve IR FTIR/Raman Solvation Status Cleave->IR D2O Buffer XRay X-Ray Crystallography Anomalous Phasing Cleave->XRay Crystallize Result Structural Model Validation NMR->Result Conformation IR->Result Environment XRay->Result 3D Structure

Caption: Workflow for integrating 2,3-DCl-D-Phe into peptides for multi-modal structural analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Efficiency Steric hindrance of Cl atoms at pos 2,3.Use HATU at

C or double coupling (

hr).
Racemization Base-catalyzed proton abstraction during coupling.Use Oxyma/DIC (neutral pH activation) instead of HATU/DIEA.
Broad NMR Signals Intermediate exchange rate of ring flipping.Run NMR at variable temperatures (VT-NMR) to reach fast or slow exchange limits.
Weak IR Signal Overlap with buffer or low concentration.Use Difference Spectroscopy (Isotope edited) or increase concentration to 5 mM.

References

  • Vibrational Probes in Proteins

    • Title: "Nitrile and Halogenated Probes for Protein Vibr
    • Source:Annual Review of Physical Chemistry
    • Context: Discusses the general physics of Stark effects on halogenated arom
  • D-Amino Acids in Peptide Engineering

    • Title: "D-Amino acids in peptide synthesis and protein engineering."
    • Source:Chemical Society Reviews
    • Context: Protocols for SPPS incorporation of sterically hindered D-amino acids.
  • Halogenated Phenylalanines in NMR

    • Title: "Fluorine and Chlorine substituted amino acids as NMR probes for peptide conform
    • Source:Journal of Biomolecular NMR
    • Context: Detailed chemical shift analysis of halogenated arom

(Note: Specific literature on "2,3-dichloro-D-Phe" is often embedded within broader structure-activity relationship (SAR) studies of peptide drugs. The protocols above are derived from standard methodologies for non-canonical amino acid analysis.)

Application

Custom peptide synthesis with ortho-substituted phenylalanines

Application Note: Custom Peptide Synthesis with Ortho-Substituted Phenylalanines Abstract The incorporation of ortho-substituted phenylalanines (o-X-Phe) into peptide sequences offers a powerful mechanism for constrainin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Custom Peptide Synthesis with Ortho-Substituted Phenylalanines

Abstract

The incorporation of ortho-substituted phenylalanines (o-X-Phe) into peptide sequences offers a powerful mechanism for constraining


 and 

torsion angles, thereby locking bioactive conformations and enhancing proteolytic stability. However, the very steric bulk that provides these pharmacological benefits presents significant synthetic hurdles, specifically regarding coupling efficiency and racemization. This guide details optimized Solid-Phase Peptide Synthesis (SPPS) protocols utilizing microwave assistance and advanced coupling reagents (COMU/Oxyma, HATU) to overcome the steric barrier of o-X-Phe residues.

Introduction: The "Ortho Effect" in Peptidomimetics

In standard phenylalanine, the aromatic ring enjoys relative rotational freedom. Introducing a substituent (e.g., –F, –Cl, –Me, –NO


) at the ortho position creates a steric clash with the peptide backbone. This phenomenon, known as the "ortho effect," restricts the conformational space of the peptide, often inducing stable 

-turns or helical structures critical for high-affinity receptor binding.

Key Applications:

  • Protease Resistance: Steric shielding of the amide bond protects against enzymatic hydrolysis.

  • Macrocyclization: o-functionalized residues (e.g., o-allyl-Phe) serve as handles for Ring-Closing Metathesis (RCM) or "stapling."

  • Bio-orthogonal Chemistry: o-azido or o-ethynyl derivatives enable "click" chemistry post-synthesis.

Technical Challenges

ChallengeMechanistic CauseConsequence
Coupling Difficulty (In) Steric bulk of the incoming o-X-Phe hinders attack on the resin-bound amine.Deletion sequences; incomplete coupling.
Coupling Difficulty (Out) Once coupled, the o-substituent shields the N-terminal

-amine.
Failure to couple the next amino acid (truncation).
Racemization Slow coupling rates increase the lifetime of the activated ester, favoring oxazolone formation.Loss of chirality (L- to D- conversion); difficult purification.
Aggregation Hydrophobic aromatic stacking promotes inter-chain aggregation on the resin.Solvent exclusion; slow kinetics; "difficult sequences."

Strategic Optimization

Resin Selection

To mitigate aggregation, use low-loading resins (0.2 – 0.4 mmol/g).

  • Recommended: ChemMatrix® (PEG-based) or Rink Amide ProTide. These swell better in DMF/DCM and reduce pseudo-dilution effects compared to standard polystyrene.

Coupling Reagents

Standard HBTU/DIC protocols are insufficient.

  • Gold Standard: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) with Oxyma Pure .[1]

    • Why? COMU offers higher solubility and reactivity than HATU, and Oxyma suppresses racemization more effectively than HOBt.

  • Alternative: HATU / HOAt (Use if COMU is unavailable).

  • For Extreme Hindrance: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts often drive difficult couplings better than uronium salts.

Microwave Assistance

Microwave energy is non-negotiable for high-yield synthesis of o-substituted peptides. It overcomes the activation energy barrier imposed by the steric clash.

  • Standard Temp: 75°C.

  • Sensitive Residues (Cys, His): 50°C to prevent epimerization.

Experimental Protocols

Protocol A: Coupling the ortho-Substituted Phenylalanine

Objective: Attach Fmoc-Phe(2-X)-OH to the growing chain.

  • Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if needed). 1 x 2 min (75°C), 1 x 4 min (75°C). Wash DMF (4x).

  • Activation:

    • Amino Acid: 5.0 equivalents Fmoc-Phe(2-X)-OH.

    • Activator: 5.0 eq COMU.

    • Base: 10.0 eq DIPEA (Diisopropylethylamine).

    • Note: Pre-activate for 30 seconds only.

  • Coupling:

    • Add mixture to resin.[2][3]

    • Microwave: 75°C for 10 minutes (30W - 50W power).

  • Monitoring: Perform a Chloranil test (Kaiser test is often false-negative for hindered amines, though acceptable here; Chloranil is safer).

Protocol B: Elongation (Coupling ONTO the o-Phe)

Objective: Couple the next residue (Fmoc-AA-OH) onto the sterically shielded N-terminus of the o-Phe. This is the most critical step.

  • Deprotection: Standard microwave deprotection (as above).

  • Double Coupling Strategy:

    • Coupling 1: Fmoc-AA-OH (5 eq) / COMU (5 eq) / DIPEA (10 eq).

      • Microwave: 75°C for 15 min.

      • Wash DMF (3x).

    • Coupling 2: Fmoc-AA-OH (5 eq) / PyAOP (5 eq) / DIPEA (10 eq).

      • Microwave: 75°C for 15 min.

  • Capping (Crucial): Acetylate unreacted amines to prevent deletion sequences.

    • Acetic Anhydride / DIPEA / DMF (10:5:85) for 5 min.

Workflow Visualization

Diagram 1: Optimization Logic for Hindered Couplings

HinderedCoupling start Start: Coupling Step standard Attempt Standard Coupling (COMU/Oxyma, 75°C, 10 min) start->standard test QC: Chloranil / Micro-cleavage standard->test success Proceed to Deprotection test->success Pass fail Incomplete Coupling (<99%) test->fail Fail retry1 Double Couple: Switch to PyAOP Extend time (15 min) fail->retry1 test2 QC: Chloranil Test retry1->test2 test2->success Pass cap Capping Step (Ac2O/DIPEA) test2->cap Fail (Stop Deletion)

Caption: Decision tree for optimizing coupling efficiency of sterically hindered ortho-substituted residues.

Diagram 2: Microwave SPPS Cycle for o-Phe

MicrowaveCycle resin Resin-AA(n) deprotect Deprotection 20% Pip/DMF 75°C, 2+4 min resin->deprotect wash1 Wash (DMF) deprotect->wash1 couple Coupling Microwave 75°C 10-15 min wash1->couple activate Activation AA / COMU / DIPEA (Pre-activate 30s) activate->couple Add Reagents wash2 Wash (DMF) couple->wash2 resin_next Resin-AA(n+1) wash2->resin_next resin_next->resin Next Cycle

Caption: Optimized Microwave SPPS cycle highlighting temperature and timing for hindered residues.

Quality Control & Troubleshooting

Racemization Analysis: The high energy required to couple o-Phe increases the risk of racemization (conversion of L-isomer to D-isomer).

  • Method: Cleave a small aliquot of resin (Micro-cleavage) using 95% TFA / 2.5% TIS / 2.5% H2O.

  • Analysis: Analyze via UHPLC using a C18 column. If diastereomers are not resolved, use a chiral column (e.g., Chiralpak) or Marfey’s Reagent derivatization.

  • Acceptance Criteria: < 0.5% D-isomer.

Troubleshooting Table:

SymptomProbable CauseSolution
Low Yield Aggregation or steric clash.Switch to ChemMatrix resin; Use PyAOP; Increase temp to 90°C (risk of racemization).
High Racemization Base-catalyzed proton abstraction.Switch base from DIPEA to TMP (2,4,6-trimethylpyridine) or reduce temp to 50°C.
Incomplete Fmoc Removal Steric shielding of the amine.Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in piperidine for deprotection.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5] (Application Note detailing Aib/N-Me coupling, applicable to o-Phe). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,3-Dichlorophenylalanine Coupling

Introduction: The incorporation of non-natural amino acids is a cornerstone of modern drug development, enabling the design of peptides and peptidomimetics with enhanced stability, potency, and unique conformational prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of non-natural amino acids is a cornerstone of modern drug development, enabling the design of peptides and peptidomimetics with enhanced stability, potency, and unique conformational properties. 2,3-Dichlorophenylalanine is one such building block of significant interest. However, its utility is often hampered by the severe steric hindrance imposed by the ortho- and meta-chloro substituents on the phenyl ring. This steric shield dramatically lowers the reactivity of both the amine and carboxyl groups, making standard peptide coupling protocols inefficient and prone to failure.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for overcoming these challenges. We will move from foundational concepts to advanced troubleshooting and detailed protocols, grounded in established chemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the challenges of coupling 2,3-dichlorophenylalanine.

Q1: Why is forming a peptide bond with 2,3-dichlorophenylalanine so challenging?

The primary difficulty arises from extreme steric hindrance. The chlorine atom at the 2-position (ortho to the amino acid backbone) is particularly problematic. It acts as a bulky shield, physically obstructing the necessary orbital overlap between the incoming nucleophile (the amine of the next amino acid) and the electrophilic carbonyl carbon of the activated 2,3-dichlorophenylalanine. This increases the activation energy of the transition state, dramatically slowing down the rate of amide bond formation.

Q2: Are standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) effective for this coupling?

Generally, no. Carbodiimide-based reagents like DCC and EDC are often insufficient for mediating couplings with severely hindered amino acids.[1] Their reactivity is not high enough to overcome the significant energy barrier, leading to stalled reactions, low yields, and the formation of deletion sequences where the hindered residue is skipped entirely. More potent activation strategies are required.

Q3: What are the primary strategies to improve coupling efficiency for 2,3-dichlorophenylalanine?

There are three main pillars for success:

  • Employing High-Potency Coupling Reagents: Switching to onium salt-based reagents (uronium/aminium or phosphonium salts) is the most critical modification. These reagents generate highly activated esters that are more susceptible to nucleophilic attack, even by a hindered amine.[1][2]

  • Optimizing Reaction Conditions: Providing additional energy can force the reaction to completion. This is typically achieved by increasing the reaction temperature or, more effectively, by using microwave-assisted synthesis.[3][4]

  • Extending Reaction Time & Double Coupling: For sluggish reactions, allowing more time for the coupling to proceed or repeating the coupling step can significantly improve yields.[4][5]

Q4: What is racemization, and is it a major concern when using forcing conditions for this hindered coupling?

Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the activated amino acid, which can lead to a mixture of D and L isomers in the final peptide.[1] The risk of racemization increases with highly reactive intermediates and the use of elevated temperatures. While a concern, the benefits of forcing the coupling often outweigh the risks. The choice of reagent can mitigate this; for instance, phosphonium salts like PyBOP are known to be very effective while minimizing racemization.[1][2]

Section 2: Troubleshooting Guide for Failed Couplings

This section provides a logical, step-by-step approach to diagnosing and solving common issues encountered during the coupling of 2,3-dichlorophenylalanine.

Issue: Low or No Coupling Yield

You've completed a coupling step involving 2,3-dichlorophenylalanine, and a qualitative test (like the Kaiser test for a primary amine) remains strongly positive, or mass spectrometry of the final product shows a significant deletion sequence.

G start Low / No Coupling Yield check_reagents Step 1: Verify Reagents (Freshness, Stoichiometry) start->check_reagents upgrade_reagent Step 2: Upgrade Coupling Reagent (e.g., HATU, HCTU, COMU) check_reagents->upgrade_reagent Reagents OK optimize_conditions Step 3: Optimize Reaction Conditions upgrade_reagent->optimize_conditions Yield still low use_microwave Option 3a: Use Microwave Synthesis (40-75°C) optimize_conditions->use_microwave increase_temp Option 3b: Increase Conventional Heat (40-60°C) optimize_conditions->increase_temp double_couple Step 4: Perform Double Coupling use_microwave->double_couple Coupling still incomplete increase_temp->double_couple Coupling still incomplete success Problem Solved double_couple->success

Caption: Troubleshooting workflow for failed couplings.

  • Verify Reagents and Stoichiometry: Before attempting more advanced solutions, ensure that your coupling reagents and bases (like DIPEA or NMM) are fresh and anhydrous. Solvents such as DMF must be of high purity. Confirm that you are using an appropriate excess of the amino acid and coupling reagent (typically 3-5 equivalents for difficult couplings).

  • Upgrade to a High-Potency Onium Salt: This is the most impactful change.

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[1][4] HATU is exceptionally effective because it forms a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen in the pyridine ring of the OAt group provides anchimeric assistance, accelerating the aminolysis step, which is crucial for overcoming steric barriers.[2][6]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly if racemization is a primary concern.[2]

  • Optimize Reaction Conditions with Heat:

    • Microwave-Assisted Synthesis: This is the gold standard for forcing difficult reactions to completion. Microwave energy efficiently and rapidly heats the reaction mixture, providing the activation energy needed to overcome the steric shield.[3][7][8] A typical microwave protocol might run at 75°C for 5-10 minutes.[8]

    • Conventional Heating: If a microwave synthesizer is unavailable, increasing the temperature of the reaction vessel to 40-60°C using a heating block can also significantly improve yields, though it requires longer reaction times.[4]

  • Implement Double Coupling and Extended Time: If a single coupling, even with upgraded reagents and heat, is incomplete, perform a second coupling. After the first coupling reaction, simply drain the vessel and add a fresh solution of activated 2,3-dichlorophenylalanine to the resin and react again. Extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can also help drive a sluggish reaction forward.[4][5]

Section 3: Validated Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Protocol 1: High-Potency Coupling with HATU

This protocol is recommended as the first-line approach for coupling 2,3-dichlorophenylalanine.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[4]

  • Activation Solution: In a separate vessel, dissolve 2,3-Dichlorophenylalanine (5 eq., 0.5 mmol) and HATU (4.9 eq., 0.49 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol).

  • Pre-activation: Vortex the activation solution for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[4] Agitate the reaction vessel at room temperature for 2-4 hours. For this specific amino acid, starting with a 4-hour coupling time is recommended.

  • Monitoring and Washing: After the reaction, take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is complete. If positive (blue beads), a second coupling is required. Wash the resin thoroughly with DMF (5 times) to remove excess reagents.[4]

Protocol 2: Microwave-Assisted Coupling

This protocol is the most powerful method for ensuring high coupling efficiency. It requires a dedicated microwave peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of 2,3-Dichlorophenylalanine (e.g., 0.5 M), an activator solution (e.g., HATU in DMF), and a base (e.g., DIPEA in NMP).

  • Synthesizer Programming: Program the synthesizer to deliver the reagents as per the manufacturer's instructions for a standard coupling cycle, but modify the coupling step.

  • Microwave Coupling Step:

    • Temperature: Set the target temperature to 75°C .

    • Microwave Power: Use variable power with a maximum of 30-40 Watts to maintain the target temperature.

    • Hold Time: Set the reaction time at the target temperature to 5-10 minutes .[8]

  • Post-Coupling: After the microwave cycle, the instrument will automatically proceed to the washing steps. It is still advisable to perform a manual Kaiser test to confirm complete coupling before proceeding to the next deprotection step.

Section 4: Data Summary & Reagent Strategy

Choosing the right strategy involves balancing reactivity, cost, and potential side reactions.

StrategyReagent(s)Relative ReactivityRacemization RiskKey Advantage
Standard Carbodiimide DCC/HOBt, EDC/HOBtLowLow-ModerateLow cost
Uronium Salt (Standard Temp) HATU/DIPEAVery HighModerateHigh efficiency and speed for hindered couplings.[6]
Phosphonium Salt (Standard Temp) PyBOP/DIPEAHighLowExcellent for minimizing racemization.[2]
Uronium Salt + Microwave HATU/DIPEA + MWExtremely HighModerate-HighHighest probability of success; overcomes severe steric barriers.[3]
Acyl Fluoride Formation DAST, Deoxo-FluorVery HighSubstrate DependentEffective for substrates resistant to onium salts.[9]

Section 5: Advanced Methodologies & Visualizations

The Ugi Multicomponent Reaction

For exceptionally challenging synthetic targets where multiple hindered amino acids are being assembled, or when traditional stepwise synthesis fails, the Ugi four-component reaction (U-4CR) offers a powerful alternative. This reaction combines an aldehyde (or ketone), an amine, a carboxylic acid (the protected amino acid), and an isocyanide in a single pot to form a dipeptide-like structure. The Ugi reaction is known to be highly effective for creating sterically congested amide bonds.[10][11]

Mechanism of HATU Activation

The efficacy of HATU lies in its ability to rapidly generate a highly reactive intermediate that is primed for aminolysis.

G cluster_0 Activation Step cluster_1 Coupling Step AA_COOH R-COOH (2,3-Cl₂-Phe) Active_Ester R-CO-OAt (Highly Reactive Ester) AA_COOH->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Dipeptide Product Active_Ester->Peptide_Bond Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated coupling.

References

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Wessjohann, L. A., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules. Available at: [Link]

  • Professor Dave Explains. (2021). Ugi Reaction. YouTube. Available at: [Link]

  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. YouTube. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • D'hooghe, M., & Vanlangendonck, T. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]

  • Banfi, L., et al. (2003). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ma, S., & Jiao, N. (2004). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. Organic Letters. Available at: [Link]

  • Reddit User Discussion. (2021).
  • Giraud, M., et al. (2006). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins.
  • Cuevas-Yañez, E., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Shaabani, S., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Collins, J. M., & Collins, M. J. (2009). Microwave-assisted peptide synthesis. Google Patents.
  • Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Journal of Peptide Science. Available at: [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Wongsa, S., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances.
  • Thomas, A. A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]

  • Schwochert, J., & Fischbach, M. A. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Chemical Biology. Available at: [Link]

  • Ubing, C., et al. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

Sources

Optimization

Technical Support Center: Integrity Assurance for 2,3-Dichloro-D-Phenylalanine

Case ID: 23-DCL-PHE-RAC Status: Active Priority: Critical (Enantiomeric Purity Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Electronic Trap" Why is this mole...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 23-DCL-PHE-RAC Status: Active Priority: Critical (Enantiomeric Purity Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Electronic Trap"

Why is this molecule failing in your synthesis? You are likely treating 2,3-Dichloro-D-Phenylalanine (2,3-Cl2-D-Phe) like standard D-Phenylalanine. This is a critical error.

The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring creates a strong electron-withdrawing inductive effect (-I effect) . This pulls electron density away from the aromatic ring, which in turn pulls density from the


-carbon.
  • Consequence: The

    
    -proton becomes significantly more acidic (lower pKa) than in unsubstituted phenylalanine.
    
  • Result: The energy barrier for deprotonation is lowered, making the molecule hypersensitive to base-catalyzed racemization via enolization or azlactone formation during activation.

Module 1: The Mechanics of Failure

To prevent racemization, you must understand the enemy. In activated amino acids (especially during coupling), the primary pathway for optical loss is the formation of an oxazolone (azlactone) intermediate.[1]

Visualization: The Azlactone Pathway

The following diagram illustrates how the activated ester cyclizes. Note that the 2,3-dichloro substitution accelerates the deprotonation step (red arrow).

AzlactoneMechanism cluster_risk High Risk Zone: 2,3-Cl2 Inductive Effect ActivatedAA Activated 2,3-Cl2-D-Phe (O-Acyl Urea / Active Ester) Azlactone Oxazolone (Azlactone) Intermediate ActivatedAA->Azlactone Cyclization (Nu attack of amide O) Enol Stabilized Enol (Achiral/Planar) Azlactone->Enol Base-catalyzed Deprotonation (Fast!) Racemic Racemic Peptide (DL-Mixture) Azlactone->Racemic Amine Attack (Ring Opening) Enol->Azlactone Reprotonation (Random Face)

Figure 1: Mechanism of Azlactone-mediated racemization.[2] The electron-withdrawing chlorine atoms stabilize the Enol form, accelerating the loss of chirality.

Module 2: Synthesis & Resolution Protocols

If you are synthesizing the amino acid from scratch (e.g., via Strecker synthesis), chemical resolution is inefficient. We recommend Enzymatic Resolution for the highest optical purity (>99% ee).

Protocol: Kinetic Resolution via Acylase I

Objective: Isolate pure 2,3-Cl2-D-Phe from N-Acetyl-DL-2,3-Cl2-Phe.

Reagents:

  • Substrate: N-Acetyl-DL-2,3-dichloro-phenylalanine

  • Enzyme: Acylase I (Grade I from Aspergillus melleus)

  • Buffer: 0.1 M Lithium Hydroxide / Acetic Acid (pH 7.0 - 7.2)

  • Cofactor:

    
     (Catalytic amount)
    

Workflow:

  • Dissolution: Dissolve the N-Acetyl-DL-precursor in water. Adjust pH to 7.2 using LiOH (Lithium is preferred over Sodium to improve solubility of the final D-salt).

  • Enzyme Addition: Add Acylase I and trace

    
     (activator).
    
  • Incubation: Incubate at 37°C for 24-48 hours.

    • Mechanism:[1][3][4][5][6][7][8] The enzyme selectively hydrolyzes the L-isomer to the free amino acid, leaving the N-Acetyl-D-isomer untouched.

  • Separation: Acidify to pH 1.5. Extract the unreacted N-Acetyl-D-2,3-Cl2-Phe into Ethyl Acetate. (The free L-amino acid remains in the aqueous phase).

  • Hydrolysis: Reflux the extracted N-Acetyl-D-isomer in 2M HCl for 2 hours to remove the acetyl group.

  • Isolation: Neutralize and crystallize the pure D-amino acid.

Module 3: Peptide Coupling Troubleshooting

This is where 90% of users fail. Standard Fmoc protocols (HBTU/DIPEA) are too aggressive for this molecule.

Critical Decision Matrix: Coupling Conditions

CouplingLogic Start Start: Coupling 2,3-Cl2-D-Phe Position Is it the C-terminal AA? Start->Position YesCTerm Yes (Anchoring to Resin) Position->YesCTerm First AA NoInternal No (Internal Sequence) Position->NoInternal Elongation ResinType Select Resin Type YesCTerm->ResinType Activator Select Activator NoInternal->Activator Wang Wang Resin (High Risk of Racemization) ResinType->Wang Trityl 2-Cl-Trityl Resin (Safe) ResinType->Trityl HBTU HBTU/HATU (Avoid if possible) Activator->HBTU DIC DIC + Oxyma Pure (Recommended) Activator->DIC Base Select Base DIC->Base TEA TEA/DIPEA (Forbidden) Base->TEA Collidine TMP / 2,4,6-Collidine (Required) Base->Collidine

Figure 2: Decision tree for selecting safe coupling conditions to minimize racemization.

The "Safe Base" Protocol

When activating 2,3-Cl2-D-Phe, you must lower the basicity of the reaction medium.

ComponentStandard Protocol (High Risk)Recommended Protocol (Low Risk) Technical Rationale
Activator HBTU / HATUDIC / Oxyma Pure Carbodiimides (DIC) with Oxyma create a less basic environment than Uronium salts (HBTU), which require excess base.
Base DIPEA (pKa ~10.5)2,4,6-Collidine (pKa ~7.4) Collidine is sufficient to deprotonate the carboxylic acid but too weak to deprotonate the sensitive

-proton of the activated ester.
Solvent DMFDCM / DMF (1:1) Lower polarity solvents (DCM) stabilize the H-bonded conformation, reducing the rate of racemization compared to pure DMF.
Temperature Room Temp0°C for 15 min, then RT Pre-activation at low temp reduces the kinetic energy available for the azlactone cyclization.

Troubleshooting FAQ:

  • Q: Can I use HATU if the coupling is difficult?

    • A: Only if absolutely necessary. If you use HATU, you must use HOAt as an additive and switch the base to Collidine or TMP (2,4,6-trimethylpyridine). Do not use DIPEA with HATU for this amino acid.

Module 4: Analytical Verification (QC)

You cannot assume optical purity; you must prove it.

Method: Chiral HPLC (Ligand Exchange or Crown Ether)

  • Column: Crownpak CR-I(+) or Chiralpak QN-AX.

    • Why: Crown ethers complex effectively with the primary amine of amino acids.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with acidic buffer.

  • Detection: UV at 210 nm (or 254 nm, taking advantage of the phenyl ring).

  • Expectation: The D-isomer typically elutes before the L-isomer on Crownpak CR(+) columns, but always run a racemic standard (DL-2,3-Cl2-Phe) first to establish retention times.

References

  • Mechanisms of Racemization: Albericio, F., & Tulla-Puche, J. (2020). The Power of Peptide-Based Compounds in Drug Discovery. Wiley-VCH.
  • Electronic Effects in Peptide Synthesis: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Suppression of Racemization: Steinauer, R., et al. (1989). Racemization of N-protected amino acid active esters. Biopolymers, 28(1), 37-52. (Establishes the efficacy of weak bases like collidine).
  • Enzymatic Resolution: Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Chiral Separation: Hyun, M. H. (2006). Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. Link

Sources

Troubleshooting

HATU/HOAt Optimization Center: Ortho-Substituted Coupling Guide

Status: Operational Role: Senior Application Scientist Subject: Overcoming Steric Hindrance in Peptide Synthesis & Medicinal Chemistry The Challenge: The "Steric Wall" You are likely here because a standard EDC/HOBt or H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Overcoming Steric Hindrance in Peptide Synthesis & Medicinal Chemistry

The Challenge: The "Steric Wall"

You are likely here because a standard EDC/HOBt or HBTU coupling failed. When working with ortho-substituted amino acids (e.g., Aib,


-methyl amino acids, 2,6-disubstituted anilines), the nucleophilic attack of the amine on the carbonyl carbon is physically blocked.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the solution, but only if used correctly. Unlike HBTU, the 7-azabenzotriazole (HOAt) leaving group utilizes a specific neighboring group effect to accelerate coupling by orders of magnitude.

The Mechanism: Why HATU Works (And When It Fails)

To troubleshoot, you must visualize the molecular machinery. HATU is not just "stronger"; it is mechanistically distinct due to the pyridine nitrogen at the 7-position.

The "Anchimeric Assistance" Effect

In HBTU (benzotriazole), the leaving group is passive. In HATU (azabenzotriazole), the N-7 nitrogen acts as a general base, hydrogen-bonding with the incoming amine. This positions the amine perfectly for attack on the carbonyl, lowering the activation energy (


) for the tetrahedral intermediate formation.
The "Guanidinium Trap" (Critical Failure Mode)

Warning: If HATU encounters a free amine before it activates the carboxylic acid, it will react directly with the amine to form a tetramethylguanidinium species. This permanently "caps" your amine, killing the reaction yield.

HATU_Mechanism Start Carboxylic Acid + HATU Base Add Base (DIEA/Collidine) Start->Base Deprotonation ActiveEster OAt-Active Ester (Reactive Intermediate) Base->ActiveEster Activation (Fast) Transition Transition State (N-7 Anchimeric Assistance) ActiveEster->Transition + Amine Amine Add Hindered Amine SideRxn Guanidinium Byproduct (DEAD END) Amine->SideRxn If mixed with HATU before Acid activation Product Amide Product Transition->Product Coupling

Figure 1: The HATU activation pathway vs. the Guanidinium "Dead End." Note the critical order of addition.

Optimized Protocol: Ortho-Substituted Substrates

Do not use standard Fmoc protocols. Use this modified workflow designed for high steric bulk (e.g., coupling Fmoc-Aib-OH to Fmoc-Aib-OH).

Reagent Selection
ComponentRecommendationScientific Rationale
Coupling Agent HATU (0.95 - 1.0 eq)Slight deficit prevents capping of the amine by excess reagent.
Additive HOAt (0.5 - 1.0 eq)Optional but recommended. External HOAt boosts the catalytic turnover for extremely hindered amines.
Base DIPEA (2.0 eq) or TMP (Collidine)Use Collidine if the acid is prone to racemization (e.g., Cys, His).
Solvent NMP (N-Methyl-2-pyrrolidone)Crucial. NMP solvates aggregated peptide chains and hindered interfaces significantly better than DMF.
Step-by-Step Methodology
  • Dissolution (The Acid): Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.0 eq) in dry NMP. Do not add the amine yet.

  • Activation (The Clock Starts): Add DIPEA (2.0 eq).

    • Visual Check: The solution should turn yellow (liberation of HOAt anion).

    • Timing: Stir for exactly 1–2 minutes .

    • Why? Longer activation (>5 mins) risks racemization of the active ester. Shorter (<30s) risks insufficient activation.

  • Coupling (The Reaction): Immediately add the Amine (1.0 eq) dissolved in minimal NMP.

  • Incubation:

    • Standard: 1 hour at Room Temp.

    • Hindered (Aib/N-Me): 2–16 hours.

    • Note: If solution turns colorless, the reaction is likely finished or HATU is consumed.

Troubleshooting Center (FAQ)

Q1: My yield is near 0%, but the starting material is consumed. What happened?

Diagnosis: You likely formed the Guanidinium Adduct . Cause: Did you mix the Amine, Acid, and HATU all together before adding the base? Or was there excess HATU? Fix:

  • Ensure Pre-activation (Step 2 above) is performed.[1]

  • Reduce HATU equivalents to 0.95 eq relative to the Acid.

  • Check MS for a mass shift of +101 Da (tetramethylguanidinium cap) on your amine.

Q2: The reaction works, but I see significant epimerization (racemization).

Diagnosis: Base-catalyzed proton abstraction from the


-carbon.
Cause:  The active ester existed too long in a basic environment before the amine attacked, or the base was too strong.
Fix: 
  • Switch Base: Use 2,4,6-Trimethylpyridine (Collidine) instead of DIPEA. It is a weaker, non-nucleophilic base (

    
     ~7.4 vs 10.5 for DIPEA).
    
  • Reduce Pre-activation: Cut the activation time to 30 seconds.

  • Cooling: Perform the activation at 0°C, then warm to RT after amine addition.

Q3: The coupling is just too slow (incomplete after 24h).

Diagnosis: Extreme steric occlusion. Fix:

  • Re-coupling: Filter and repeat the coupling with fresh reagents (Double Coupling).

  • Temperature: Elevate temperature to 50°C (Caution: Increases racemization risk; use Collidine).

  • Switch Chemistry: If HATU fails, steric bulk may be too high for "active esters." Switch to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive than OAt esters.

Decision Logic: Troubleshooting Workflow

Troubleshooting Problem Coupling Issue Detected Type Identify Symptom Problem->Type LowYield Low/No Yield (+101 Mass Shift) Type->LowYield Racemization Product Epimerized (D-isomer present) Type->Racemization Incomplete Incomplete Conversion (SM remains) Type->Incomplete Fix1 Fix: Pre-activate Acid Reduce HATU to 0.95 eq LowYield->Fix1 Fix2 Fix: Switch Base to Collidine Reduce Activation Time Racemization->Fix2 Fix3 Fix: Switch Solvent to NMP Try TFFH (Acid Fluoride) Incomplete->Fix3

Figure 2: Rapid diagnostic tree for HATU coupling failures.

Comparative Data: Why HATU?

ReagentLeaving GroupReactivity (Hindered)Epimerization Risk
HATU HOAt (7-N)High (Fastest kinetics)Low (if optimized)
HBTU/TBTU HOBtLow (Struggles with Aib/N-Me)Moderate
PyBOP OBt (Phosphonium)ModerateLow (Safe for in-situ)
COMU OxymaHigh (Comparable to HATU)Very Low

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[4] Journal of the American Chemical Society.

    • Foundational paper establishing the superior reactivity of HOAt over HOBt due to the neighboring group effect.
  • Thermo Fisher Scientific. Technical Note: Preventing Guanidinium Formation with HATU.

    • Provides data on the "capping" side reaction when stoichiometry is uncontrolled.
  • Vrettos, E. I., et al. (2017).[5] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances.[1]

    • Detailed mechanistic study on the form
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[1][2][3][4][5][6][7][8][9][10][11] Methods in Enzymology.[1]

    • Authoritative review on peptide coupling str

Sources

Optimization

Troubleshooting incomplete coupling of Fmoc-D-Phe(2,3-Cl2)-OH

<-3ad-3a>## Technical Support Center: Fmoc-D-Phe(2,3-Cl2)-OH Coupling Welcome to the technical support guide for troubleshooting incomplete coupling of Fmoc-D-Phe(2,3-Cl2)-OH. This resource is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

<-3ad-3a>## Technical Support Center: Fmoc-D-Phe(2,3-Cl2)-OH Coupling

Welcome to the technical support guide for troubleshooting incomplete coupling of Fmoc-D-Phe(2,3-Cl2)-OH. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the common challenges associated with this sterically hindered amino acid and provide systematic, field-proven solutions to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-Phe(2,3-Cl2)-OH considered a "difficult" amino acid to couple in SPPS?

The primary challenge arises from significant steric hindrance. The two chlorine atoms on the phenyl ring, particularly the chlorine at the ortho (2) position, create a bulky side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1][2][3]

Q2: What are the immediate signs of an incomplete coupling reaction with this amino acid?

The most direct indicator during synthesis is a positive colorimetric test (like the Kaiser or TNBS test) after the coupling step.[1][4] A positive test, often indicated by a blue or colored resin bead, signifies the presence of unreacted primary amines on the resin.[4][5] Subsequent analysis of a test cleavage by mass spectrometry (MS) may reveal a significant peak corresponding to the mass of the truncated peptide (the sequence missing the Fmoc-D-Phe(2,3-Cl2)-OH residue and subsequent amino acids).

Q3: Can the choice of resin impact the coupling efficiency of Fmoc-D-Phe(2,3-Cl2)-OH?

Yes, the resin can play a role. Resins with higher swelling capacity, such as PEG-based resins (e.g., ChemMatrix®) or highly cross-linked polystyrene resins, can improve solvation of the growing peptide chain.[6] Better solvation helps to disrupt inter-chain and intra-chain aggregation, making the N-terminal amine more accessible for coupling.

Q4: Are there any side reactions specific to chlorinated phenylalanines I should be aware of during cleavage?

While the primary issue is coupling, it's important to be mindful during the final cleavage from the resin. The electron-withdrawing nature of the chlorine atoms can make the phenyl ring susceptible to certain side reactions, although this is less common than issues seen with residues like Tryptophan or Methionine.[7] Using a standard cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water is generally sufficient to mitigate potential side reactions.

Troubleshooting Workflow for Incomplete Coupling

When faced with an incomplete coupling of Fmoc-D-Phe(2,3-Cl2)-OH, a systematic approach is crucial. The following workflow outlines the decision-making process to diagnose and resolve the issue.

Caption: A logical workflow for troubleshooting incomplete coupling of Fmoc-D-Phe(2,3-Cl2)-OH.

Detailed Troubleshooting Strategies

Issue 1: Standard Coupling Protocol Fails

If your initial coupling using a standard activator like HBTU or DIC/HOBt results in a positive Kaiser test, it's a clear indication that the steric hindrance of Fmoc-D-Phe(2,3-Cl2)-OH is preventing the reaction from going to completion.

Causality: The bulky dichlorophenyl side chain physically blocks the activated ester from reaching the N-terminal amine of the resin-bound peptide. This is a classic case of steric hindrance slowing down the reaction rate to a point where it does not complete in the standard timeframe.[1][2]

Solutions:

  • Double Coupling: This is the simplest first step. After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated amino acid and base.[4] Allow this second coupling to proceed for the same duration or longer. This provides a renewed concentration of activated amino acid to drive the reaction forward.

  • Extended Coupling Time: For sterically hindered residues, simply extending the reaction time of a single coupling from the typical 1-2 hours to 4-12 hours can significantly improve yields.[1][8]

  • Change of Coupling Reagent: If double coupling is insufficient, switching to a more potent coupling reagent is the next logical step. Reagents based on a HOAt or Oxyma Pure leaving group are more reactive than their HOBt counterparts.

Coupling ReagentClassKey Advantage for Hindered Couplings
HBTU/TBTU Aminium/UroniumStandard, effective for many sequences but can struggle with severe steric hindrance.
HATU/HCTU Aminium/UroniumForms a more reactive OAt-ester, which is highly effective for difficult couplings, including N-methylated and other bulky amino acids.[2][9]
COMU Aminium/UroniumGenerates a highly reactive Oxyma-ester and is known for its high efficiency, especially in microwave-assisted synthesis.[9]
PyBOP/PyAOP PhosphoniumPowerful reagents that can be effective but may be more prone to side reactions if not used carefully.[2]
Issue 2: Persistent Incomplete Coupling Despite Potent Reagents

In some sequence contexts, even powerful coupling reagents may not be enough. This often suggests that peptide aggregation is exacerbating the steric hindrance problem.

Causality: As the peptide chain elongates, it can fold back on itself and form secondary structures or aggregate with neighboring chains on the resin.[1] This aggregation can "bury" the N-terminal amine, making it inaccessible to even the most reactive coupling agents.

Solutions:

  • Solvent Modification: Standard SPPS solvents like DMF may not be optimal for disrupting aggregation.

    • NMP (N-Methyl-2-pyrrolidone): NMP has superior solvating properties compared to DMF and can be a simple and effective substitute.[1]

    • DMSO Addition: Adding up to 25% DMSO to the DMF can help break up secondary structures and improve reaction rates.[1]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding networks that lead to aggregation.[1]

  • Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions, often driving difficult couplings to completion in minutes that would take hours at room temperature.[3] This is particularly effective for sterically hindered amino acids.[3]

Experimental Protocols

Protocol 1: Qualitative On-Resin Monitoring with the Kaiser Test

This test detects free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

Protocol 2: Small-Scale Test Cleavage for MS Analysis

This procedure allows for a quick assessment of the synthesis success without consuming the entire batch of resin.[4]

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Cold Diethyl Ether.

Procedure:

  • Dry a small sample of the peptide-resin (approx. 10-20 mg) under vacuum.

  • Place the dried resin in a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[4]

  • Filter the cleavage mixture away from the resin beads (a small fritted syringe can be used).[4]

  • Precipitate the peptide by adding the cleavage mixture to a larger tube containing approximately 10 times the volume of cold diethyl ether.[4]

  • Centrifuge the tube to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide.

  • Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water) for MS analysis.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Cendrowska, U., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Coin, I., et al. (2007). Analytical Methods for Solid Phase Peptide Synthesis. In Solid-Phase Peptide Synthesis (pp. 203-226). Humana Press.
  • Albericio, F., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Methods in Molecular Biology (Vol. 298, pp. 93-116). Humana Press.
  • Robinson, A. B., & Scotchler, J. W. (1974). Cleavage of single amino acid residues from Merrifield resin with hydrogen chloride and hydrogen fluoride. The Journal of Organic Chemistry, 39(18), 2763-2767.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • da Silva, J. P., et al. (2008). Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. ChemPhysChem, 9(12), 1734-1743.
  • Ananda, K., & Gopi, H. N. (2006). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 118(4), 365-370.
  • Yeo, D. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nanyang Technological University.
  • Reddit. (2025). What causes overcoupling in microwave assisted SPPS?. [Link]

  • Zhang, Y., et al. (2021). Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth.
  • Barlos, K., & Gatos, D. (1999). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Fmoc Solid Phase Peptide Synthesis (pp. 215-228). Oxford University Press.
  • Pedersen, S. L., et al. (2019). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using DIC/OxymaPure in (A) neat solvents and (B) selected binary solvent mixtures, benchmarked against DMF. Green Chemistry, 21(23), 6334-6343.

Sources

Troubleshooting

Technical Support Center: Synthesis of Peptides Containing 2,3-Dichloro Residues

Welcome to the technical support center for the synthesis of peptides incorporating 2,3-dichloro-substituted amino acid residues. This resource is designed for researchers, chemists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides incorporating 2,3-dichloro-substituted amino acid residues. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the unique challenges associated with these sterically hindered and electronically modified unnatural amino acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success and improve peptide yields.

Introduction: The Challenge of 2,3-Dichloro Residues

The incorporation of unnatural amino acids (UAAs) is a powerful strategy for modifying the biological and physical properties of peptides.[1][2][3] Dichloro-substituted residues, in particular, can introduce unique conformational constraints and electronic properties, making them valuable for developing novel therapeutics. However, the steric bulk and electron-withdrawing nature of the dichlorophenyl ring present significant hurdles in standard solid-phase peptide synthesis (SPPS) protocols.[3][4][5] This guide will address these challenges head-on, providing you with the expertise to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing 2,3-dichloro residues, providing explanations for the underlying causes and actionable solutions.

Question 1: I am observing very low coupling efficiency when trying to incorporate a 2,3-dichloro-amino acid. What is causing this and how can I improve it?

Answer:

Low coupling efficiency is the most common issue when working with sterically hindered amino acids like 2,3-dichlorophenylalanine. The bulky dichlorophenyl group physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the solid support. Additionally, the electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the amino group, further slowing down the reaction.

Causality and Strategic Solutions:

  • Steric Hindrance: The primary obstacle is the physical blockage by the ortho and meta chlorine atoms. To overcome this, you need to employ more potent coupling reagents and optimize reaction conditions.

  • Electronic Effects: The reduced nucleophilicity of the amino group of the resin-bound peptide after the incorporation of a 2,3-dichloro residue requires a more reactive activated species for the subsequent coupling step.

Recommended Actions:

  • Choice of Coupling Reagent: Standard coupling reagents like HBTU or TBTU may be insufficient.[6] More reactive reagents are necessary to overcome the steric barrier.[6]

    • Guanidinium-based reagents: HATU and HCTU are generally more effective than their benzotriazole-based counterparts due to the formation of more reactive OAt esters.[7]

    • Immonium-based reagents: COMU is a highly efficient coupling reagent that can be particularly useful for sterically hindered couplings.[6][8]

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.

  • Increased Equivalents and Concentration: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents) and increase the concentration to favor the reaction kinetics.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions, especially for difficult sequences.[9] It provides the necessary energy to overcome the activation barrier of sterically hindered couplings.

Question 2: I am seeing a significant amount of deletion sequences (peptides missing the 2,3-dichloro residue) in my final product analysis. What is happening and how can I prevent this?

Answer:

Deletion sequences are a direct consequence of incomplete coupling of the 2,3-dichloro residue. If the coupling reaction does not go to completion, the unreacted N-terminal amines on the resin will be available to couple with the next amino acid in the sequence, leading to a peptide that is missing the intended chlorinated residue.

Causality and Preventative Measures:

  • Incomplete Coupling: As discussed in the previous question, the steric hindrance of the 2,3-dichloro residue is the root cause.

  • Lack of Capping: Without a capping step, any unreacted amino groups will persist and react in the subsequent coupling cycle.

Recommended Protocol: Capping to Block Deletion Sequences

To prevent the formation of deletion sequences, it is crucial to "cap" any unreacted N-terminal amines after the coupling of the 2,3-dichloro residue. This is achieved by acetylating the unreacted amines, rendering them unreactive for subsequent coupling steps.

Step-by-Step Capping Protocol:

  • After the coupling of the 2,3-dichloro-amino acid, wash the resin thoroughly with DMF.

  • Prepare the capping solution: Acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF (e.g., a 1:1:8 mixture of acetic anhydride:DIPEA:DMF).

  • Add the capping solution to the resin and shake for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Proceed with the deprotection of the Fmoc group of the successfully coupled 2,3-dichloro residue.

Question 3: My peptide is difficult to purify by HPLC. The main peak is broad, and there are many closely eluting impurities. What could be the reasons and how can I improve the purification?

Answer:

Purification challenges with peptides containing bulky, hydrophobic residues like 2,3-dichlorophenylalanine are common. The increased hydrophobicity can lead to aggregation and poor chromatographic behavior. The impurities are likely a combination of deletion sequences, byproducts from side reactions, and incompletely deprotected peptides.

Causality and Purification Strategy:

  • Increased Hydrophobicity: The dichlorophenyl group significantly increases the hydrophobicity of the peptide, which can cause it to aggregate and interact strongly with the stationary phase of the HPLC column.

  • Heterogeneous Impurities: Inefficient synthesis leads to a complex mixture of closely related peptides that are difficult to separate.

Strategies for Improved Purification:

  • Optimize HPLC Conditions:

    • Column Choice: A C4 or phenyl-hexyl column may provide better separation for highly hydrophobic peptides compared to a standard C18 column.[10]

    • Mobile Phase Additives: In addition to TFA, consider using a small amount of a different ion-pairing agent or an organic modifier to improve peak shape.

    • Gradient Optimization: Use a shallower gradient to improve the resolution between your target peptide and closely eluting impurities.

  • Flash Chromatography: For larger scale purifications, reversed-phase flash chromatography can be a valuable first step to remove the bulk of the impurities before final polishing by HPLC.[11]

  • Alternative Purification Techniques: Depending on the properties of your peptide, techniques like ion-exchange chromatography could be used as an orthogonal purification step.

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the synthesis of peptides with 2,3-dichloro residues?

A1: The standard Fmoc/tBu strategy is generally suitable.[12] However, due to the challenges in coupling, ensuring complete removal of the Fmoc group is critical. For the side chains of other amino acids in the sequence, standard acid-labile protecting groups (like tBu, Boc, Trt) are appropriate.[13][14] An orthogonal protection strategy might be necessary if you plan to perform on-resin modifications.[15][16]

Q2: Can I use Boc-SPPS for synthesizing peptides with 2,3-dichloro residues?

A2: Yes, Boc-SPPS is a viable alternative. The repetitive acid treatments for Boc removal are generally well-tolerated. The final cleavage with strong acids like HF is also effective for removing side-chain protecting groups and cleaving the peptide from the resin.

Q3: Are there any specific side reactions I should be aware of when working with 2,3-dichloro residues?

A3: While the dichlorophenyl group itself is relatively stable under standard SPPS conditions, the forcing conditions required for coupling can sometimes lead to side reactions.[17] Be vigilant for signs of epimerization, especially if using high temperatures or extended coupling times. Using additives like Oxyma Pure can help minimize racemization.[8]

Q4: What analytical techniques are best for characterizing my final peptide?

A4: A combination of techniques is recommended for full characterization:

  • HPLC: To assess purity.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any impurities.[18][19][20] High-resolution mass spectrometry can be particularly useful for confirming the isotopic pattern of the chlorine atoms.

  • NMR Spectroscopy: For structural confirmation, especially for shorter peptides.

Key Experimental Protocols

Optimized Coupling Protocol for a 2,3-Dichloro-Amino Acid

This protocol is designed to maximize coupling efficiency for a sterically hindered 2,3-dichloro-amino acid residue.

Materials:

  • Fmoc-protected 2,3-dichloro-amino acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected 2,3-dichloro-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • First Coupling: Add the pre-activated amino acid solution to the resin. Shake for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

  • Second Coupling (Optional but Recommended): Prepare a fresh solution of the activated amino acid as in step 1 and repeat the coupling (step 2).

  • Washing: Wash the resin thoroughly with DMF (3 x) and DCM (3 x).

  • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a third coupling may be necessary, or proceed to the capping step.

Visual Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or Deletion Sequences Observed Check_Coupling Assess Coupling Efficiency (e.g., Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Re_Synthesize Re-synthesize Peptide Check_Coupling->Re_Synthesize Negative, but still low yield Optimize_Coupling Optimize Coupling Protocol: - Use stronger reagents (HATU, COMU) - Double couple - Increase equivalents - Use microwave assistance Incomplete_Coupling->Optimize_Coupling Implement_Capping Implement Capping Step (Acetic Anhydride/DIPEA) Incomplete_Coupling->Implement_Capping Optimize_Coupling->Re_Synthesize Implement_Capping->Re_Synthesize Purification_Issues Purification Successful? Re_Synthesize->Purification_Issues Optimize_Purification Optimize Purification: - Change column (C4, Phenyl) - Adjust gradient - Use flash chromatography Purification_Issues->Optimize_Purification No Success High Purity Peptide Obtained Purification_Issues->Success Yes Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield and deletion sequences.

Summary of Coupling Reagent Choices

Coupling ReagentClassRelative ReactivityKey Advantages
HBTU/TBTU Benzotriazole-basedStandardCost-effective, widely used.
HATU/HCTU Guanidinium-basedHighMore reactive, less racemization.[7]
COMU Immonium-basedVery HighExcellent for hindered couplings, safer.[6][8]
DEPBT Phosphonium-basedHighLow racemization.[7]

This technical guide provides a comprehensive framework for addressing the challenges associated with the synthesis of peptides containing 2,3-dichloro residues. By understanding the underlying chemical principles and implementing the recommended strategies, you can significantly improve your synthetic outcomes.

References

  • Al-Dahmani, F., Al-Harrasi, A., & Csuk, R. (2022). The Greening of Peptide Synthesis. Molecules, 27(15), 4949. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Zhang, J., Ma, C., & Li, W. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Payne, R. J., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 27(24), 8821. [Link]

  • Tam, J. P., & Lu, Y. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(4), 331–339. [Link]

  • Li, J., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • Wang, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry, 89(6), 3348–3354. [Link]

  • Dunetz, J. R., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4472–4488. [Link]

  • Tanaka, M., et al. (1990). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. International journal of peptide and protein research, 35(5), 443–449. [Link]

  • Ghasemzadeh, M. A., & Moghimi, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 19(6), 576–591. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 339, pp. 9–27). Humana Press. [Link]

  • Vanhooren, V., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 163, 2–10. [Link]

  • Bisello, A., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3074–3083. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]

  • Takata, T., et al. (2021). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 22(16), 8821. [Link]

  • Jamieson, C. S., & Tars, K. (2021). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. RSC Chemical Biology, 2(6), 1540–1553. [Link]

  • Lim, C. H. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE [Doctoral dissertation, Nanyang Technological University]. NTU Institutional Repository. [Link]

  • El-Faham, A., & Albericio, F. (2018). Side reactions in peptide synthesis: An overview. Journal of Peptide Science, 24(8), e3093. [Link]

  • Wang, Y., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. ResearchGate. [Link]

  • Cuevas-Zuviria, B., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(3), 1109–1119. [Link]

  • Han, S., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00342-22. [Link]

  • Colombo, E., & Berton, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2021(21), 2955–2966. [Link]

  • Hansen, T., et al. (2019). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Marine Drugs, 17(8), 460. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Li, Y., et al. (2023). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy, 8(1), 1–21. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 9–27). Humana Press. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Ceballos, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6(1), 7701. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Sharma, A., & Singh, Y. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38165–38177. [Link]

  • Biotage. (n.d.). Investigating the use of Mixed Stationary Phases for Peptide Purification via Reversed Phase Flash Chromatography. [Link]

  • Vanhooren, V., et al. (2019). Analysis of protein chlorination by mass spectrometry. ResearchGate. [Link]

  • Wu, Y., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 19(9), 513. [Link]

Sources

Optimization

Technical Support Center: Solvation Strategies for Hydrophobic Halogenated Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the significant challenges associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the significant challenges associated with solvating hydrophobic halogenated amino acids. These unique compounds are increasingly vital in drug discovery and peptide design, but their poor solubility can often impede progress.[1][2][3] This resource is designed to provide you with the foundational knowledge and actionable protocols to handle these molecules effectively.

Fundamental Principles: Why Are These Compounds So Difficult to Dissolve?

Understanding the underlying physicochemical properties of hydrophobic halogenated amino acids is the first step to developing successful solvation strategies. The introduction of halogen atoms (F, Cl, Br, I) onto an amino acid's side chain dramatically alters its characteristics.[4][5][6][7]

  • Increased Hydrophobicity: Halogenation, particularly with larger atoms like bromine and iodine, significantly increases the non-polar surface area of the side chain.[8] This enhances the hydrophobic effect, where water molecules form a highly ordered "cage" around the non-polar molecule, making its dissolution in aqueous solutions energetically unfavorable.[9]

  • Altered Electronic Properties: Halogens are highly electronegative and can alter the electronic character of the amino acid side chain.[6][7] While this can be beneficial for creating specific molecular interactions, it can also contribute to aggregation.

  • Impact on pKa: The pH of the solution is a critical factor.[10][11] Amino acids are zwitterionic, possessing both an acidic carboxyl group and a basic amino group. At their isoelectric point (pI), the net charge is zero, and solubility is at its minimum.[10] Halogenation can shift the pKa values of these groups, altering the pH at which the amino acid is least soluble.

  • Potential for Aggregation: The combination of high hydrophobicity and altered electronic properties can lead to strong intermolecular interactions, causing the amino acids to aggregate and precipitate out of solution, a common challenge in peptide drug development.[3][12]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to guide your initial experimental design.

Q1: What is the best starting solvent for my hydrophobic halogenated amino acid?

For highly hydrophobic compounds, the recommended starting point is a small amount of a strong organic solvent.[13][14]

  • Dimethyl Sulfoxide (DMSO) is a powerful and versatile choice, compatible with many biological assays at low final concentrations.[14]

  • Dimethylformamide (DMF) is another strong polar aprotic solvent suitable for these compounds.[13]

  • N-Methyl-2-pyrrolidone (NMP) can also be effective for particularly stubborn compounds.

Actionable Advice: Always start by dissolving a small test amount of your compound in one of these organic solvents before preparing a bulk stock solution. Once dissolved, the organic stock can be slowly and carefully diluted into your aqueous buffer.

Q2: How does pH affect the solubility of these compounds?

The pH of the aqueous solution is a critical variable that you can manipulate to improve solubility.[10][11]

  • For Basic Peptides/Amino Acids: If your molecule has a net positive charge (more basic residues like Lys, Arg), dissolving it in a slightly acidic buffer (e.g., pH 4-6) can increase solubility by ensuring the amino groups are protonated. You can start by dissolving the compound in a dilute acetic or trifluoroacetic acid solution before diluting it further.[13]

  • For Acidic Peptides/Amino Acids: If your molecule has a net negative charge (more acidic residues like Asp, Glu), a slightly basic buffer (e.g., pH 7.5-8.5) will improve solubility by ensuring the carboxyl groups are deprotonated. A dilute solution of ammonium hydroxide (e.g., 0.1%) can be used for initial dissolution.[13]

Q3: Can I use physical methods like heating or sonication?

Yes, these methods can be effective but must be used with caution.

  • Sonication: A water bath sonicator is a good first choice to break up aggregates and promote dissolution without excessive heat.[15]

  • Vortexing: Vigorous vortexing can also help dissolve the compound.[15]

  • Heating: Gentle heating can increase the kinetic energy of the system and improve solubility. However, be mindful of the thermal stability of your compound. Prolonged exposure to high temperatures can cause degradation. A short burst of heat (e.g., 37-40°C) is generally safer than sustained heating.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides solutions to common problems encountered in the lab.

Problem 1: My compound is completely insoluble, even in DMSO.

When standard organic solvents fail, a more potent strategy is required. This indicates extreme hydrophobicity or strong intermolecular aggregation.

Solution: The HFIP Strategy 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is an exceptionally powerful solvent for dissolving highly aggregated and hydrophobic peptides and proteins.[16] Its unique properties allow it to disrupt the strong hydrogen bonds that can lead to aggregation.[17][18][19]

  • Mechanism of Action: HFIP acts as a potent hydrogen bond donor and can stabilize intermediates, making it highly effective at breaking up the secondary structures (like β-sheets) that cause insolubility.[17][18][20]

  • Protocol:

    • Carefully add a minimal amount of 100% HFIP to your lyophilized compound.

    • Gently vortex or sonicate until the compound is fully dissolved. HFIP is highly volatile, so ensure your vial is tightly sealed.

    • Once dissolved, HFIP can be removed by lyophilization or by evaporation under a stream of nitrogen.

    • After HFIP removal, attempt to redissolve the now-disaggregated compound in a standard solvent like DMSO or DMF.

Problem 2: My compound dissolved in an organic solvent but precipitated when added to my aqueous assay buffer.

This is a classic problem of solvent mismatch and is one of the most common hurdles in drug delivery and biological assays.[21][22] The compound is kinetically soluble in the organic solvent but crashes out when the environment becomes predominantly aqueous.

Solution 1: Optimize the Dilution Process

  • Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer. This avoids creating localized areas of high organic solvent concentration, which can trigger precipitation.

  • Increase the Final Volume: By diluting into a larger volume of aqueous buffer, you lower the final concentration of your compound, which may keep it below its solubility limit.

Solution 2: Employ a Co-solvent A co-solvent is an intermediate solvent that is miscible with both the organic stock and the final aqueous buffer.[23]

  • Common Co-solvents: Isopropanol, ethanol, or tert-butanol can be effective.

  • Workflow:

    • Dissolve the compound in your primary organic solvent (e.g., DMSO).

    • In a separate tube, mix your aqueous buffer with a percentage of the co-solvent (e.g., 10-20% isopropanol).

    • Slowly add the DMSO stock to the co-solvent/buffer mixture. The co-solvent helps to gradually lower the polarity of the solution, preventing the compound from precipitating.

Problem 3: My stock solution appears cloudy or has visible particulates.

This indicates either incomplete dissolution or that the compound has started to aggregate or precipitate out of the stock solution over time.

Solution:

  • Re-dissolve: Try sonicating or gently warming the stock solution to see if the particulates redissolve.

  • Filter: If the particulates do not redissolve, they may be insoluble impurities or irreversible aggregates. Use a 0.22 µm syringe filter to clarify the solution. This is critical to ensure you are working with a homogenous solution and to avoid issues in sensitive applications like HPLC or cell-based assays.[24]

  • Check Storage Conditions: Store stock solutions of hydrophobic compounds at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Data Presentation & Protocols

Solubility Reference Table

The following table provides a qualitative summary of solubility for common hydrophobic halogenated amino acids. Note: This is a general guide. Actual solubility can vary based on the specific salt form and purity of the compound.

Amino Acid DerivativeWater / BufferDMSO / DMFMethanol / EthanolHFIP
4-Fluoro-L-phenylalaninePoorly SolubleSolubleSparingly SolubleFreely Soluble
4-Chloro-L-phenylalanineInsolubleSolubleSparingly SolubleFreely Soluble
4-Bromo-L-phenylalanineInsolubleSolublePoorly SolubleFreely Soluble
4-Iodo-L-phenylalanineInsolubleSolublePoorly SolubleFreely Soluble
HexafluoroleucineInsolubleSolubleSolubleFreely Soluble
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the standard procedure for creating a stock solution from a lyophilized powder.[25][26]

  • Pre-Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weighing: Carefully weigh the solid compound into a microcentrifuge tube or glass vial.

  • Initial Solvent Addition: Add a small volume of 100% DMSO (or DMF) to the solid. For example, for a final volume of 1 mL, start with 200-300 µL.

  • Dissolution: Vortex vigorously. If the compound does not dissolve, place the sealed tube in a water bath sonicator for 5-10 minutes.[15]

  • Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add the remaining solvent to reach the final calculated volume.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer

This protocol details the critical step of diluting the organic stock for biological experiments.[27][28]

  • Prepare Buffer: Dispense the required volume of your final aqueous buffer into a conical tube.

  • Set Up Stirring: Place the tube on a vortex mixer set to a medium speed or use a magnetic stir bar.

  • Calculate Volume: Determine the volume of stock solution needed to achieve the final working concentration (use the M1V1 = M2V2 formula).

  • Dropwise Addition: Using a pipette, add the calculated volume of the stock solution very slowly to the side of the tube, allowing it to run down into the vortexing buffer. Do not pipette the stock directly into the bulk solution.

  • Inspect for Clarity: After addition, continue to vortex for another 30-60 seconds. Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate. If cloudiness appears, the concentration may be too high for that specific buffer system.

Visualization of Workflows

Diagram 1: Decision Workflow for Solvation Strategy

This diagram provides a logical path for selecting the appropriate solvation method.

Solvation_Workflow start Start with Lyophilized Hydrophobic Halogenated Amino Acid test_dmso Attempt to Dissolve in DMSO/DMF start->test_dmso success_dmso Soluble: Prepare Stock Solution (Protocol 1) test_dmso->success_dmso Yes fail_dmso Insoluble or Forms Gel test_dmso->fail_dmso No final_dilution Dilute Stock into Aqueous Buffer (Protocol 2) success_dmso->final_dilution use_hfip Use HFIP to Disaggregate fail_dmso->use_hfip lyophilize Remove HFIP (Lyophilization/Evaporation) use_hfip->lyophilize retry_dmso Re-attempt Dissolution in DMSO/DMF lyophilize->retry_dmso retry_dmso->success_dmso

Caption: A step-by-step decision tree for solvating challenging compounds.

Diagram 2: Process Flow for Avoiding Precipitation During Dilution

This diagram illustrates the key steps to prevent the compound from crashing out of solution.

Dilution_Process cluster_prep Preparation cluster_dilution Dilution cluster_validation Validation stock 1. Prepare Concentrated Stock in 100% DMSO vortex 3. Vigorously Vortex or Stir Buffer buffer 2. Prepare Aqueous Buffer in Final Vessel buffer->vortex add_slowly 4. Add Stock Solution Dropwise to Vortex vortex->add_slowly inspect 5. Visually Inspect for Precipitate add_slowly->inspect result Clear, Homogenous Working Solution inspect->result

Caption: Workflow for diluting organic stocks into aqueous solutions.

References

  • Aprile, F. A., & Bemporad, F. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. RSC Advances, 11(12), 6658-6673. [Link]

  • Vassilegenes, A., et al. (2020). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transfor-mations. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Hexafluoroisopropanol as a highly versatile solvent | Request PDF. [Link]

  • Jolit, A., & Gillaizeau, I. (2019). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 55(83), 12436-12448. [Link]

  • ResearchGate. (2021). Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • ResearchGate. (n.d.). Natural aliphatic halogenated amino acids. | Download Scientific Diagram. [Link]

  • Lian, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012. [Link]

  • Gabr, M. G., et al. (2023). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 68(9), 2325–2335. [Link]

  • Mardirossian, M., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6431. [Link]

  • Mardirossian, M., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6431. [Link]

  • Mardirossian, M., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI. [Link]

  • Shimizu, S., & Matubayasi, N. (2014). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 118(33), 9815–9824. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1431. [Link]

  • Mardirossian, M., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(21), 6431. [Link]

  • Mant, C. T., et al. (2007). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Biopolymers, 88(5), 650–669. [Link]

  • NAGASE Group. (n.d.). Halogen Containing Amino Acids. [Link]

  • Leterme, D., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 11(6), 285. [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. [Link]

  • Dolan, J. W. (2007). HPLC Troubleshooting Guide. LCGC North America. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1431. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Kida, Y., et al. (1997). Effect of Hydrophobicity of Amino Acids on the Structure of Water. The Journal of Physical Chemistry B, 101(36), 7071–7076. [Link]

  • Chemistry For Everyone. (2023, July 27). How Does PH Affect Protein Polymers? [Video]. YouTube. [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]

  • ResearchGate. (n.d.). Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: The effect of solvent composition on micellar properties and drug loading | Request PDF. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Singh, S., & Singh, P. (2018). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 3(5), 112-121. [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]

  • Helmenstine, A. M. (2019). Dilution Calculations From Stock Solutions in Chemistry. ThoughtCo. [Link]

  • That Chemist. (2023, February 20). Solution-making strategies & practical advice [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Coupling Efficiency of Sterically Bulky D-Amino Acids

Introduction Coupling sterically bulky D-amino acids (e.g., Fmoc-D-Val-OH, Fmoc-D-Ile-OH, Fmoc-D-tert-Leu-OH) presents a "perfect storm" in Solid-Phase Peptide Synthesis (SPPS). You are fighting two fronts: steric hindra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coupling sterically bulky D-amino acids (e.g., Fmoc-D-Val-OH, Fmoc-D-Ile-OH, Fmoc-D-tert-Leu-OH) presents a "perfect storm" in Solid-Phase Peptide Synthesis (SPPS). You are fighting two fronts: steric hindrance , which physically blocks the nucleophilic attack of the amine on the activated ester, and aggregation , where the peptide chain folds back on itself, further shielding the reactive site.[1]

Standard monitoring protocols often fail here. A negative Kaiser test does not always mean complete coupling; it may simply mean the ninhydrin reagent cannot reach the amine. This guide moves beyond basic textbook steps to provide a robust, self-validating workflow for these high-value, high-risk couplings.

Section 1: The Monitoring Hierarchy (Decision Logic)

Do not rely on a single data point. Use a tiered approach to verify coupling efficiency.

Tier 1: Colorimetric Assays (Rapid Screening)

Use for routine checks, but treat results with skepticism for bulky D-residues.

TestTargetSensitivityLimitations with Bulky D-AAs
Kaiser (Ninhydrin) Primary AminesHighHigh False Negative Risk. Steric bulk can exclude ninhydrin, showing "colorless" (complete) when unreacted amine remains [1].
Chloranil / Isatin Secondary Amines (Proline)ModerateEssential if the previous residue was Proline or N-methylated. Less sensitive than Kaiser but more reliable for secondary amines [2].
TNBS Primary AminesHighSimilar steric limitations to Kaiser; useful as a confirmation test.
Tier 2: Real-Time UV Monitoring (Process Trend)

Use if your synthesizer supports it (e.g., flow-based systems).

  • Method: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct during Fmoc removal.

  • Insight: A sharp drop in the integrated peak area compared to the previous cycle indicates chain termination (incomplete coupling in the previous step) or aggregation [3].

  • Action: If the deprotection peak area drops by >10%, immediately pause and perform a micro-cleavage.

Tier 3: Micro-Cleavage (The Gold Standard)

Mandatory for critical steps involving bulky D-amino acids.

  • Why: It removes the steric shielding of the resin and protecting groups, allowing direct quantification of the deletion sequence via HPLC/MS.

Section 2: Visual Workflows

Workflow 1: Monitoring Decision Tree

MonitoringStrategy Start Coupling Step Complete IsBulky Is residue sterically bulky? (e.g., D-Val, D-Ile, Aib) Start->IsBulky Kaiser Perform Kaiser Test IsBulky->Kaiser No MicroCleave PERFORM MICRO-CLEAVAGE (Mandatory) IsBulky->MicroCleave Yes (High Risk) KaiserResult Kaiser Result? Kaiser->KaiserResult NextStep Proceed to Deprotection KaiserResult->NextStep Negative (Colorless) Recouple Recouple (See Optimization) KaiserResult->Recouple Positive (Blue) HPLC_MS HPLC/MS Analysis MicroCleave->HPLC_MS Analyze HPLC_MS->NextStep >99% Target Mass HPLC_MS->Recouple <99% Target Mass

Caption: Decision logic for selecting the appropriate monitoring method based on steric risk.

Section 3: Detailed Protocols

Protocol A: The "Truth-Teller" Micro-Cleavage

Use this when colorimetric tests are ambiguous or the residue is critical.

Reagents:

  • Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O (Prepare fresh).

  • Solvent: 50:50 Acetonitrile/Water (0.1% TFA).

Step-by-Step:

  • Sampling: Remove ~10-20 resin beads from the reactor. Wash thoroughly with DCM (3x) and MeOH (3x) to remove residual reagents. Crucial: Dry the beads under nitrogen flow; residual DCM can interfere with cleavage.

  • Cleavage: Place beads in a small vial. Add 20-50 µL of Cleavage Cocktail.

  • Incubation: Cap and shake for 15-30 minutes at room temperature. (Bulky residues may require 30 mins).

  • Extraction: Add 200 µL of cold ether to precipitate (if peptide is insoluble) OR add 500 µL of Solvent (ACN/H2O) directly to the vial to dissolve.

  • Analysis: Inject the supernatant into LC-MS.

    • Look for: Mass of [Target Peptide] vs. [Target - Amino Acid] (Deletion sequence).

    • Calculation: % Conversion = (Area Target) / (Area Target + Area Deletion) * 100.

Section 4: Troubleshooting & Optimization (FAQ)

Q1: My Kaiser test is negative, but MS shows a deletion. Why?

A: This is the "False Negative" trap. The bulky side chain (e.g., tert-butyl group of D-tert-Leu) creates a hydrophobic shield around the N-terminus. The ninhydrin molecule is simply too large to penetrate this shield and react with the amine.

  • Fix: Trust the Micro-cleavage. If MS shows deletion, you must re-couple.

Q2: The coupling is stuck at 80% efficiency. How do I force it to completion?

A: Do not just add more time. Change the chemistry.

  • Switch Reagent: Move from HBTU/HOBt to HATU/HOAt or COMU/Oxyma Pure . Oxyma/COMU systems are superior for suppressing racemization while maintaining high reactivity [4].

  • Solvent Swap: Aggregation is often hydrogen-bond driven. Switch from DMF to NMP or use a binary mixture of DMSO/NMP (1:1) to disrupt these internal sheets [5].

  • Temperature: Apply microwave heating (or water bath) at 50°C for 10 minutes.

    • Warning: Do not exceed 50°C for Cys or His to avoid racemization.

Q3: How do I prevent racemization of the D-amino acid during slow coupling?

A: Racemization occurs via oxazolone formation, which is base-catalyzed.

  • Base Management: Use TMP (2,4,6-trimethylpyridine) or Collidine instead of DIPEA. These weaker bases are sufficient for activation but less likely to strip the alpha-proton.

  • Additive: Ensure Oxyma Pure is present. It acts as a scavenger to suppress racemization more effectively than HOBt [6].

Workflow 2: Optimization Loop for Failed Couplings

OptimizationLoop Fail Incomplete Coupling (<99%) Step1 1. Double Couple (Fresh Reagents) Fail->Step1 Check1 Done? Step1->Check1 Check Step2 2. Switch Solvent (DMF -> NMP/DMSO) Check2 Done? Step2->Check2 Check Step3 3. Switch Activator (HBTU -> HATU/Oxyma) Check3 Done? Step3->Check3 Check Step4 4. Cap Unreacted (Acetic Anhydride) Check1->Step2 No Check2->Step3 No Check3->Step4 No (Accept Yield)

Caption: Stepwise escalation of coupling conditions to overcome steric hindrance.

References

  • Vertex AI Search. (2025).[2] Limitations of Kaiser test for bulky amino acids. 3

  • Aapptec. (n.d.).[4] Technical Support Information Bulletin 1188 - Kaiser Test. 5

  • Activotec. (n.d.). UV Synthesis Monitoring - Peptide Synthesizers. 6[2]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 7

  • BenchChem. (2025).[1] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 1

  • Manne, S. R., et al. (2020).[8] OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis. 8

Sources

Optimization

Technical Support Center: HPLC Purification of 2,3-Dichloro-D-Phenylalanine Peptides

Status: Operational Role: Senior Application Scientist Ticket ID: 23-CL2-DPHE-PUR-001 Introduction: The "Problem Child" of Peptide Synthesis Peptides containing 2,3-dichloro-D-phenylalanine (2,3-Cl2-D-Phe) present a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: 23-CL2-DPHE-PUR-001

Introduction: The "Problem Child" of Peptide Synthesis

Peptides containing 2,3-dichloro-D-phenylalanine (2,3-Cl2-D-Phe) present a unique triad of purification challenges: extreme hydrophobicity , steric hindrance , and chiral integrity . The addition of two chlorine atoms at the ortho and meta positions of the phenyl ring significantly increases the lipophilicity of the residue compared to native phenylalanine. Furthermore, the steric bulk at the 2-position (ortho) restricts rotation around the


 bond and the aromatic ring, often leading to on-column aggregation and difficult coupling during synthesis (resulting in deletion sequences).

This guide addresses these specific challenges with field-proven protocols.

Module 1: Solubility & Sample Preparation

Q: My peptide dissolves in pure DMSO but precipitates immediately upon injection or mixing with the mobile phase. How do I prevent this?

A: This is a classic "solvent shock" phenomenon. When a hydrophobic peptide in 100% DMSO hits the aqueous mobile phase, the local water concentration spikes, causing the peptide to crash out before it binds to the stationary phase.

The "Step-Down" Solubilization Protocol: Do not inject 100% DMSO. You must "teach" the peptide to tolerate the mobile phase.

  • Dissolve: Start with the minimum volume of 100% DMSO or HFIP (Hexafluoroisopropanol) required to fully solubilize the lyophilized powder.

  • Dilute: Slowly add your Mobile Phase A (typically 0.1% TFA in Water) dropwise with vortexing.

  • Target: Aim for a final ratio of 50% Organic / 50% Aqueous.

  • Check: If precipitation occurs, add 10-20% TFE (Trifluoroethanol) to the mixture. TFE is a potent helix-stabilizer and solubilizer for halogenated peptides that prevents beta-sheet aggregation.

  • Filter: Centrifuge at 10,000 x g for 5 mins. Do not use a syringe filter if the solution is viscous or hazy; you will lose product. Inject the supernatant.

Data Table 1: Solubilization Modifiers for 2,3-Cl2-D-Phe Peptides

Solvent ModifierRecommended Conc.[1]FunctionWarning
DMSO 10-50% in sampleUniversal solvent for aromaticsHigh viscosity; can cause broad peaks if volume >50 µL.
TFE 10-20% in sampleDisrupts secondary structureVolatile; keep capped.
DMF 20-40% in sampleAlternative to DMSOUV cutoff is higher (245 nm); interferes with detection at 214 nm.
6M Guanidine HCl 10-20%Chaotropic agentIncompatible with MS detection; Salt peaks elute in void.

Module 2: Chromatographic Conditions & Column Selection

Q: The peptide elutes as a broad, tailing smear, or I see "ghost peaks" in subsequent runs. Is my column dead?

A: Your column is likely not dead, but the peptide is sticking irreversibly due to the hydrophobic "Velcro" effect of the dichlorinated ring interacting with the C18 chains.

Troubleshooting Steps:

  • Switch Stationary Phase:

    • Standard C18: Often too retentive.

    • Recommendation: Switch to a C4 or C8 column with a wide pore size (300 Å). The shorter alkyl chains reduce the hydrophobic interaction strength, allowing sharper elution.

    • Alternative: Use a Phenyl-Hexyl column.[2] The pi-pi interactions between the stationary phase and the electron-deficient dichlorophenyl ring can offer unique selectivity, often separating impurities that co-elute on C18.

  • Temperature Control (Critical):

    • Halogenated peptides are prone to aggregation.

    • Action: Set the column oven to 60°C . High temperature increases mass transfer kinetics and disrupts intermolecular hydrogen bonding, significantly sharpening peaks.

  • Mobile Phase Modifiers:

    • If using 0.1% TFA , tailing may persist due to silanol interactions.

    • Upgrade: Add 0.1% TFA + 10% Isopropanol to Mobile Phase B (Acetonitrile). Isopropanol has a higher elution strength and better solvating power for hydrophobic segments than ACN alone.

Module 3: Chiral Purity & Racemization

Q: I suspect racemization occurred during the coupling of 2,3-Cl2-D-Phe. How do I separate the D-isomer (Target) from the L-isomer (Impurity)?

A: The steric bulk of the 2,3-dichloro substitution makes the coupling reaction sluggish, requiring longer activation times which increases the risk of racemization. You will likely see the L-isomer (diastereomer) as a close-eluting impurity.

Separation Strategy:

  • Achiral RP-HPLC (First Line):

    • Because the peptide contains other chiral centers, the D- and L- forms are diastereomers , not enantiomers. They can often be separated on standard RP-HPLC.

    • Tactic: Use a shallow gradient (e.g., 0.2% B per minute).

    • Selectivity: The L-isomer usually elutes earlier than the D-isomer in hydrophobic peptides, as the D-configuration often disrupts the hydrophobic face of the helix, reducing retention slightly less than the L-form (though this is sequence dependent).

  • Chiral HPLC (Second Line):

    • If RP-HPLC fails, use a chiral stationary phase.

    • Column: Teicoplanin or Cyclodextrin-based columns (e.g., Chirobiotic T).

    • Mode: Polar Organic Mode (POM) or Reversed Phase.

Module 4: Visualization & Workflows

Workflow 1: Purification Decision Matrix

PurificationWorkflow Start Crude Peptide (2,3-Cl2-D-Phe) SolubilityCheck Solubility Test (Water/ACN) Start->SolubilityCheck Precipitates Precipitates? SolubilityCheck->Precipitates AddCosolvent Add DMSO/TFE (Step-Down Protocol) Precipitates->AddCosolvent Yes ColumnSelect Column Selection Precipitates->ColumnSelect No AddCosolvent->ColumnSelect C18 Standard C18 ColumnSelect->C18 Standard C4_Phenyl C4 or Phenyl-Hexyl (Wide Pore) ColumnSelect->C4_Phenyl High Hydrophobicity PeakShape Peak Shape Analysis C18->PeakShape C4_Phenyl->PeakShape TempIncrease Increase Temp to 60°C Add IPO to Mobile Phase B PeakShape->TempIncrease Broad/Tailing FinalPurification Final Purification & Lyophilization PeakShape->FinalPurification Sharp TempIncrease->FinalPurification

Caption: Decision matrix for solubilization and column selection for hydrophobic halogenated peptides.

References

  • Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH.[3] Retrieved from

  • Sigma-Aldrich. (2022). Solubility Guidelines for Peptides.[1] Retrieved from

  • Waters Corporation. (2020). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Purification of Highly Hydrophobic Peptides.[4] Retrieved from

  • ResearchGate. (2025). Racemization of Amino Acids in Solid-Phase Peptide Synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of Dichloro-Phenylalanine

Topic: Fragmentation Patterns & Analytical Troubleshooting Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists Content Type: Technical Support Guide (Q&A / FAQ / Protocols) Introduction: The Analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fragmentation Patterns & Analytical Troubleshooting Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists Content Type: Technical Support Guide (Q&A / FAQ / Protocols)

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that analyzing halogenated amino acids like dichloro-phenylalanine (DC-Phe) presents unique challenges compared to standard metabolites. The presence of two chlorine atoms introduces significant mass defects and complex isotope patterns that can obscure low-abundance fragments if not properly resolved.

This guide provides a self-validating workflow for the identification and quantification of DC-Phe, focusing on its specific fragmentation logic in ESI-MS/MS.

Part 1: Theoretical Foundation & Isotope Patterns

Q: How do I confirm the presence of two chlorine atoms using MS1 data?

A: You must validate the "Isotope Fingerprint." Unlike non-halogenated amino acids, DC-Phe exhibits a distinct isotopic cluster due to the natural abundance of


 (approx. 75%) and 

(approx. 25%).

For a molecule with two chlorine atoms (


), the molecular ion (

) will split into three distinct peaks with a theoretical intensity ratio of 9:6:1 .
Peak LabelCompositionMass ShiftRelative Intensity
M

0 Da100% (Base)
M+2

+1.997 Da~66%
M+4

+3.994 Da~11%

Troubleshooting Tip: If your M+2 peak is significantly lower than 60% of the base peak, you likely have a mono-chlorinated impurity or an isobaric interference. If the M+2 and M+4 peaks are absent, you have misidentified the compound.

Part 2: Fragmentation Pathways (ESI-MS/MS)

Q: What are the diagnostic transitions for MRM method development?

A: In positive electrospray ionization (ESI+), DC-Phe follows the classic aromatic amino acid fragmentation pathway but with mass shifts corresponding to the dichloro-substitution (+68 Da relative to Phenylalanine).

Primary Pathway: The Immonium Ion

The most abundant transition arises from the loss of the carboxyl group (as formic acid/CO + H2O), generating the resonance-stabilized immonium ion.

  • Precursor (

    
    ): 
    
    
    
    234.0
  • Product:

    
     188.0
    
  • Mechanism: Inductive cleavage of the

    
     bond.
    
Secondary Pathway: The Tropylium Ion

Further fragmentation leads to the cleavage of the


 bond, releasing the side chain to form the highly stable dichloro-tropylium cation.
  • Product:

    
     159.0
    
  • Mechanism: Benzyl cation formation followed by ring expansion to the tropylium structure (

    
    ).
    
Visualization: Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ m/z 234.0 (35Cl) (Dichloro-Phe) Immonium Immonium Ion m/z 188.0 [M+H - HCOOH]+ Parent->Immonium Loss of HCOOH (Primary Transition) AmmoniaLoss Ammonia Loss m/z 217.0 [M+H - NH3]+ Parent->AmmoniaLoss Loss of NH3 (Minor Path) Tropylium Dichloro-Tropylium m/z 159.0 [C7H5Cl2]+ Immonium->Tropylium Loss of CH2=NH (High CE)

Figure 1: ESI+ Fragmentation pathway for 2,4- or 3,4-dichlorophenylalanine. The m/z 188.0 immonium ion is the standard quantifier.

Part 3: Troubleshooting & FAQs

Q: I cannot distinguish between 2,4-dichloro-Phe and 3,4-dichloro-Phe. Why?

A: This is a common issue. Positional isomers of dichloro-phenylalanine produce identical major fragments (m/z 188 and m/z 159) because the chlorine atoms remain attached to the aromatic ring during the primary fragmentation steps. The "ortho effect" (steric hindrance in 2,x- isomers) is often too subtle to cause significant differences in ion ratios on standard triple quadrupoles.

Solution:

  • Chromatographic Separation: You must rely on Retention Time (RT). The 2,4-isomer typically elutes slightly earlier than the 3,4-isomer on C18 columns due to differences in polarity and molecular shape.

  • Ion Mobility Spectrometry (IMS): If available, IMS can separate these isomers based on their Collision Cross Section (CCS) before they enter the mass analyzer.

Q: My sensitivity is low. What parameters should I optimize?

A: Halogenated compounds are often more hydrophobic and can suffer from poor ionization efficiency compared to native amino acids.

  • Mobile Phase: Avoid high concentrations of additives. Use 0.1% Formic Acid.

  • Source Temperature: Increase source temp (350°C+) to ensure efficient desolvation of the heavier halogenated molecules.

  • Cone Voltage: Dichloro-Phe is relatively stable. Ensure your declustering potential (DP) is high enough to prevent cluster formation but low enough to avoid in-source fragmentation (ISF).

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Signal or Ambiguous ID CheckIsotopes Check Isotope Ratio (M : M+2 : M+4) Start->CheckIsotopes RatioGood Ratio ~ 9:6:1 CheckIsotopes->RatioGood Yes RatioBad Ratio Distorted CheckIsotopes->RatioBad No CheckRT Check Retention Time vs Standard RatioGood->CheckRT Interference Co-eluting Matrix or Wrong Compound RatioBad->Interference Optimize Optimize Collision Energy (Target m/z 188) CheckRT->Optimize RT Matches

Figure 2: Diagnostic workflow for validating DC-Phe detection.

Part 4: Standardized Experimental Protocol

Protocol ID: DCP-MS-001 Objective: Quantitative analysis of Dichloro-phenylalanine in biological matrix.

Sample Preparation
  • Protein Precipitation: Mix 50 µL plasma with 150 µL cold Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard: Use D3-Phenylalanine or Cl-Phenylalanine-13C6 if available. Do not use unlabeled Phenylalanine, as it does not account for the ionization suppression specific to the halogenated analog.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.7 µm)Standard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elution for hydrophobic Cl-groups.
Gradient 5% B to 95% B over 5 minDC-Phe elutes later than Phe (approx 3.5 min).
Ionization ESI PositiveAmine group readily protonates.
Precursor Ion 234.0 (

)
Most abundant isotope peak.
Quantifier Ion 188.0 (CE: ~15-20 eV)Immonium ion (Most intense).
Qualifier Ion 159.0 (CE: ~25-30 eV)Tropylium ion (Structural confirmation).
Data Validation Criteria
  • Retention Time: Must match standard ± 0.05 min.

  • Ion Ratio: The ratio of 159.0 / 188.0 must be consistent within ±15% of the reference standard.

  • Isotope Check: In full scan mode, the M+2 peak (236.0) must be present.

References

  • Harrison, A. G. (2002). "Effect of phenylalanine on the fragmentation of deprotonated peptides."[1] Journal of the American Society for Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Phenylalanine Fragmentation Data." National Institute of Standards and Technology.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns (Halides)."

  • Domon, B., & Aebersold, R. (2006). "Mass spectrometry and protein analysis." Science. (Contextual grounding for amino acid fragmentation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,3-Dichloro-D-Phenylalanine vs. 4-Chloro-D-Phenylalanine

Executive Summary This guide analyzes the comparative potency and application scope of 2,3-Dichloro-D-Phenylalanine (2,3-D-Cl2-Phe) versus the industry-standard 4-Chloro-D-Phenylalanine (4-Cl-D-Phe / PCPA) . While both c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the comparative potency and application scope of 2,3-Dichloro-D-Phenylalanine (2,3-D-Cl2-Phe) versus the industry-standard 4-Chloro-D-Phenylalanine (4-Cl-D-Phe / PCPA) .

While both compounds are halogenated phenylalanine derivatives, their primary utility diverges significantly based on their stereochemistry and substitution pattern:

  • 4-Chloro-D-Phenylalanine (and its L-isomer): The "Gold Standard" for physiological inhibition . It is widely recognized for its potent and irreversible inhibition of Tryptophan Hydroxylase (TPH), serving as the primary tool for depleting serotonin (5-HT) in in vivo models.

  • 2,3-Dichloro-D-Phenylalanine: The "Structural Enhancer" for medicinal chemistry . It is primarily utilized as a non-proteinogenic building block in peptide synthesis. The ortho-chlorine substitution provides superior steric hindrance and lipophilicity compared to the para-chloro analog, significantly increasing peptide half-life (

    
    ) and receptor binding affinity in designed therapeutics.
    

Verdict: Use 4-Cl-Phe for enzymatic inhibition studies (serotonin depletion). Use 2,3-D-Cl2-Phe for optimizing drug stability and potency in peptide development.

Mechanistic Foundation & Structural Logic

Chemical Architecture

The potency difference stems directly from the position of the chlorine atoms on the phenyl ring.

Feature4-Chloro-D-Phenylalanine (PCPA)2,3-Dichloro-D-Phenylalanine
Substitution Para-position (C4)Ortho (C2) and Meta (C3) positions
Steric Effect Low. The para Cl extends the axis but does not block the

-carbon.
High. The ortho Cl creates a "steric shield" protecting the amide bond.
Electronic Effect Electron withdrawing (Inductive).Stronger Electron withdrawing (Dual Cl).
Primary Utility Enzyme Inhibitor (TPH competitive inhibitor).Peptidomimetic Building Block (Proteolysis resistance).
Stereochemistry L-isomer is active inhibitor; D-isomer is often a control.D-isomer is preferred for inducing

-turn structures.
Mechanism of Action: Tryptophan Hydroxylase (TPH) Inhibition

4-Chloro-phenylalanine acts as a competitive inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

  • Kinetics: It competes with the substrate L-Tryptophan for the active site.

  • Irreversibility: In in vivo contexts, PCPA can lead to irreversible inactivation of TPH, requiring new protein synthesis to restore serotonin levels.

  • Selectivity: While potent against TPH, it has lower affinity for Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PAH) compared to other analogs.

2,3-Dichloro-phenylalanine , lacking the specific para-geometry required for optimal fit in the TPH active site (which mimics the 5-hydroxy position of serotonin), is not a standard inhibitor for this pathway. Its "potency" is defined by its ability to resist enzymatic degradation when incorporated into peptides.

Comparative Potency Analysis

Biological Potency (Enzyme Inhibition)

Data normalized to PCPA baseline.

CompoundTarget EnzymeIC50 / Ki (Approx)In Vivo Effect (Rat Model)
4-Cl-L-Phe Tryptophan Hydroxylase (TPH1/2)

>90% 5-HT depletion (300 mg/kg)
4-Cl-D-Phe Tryptophan HydroxylaseInactive / Low Used as Negative Control
2,3-Cl2-D-Phe Proteases (Chymotrypsin/Trypsin)High Resistance Increases peptide

by 5-10x
Medicinal Chemistry Potency (Peptide Stability)

In peptide engineering, "potency" often refers to the maintenance of biological activity in vivo. The 2,3-dichloro substitution is superior here due to the Ortho Effect .

  • The Ortho Effect: The chlorine at position 2 (ortho) sterically clashes with the peptide backbone, restricting rotation around the

    
     and 
    
    
    
    bonds. This constrains the peptide into a bioactive conformation (often a
    
    
    -turn) and physically blocks proteases from accessing the amide bond.

Visualization: Pathways & Mechanisms[1]

Serotonin Synthesis & Inhibition (PCPA Target)

The following diagram illustrates the specific blockade point of 4-Chloro-phenylalanine.

TPH_Pathway Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH1 / TPH2) Trp->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation AADC Aromatic L-amino acid decarboxylase HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation PCPA 4-Chloro-Phe (Inhibitor) PCPA->TPH Competitive Inhibition

Caption: 4-Chloro-phenylalanine competitively inhibits TPH, preventing the conversion of Tryptophan to 5-HTP, thereby depleting Serotonin.

Steric Shielding in Peptide Synthesis (2,3-Dichloro Target)

Steric_Shield cluster_4Cl 4-Chloro-Phe (PCPA) cluster_23Cl 2,3-Dichloro-Phe Peptide Peptide Backbone (-NH-CH(R)-CO-) P4 Phenyl Ring Cl at C4 (Para) Peptide->P4 P23 Phenyl Ring Cl at C2 (Ortho) + C3 (Meta) Peptide->P23 Access4 Protease Access: OPEN P4->Access4 No Steric Clash Access23 Protease Access: BLOCKED P23->Access23 Ortho-Cl Clash (Steric Shield)

Caption: The 2,3-dichloro substitution creates a steric shield (Ortho-Cl) that protects the peptide backbone from enzymatic degradation, unlike the exposed 4-chloro analog.

Experimental Protocols

Protocol A: In Vivo Serotonin Depletion (Using 4-Chloro-DL-Phenylalanine)

Objective: To deplete brain serotonin levels in rodent models for behavioral studies. Reagent: 4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA).

  • Preparation: Dissolve PCPA in saline (0.9% NaCl). If solubility is poor, use a small amount of Tween-80 or adjust pH slightly, but ensure physiological pH before injection.

  • Dosage: Administer 300 mg/kg intraperitoneally (i.p.).

  • Regimen:

    • Acute Depletion: Single dose. Sacrifice/Test at 24-72 hours.

    • Chronic Depletion: 100 mg/kg daily for 3-4 days.

  • Validation: Verify depletion by HPLC-ECD analysis of brain tissue homogenates (measuring 5-HT and 5-HIAA levels). Expect >85% reduction.

Protocol B: Solid Phase Peptide Synthesis (Incorporating 2,3-Dichloro-D-Phe)

Objective: To synthesize a protease-resistant peptide analog. Reagent: Fmoc-2,3-dichloro-D-phenylalanine.[1]

  • Resin Loading: Use Rink Amide resin for C-terminal amides. Swell in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Due to the steric hindrance of the 2,3-dichloro group, standard coupling times must be extended.

    • Activator: Use HATU/HOAt (more efficient than HBTU for sterically hindered amino acids).

    • Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 8 eq DIPEA.

    • Time: Double coupling is recommended (2 x 45 min) or microwave-assisted coupling (75°C for 5 min).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC (C18 column). The 2,3-dichloro analog will elute later (higher retention time) than the 4-chloro analog due to increased lipophilicity.

References

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A specific depletor of brain serotonin.Journal of Pharmacology and Experimental Therapeutics , 154(3), 499-516. Link

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan Hydroxylase Inhibition: The Mechanism by which p-Chlorophenylalanine Depletes Rat Brain Serotonin.Molecular Pharmacology , 3(3), 274-278. Link

  • Gentile, G., et al. (2012). Design and Synthesis of Novel Phenylalanine Derivatives as Potent Peptide Building Blocks.Journal of Medicinal Chemistry, 55(6), 2890-2902.
  • Wang, Y., et al. (2020). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity.Amino Acids , 52, 1055–1066. Link

  • CymitQuimica. (2024). 2,3-Dichlorophenylalanine Product Data & Applications.Link

Sources

Comparative

Strategic Ortho-Chlorination: Tuning Peptide Conformation &amp; Stability

Executive Summary For medicinal chemists, the conformational flexibility of short peptides (<15 residues) represents a significant barrier to oral bioavailability and target affinity. While cyclization is a macro-solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, the conformational flexibility of short peptides (<15 residues) represents a significant barrier to oral bioavailability and target affinity. While cyclization is a macro-solution, ortho-chlorine substitution on aromatic side chains (Phenylalanine/Tyrosine) offers a precise, atomic-level "anchor."

Unlike fluorine (which is often too small to force conformational locking) or methyl groups (which add steric bulk without electronic directionality), the chlorine atom at the ortho position provides a unique dual mechanism:

  • Steric Locking: With a van der Waals radius of 1.75 Å, it creates a specific rotational barrier (

    
     constraint).
    
  • Sigma-Hole Bonding: It introduces a localized region of positive electrostatic potential capable of forming halogen bonds (X-bond) with backbone carbonyls.

This guide compares ortho-chlorine against standard alternatives and provides a validated protocol for its incorporation via Solid Phase Peptide Synthesis (SPPS).

Part 1: Mechanistic Rationale

The "Goldilocks" Steric Effect

The primary utility of o-Cl substitution is the restriction of the


 torsion angle (rotation around 

). In unsubstituted Phenylalanine, the side chain rotates freely, sampling multiple rotamers (

). This entropic cost must be paid upon binding to a receptor.
  • Fluorine (1.47 Å) is isosteric with hydrogen/oxygen. It modifies pKa and metabolic stability but rarely forces a specific conformation.

  • Methyl (2.00 Å) is bulky. It forces conformation purely through steric clash (Pauli repulsion) but increases lipophilicity significantly, often leading to solubility issues.

  • Chlorine (1.75 Å) sits in the optimal range. It is large enough to clash with the peptide backbone (

    
     carbonyl) if the side chain rotates, effectively locking the aromatic ring into a preferred orientation (often trans or gauche-), pre-organizing the peptide for binding.
    
The Electronic Anchor: Sigma-Hole Interactions

Unlike the methyl group, chlorine is polarizable. The electron density is anisotropic; while the equatorial region is electron-rich, the region directly along the C-Cl bond axis is electron-deficient. This "sigma-hole" can act as a Lewis acid, accepting electron density from backbone carbonyl oxygens (


). This interaction adds ~1-3 kcal/mol of stabilizing energy, further rigidifying the secondary structure (e.g., stabilizing 

-turns).

Part 2: Comparative Analysis Guide

The following table contrasts ortho-chlorine against its primary structural competitors.

Table 1: Physicochemical & Conformational Profile of Ortho-Substituents

FeatureHydrogen (H)Fluorine (F)Chlorine (Cl)Methyl (CH₃)
Role Reference (Wild Type)Electronic MimicSteric/Electronic HybridSteric Mimic
VdW Radius 1.20 Å1.47 Å1.75 Å 2.00 Å
Steric Clash NegligibleLowHigh (Conformational Lock) Very High
Electronic Effect NeutralStrong Withdrawal (-I)Moderate Withdrawal (-I) Weak Donor (+I)
Halogen Bonding NoneNegligibleYes (Sigma-hole donor) None
Lipophilicity (

)
0.00+0.14+0.71 +0.56
Metabolic Stability Low (Ring oxidation)High (Blocks metabolism)High (Blocks metabolism) Moderate

Key Insight: Choose Chlorine when you need to lock conformation and maintain specific polar interactions. Choose Methyl only if the binding pocket is extremely hydrophobic and requires maximum bulk.

Part 3: Experimental Protocol (SPPS)

Incorporating o-Cl-Phe is more challenging than standard Phe due to the steric bulk adjacent to the nucleophilic amine (during deprotection) and the carboxylic acid (during coupling).

Materials
  • Resin: Rink Amide ChemMatrix (for difficult sequences) or 2-CTC (for acid termini).

  • Amino Acid: Fmoc-2-chloro-L-phenylalanine (Fmoc-2-Cl-Phe-OH).[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt. Avoid standard HBTU/HOBt for this residue to prevent incomplete coupling.

  • Base: DIEA (Diisopropylethylamine).

Workflow: Incorporation of Fmoc-2-Cl-Phe
  • Resin Preparation: Swell resin in DMF for 30 mins.

  • Deprotection (Preceding Residue): Treat with 20% Piperidine in DMF (2

    
     5 min). Wash DMF 
    
    
    
    5.
  • Activation (The Critical Step):

    • Dissolve Fmoc-2-Cl-Phe-OH (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately before adding to resin.

    • Rationale: The ortho-chloro group creates steric hindrance near the carboxylate. HATU is a more powerful activator than HBTU, ensuring the formation of the active ester despite the steric crowd.

  • Coupling: Shake at room temperature for 2 hours (double the standard time).

  • Monitoring (Self-Validating Step):

    • Do not rely on the standard Kaiser test (ninhydrin), which can yield false negatives on sterically hindered amines.

    • Method A (Chloranil Test): More sensitive for secondary/hindered amines.

    • Method B (Micro-cleavage): Remove ~2mg of resin, cleave with 50uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins, and inject onto LC-MS. Look for the mass of the coupled product.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Post-Coupling Note

Once Fmoc-2-Cl-Phe is installed, removing its Fmoc group exposes a sterically hindered amine. The next amino acid coupling will be difficult.

  • Protocol Adjustment: For the amino acid immediately following 2-Cl-Phe, use double coupling (2

    
     1 hour) and elevate temperature to 50°C if the peptide sequence permits (no Cys/His).
    

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the correct ortho-substituent based on structural goals.

OrthoSubstitutionLogic Start Goal: Restrict Peptide Conformation CheckSteric Is steric bulk required to clash with backbone? Start->CheckSteric CheckPolar Is the binding pocket highly hydrophobic? CheckSteric->CheckPolar Yes (High barrier needed) UseF Use Ortho-Fluorine (Metabolic stability only, minimal steric lock) CheckSteric->UseF No (Low barrier needed) CheckInteraction Is there a backbone Carbonyl nearby (i-3 or i-4)? CheckPolar->CheckInteraction No (Need polarity/specificity) UseMe Use Ortho-Methyl (Pure steric lock, increases hydrophobicity) CheckPolar->UseMe Yes (Need lipophilicity) CheckInteraction->UseMe No (Default to steric) UseCl Use Ortho-Chlorine (Steric lock + Sigma Hole Halogen Bond) CheckInteraction->UseCl Yes (Target Halogen Bond)

Caption: Decision tree for selecting ortho-substituents. Ortho-Chlorine is prioritized when both conformational restriction and specific electronic interactions (halogen bonding) are advantageous.

References

  • Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441–451. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Lu, Y., et al. (2011). "Stereoelectronic Effects of Halogens on Peptide Conformation." Chemical Communications, 47, 11612-11614. Link

  • ChemPep Inc. (2023). "Fmoc Solid Phase Peptide Synthesis: Standard Protocols." ChemPep Technical Notes. Link

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design, synthesis, and evaluation." Protein Science, 22(2), 139–152. Link

Sources

Validation

Comparative Stability of D- vs L-2,3-Dichlorophenylalanine Peptides: A Guide to Enhancing Proteolytic Resistance

Introduction: The Chirality Conundrum in Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of drugs.[1][2] However, their clinical utility is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Conundrum in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of drugs.[1][2] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[3][4] These enzymes, honed by evolution, are exquisitely stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids—the exclusive building blocks of ribosomal protein synthesis. This presents a significant challenge for drug developers aiming to create peptides with sufficient in vivo half-lives to exert a therapeutic effect.

A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural D-amino acids.[3][5][6] D-amino acids share the same chemical and physical properties as their L-counterparts but possess an opposite stereochemistry.[3] This mirror-image configuration renders peptide bonds adjacent to a D-residue unrecognizable to most common proteases, thereby conferring substantial resistance to enzymatic degradation.[3][7][8] This guide provides a comparative analysis of the stability of peptides containing L-2,3-dichlorophenylalanine versus its D-enantiomer. While direct experimental data for this specific halogenated analog is not extensively published, we will establish the foundational principles of D-amino acid-mediated stability and outline a comprehensive experimental framework to validate the expected enhancement in proteolytic resistance for peptides incorporating D-2,3-dichlorophenylalanine.

Section 1: The Mechanistic Basis of Enhanced Stability

The stability of a peptide in a biological environment is predominantly dictated by its susceptibility to proteolysis. Proteases, such as trypsin and chymotrypsin, have highly structured active sites that recognize the specific three-dimensional geometry of their L-amino acid substrates. The substitution of an L-amino acid with its D-enantiomer introduces a profound steric disruption. The side chain and backbone orientation of the D-residue are fundamentally incompatible with the enzyme's binding pocket, preventing the formation of the enzyme-substrate complex required for catalysis.

cluster_0 Scenario 1: L-Peptide Substrate cluster_1 Scenario 2: D-Peptide Analog Enzyme_L Active Site L-Peptide Binding L_Peptide L-Peptide L_Peptide->Enzyme_L:f1 Binding & Cleavage Enzyme_D Active Site Steric Hindrance D_Peptide D-Peptide D_Peptide->Enzyme_D:f1 No Binding -> No Cleavage

Caption: Enzyme stereospecificity prevents D-peptide degradation.

This principle is the cornerstone of designing proteolytically resistant peptides. By strategically placing a D-amino acid, such as D-2,3-dichlorophenylalanine, within a peptide sequence, its metabolic lifetime can be significantly prolonged, enhancing its potential as a therapeutic agent.[3][6]

Section 2: Influence of Dichlorination on Peptide Properties

Beyond stereochemistry, the halogenation of the phenylalanine ring introduces additional physicochemical properties that can influence peptide stability and function. The two chlorine atoms on the phenyl ring are strongly electron-withdrawing and increase the bulk and hydrophobicity of the side chain. While the primary driver of enhanced stability in a D-isomer is resistance to proteolysis, these halogen-specific effects can also play a role:

  • Conformational Constraint: The bulky chlorine atoms can restrict the rotational freedom of the side chain, potentially favoring specific secondary structures (e.g., β-turns or helices) that may be less susceptible to degradation.[9]

  • Thermodynamic Stability: Halogenation has been shown in some protein contexts to improve overall thermodynamic stability, which could translate to greater resistance to chemical degradation pathways like hydrolysis under harsh pH conditions.[10]

Section 3: Experimental Design for Comparative Stability Validation

To empirically determine the stability enhancement conferred by D-2,3-dichlorophenylalanine, a rigorous, multi-faceted experimental approach is required. The following protocols provide a self-validating system to compare the stability of an L-peptide sequence against its D-diastereomer.

G cluster_synthesis Peptide Synthesis cluster_stability Stability Assays cluster_analysis Data Analysis SPPS Solid Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC LC-MS Quality Control Purification->QC Incubation Incubation in Matrix (Serum, Trypsin, pH) QC->Incubation Sampling Time-Point Sampling (t=0, 1, 4, 8, 24h) Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Analysis RP-HPLC Analysis (Quantify Parent Peptide) Quenching->Analysis HalfLife Half-Life (t½) Calculation Analysis->HalfLife

Caption: Workflow for comparative peptide stability analysis.

Protocol: Peptide Synthesis

The synthesis of two model peptides is required: one containing L-2,3-dichlorophenylalanine and its diastereomer containing D-2,3-dichlorophenylalanine. A standard model sequence such as Ac-Gly-Arg-Gly-(X)-Gly-Arg-Gly-NH2, where X is the test amino acid, is suitable.

Methodology: Fmoc-based Solid Phase Peptide Synthesis (SPPS) [11]

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA). Allow the coupling reaction to proceed for 1-2 hours.

  • Wash: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-L-2,3-dichloro-Phe-OH and Fmoc-D-2,3-dichloro-Phe-OH at the appropriate position for the respective syntheses.

  • Final Deprotection & Cleavage: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification & Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity (>95%) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vitro Proteolytic Stability Assay

This assay quantifies the rate of peptide degradation in the presence of proteases or biological fluids.

Methodology: [12][13]

  • Stock Preparation: Prepare 1 mg/mL stock solutions of the purified L- and D-peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In separate microcentrifuge tubes, combine:

    • Test Condition: 90 µL of degradation matrix (e.g., 10% human serum in Tris-HCl, or 10 µg/mL trypsin in Tris-HCl)

    • Peptide: 10 µL of peptide stock solution (final concentration 100 µg/mL).

    • Control: Prepare a control sample by incubating the peptide in the buffer alone to account for non-enzymatic degradation.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot from each reaction.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of ice-cold acetonitrile containing 0.1% TFA. This precipitates the enzymes and stops the reaction.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

Protocol: Analytical Quantification

The amount of intact peptide remaining at each time point is measured by RP-HPLC.

Methodology: [14]

  • Instrumentation: Use an RP-HPLC system with a C18 column and a UV detector set to 220 nm or 280 nm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes to separate the parent peptide from its degradation fragments.

  • Quantification: Integrate the peak area of the intact parent peptide at each time point. The peak corresponding to the parent peptide is identified by its retention time, confirmed by the t=0 sample and LC-MS analysis.

  • Calculation: Calculate the percentage of peptide remaining at each time point relative to the t=0 sample. Plot this percentage against time and fit the data to a one-phase exponential decay curve to determine the peptide's half-life (t½).

Section 4: Expected Outcomes and Data Interpretation

The experimental design outlined above is expected to demonstrate a marked difference in stability between the two peptide diastereomers.

Quantitative Data Summary

The primary output will be the calculated half-life (t½) of each peptide in different matrices. The results are anticipated to follow the trends summarized in the hypothetical data table below.

Peptide SequenceMatrixExpected Half-Life (t½) in hoursRationale
Ac-Gly-Arg-Gly-L-Dcp -Gly-Arg-Gly-NH₂Tris Buffer (pH 7.4)> 48hMinimal chemical degradation expected.
Ac-Gly-Arg-Gly-D-Dcp -Gly-Arg-Gly-NH₂Tris Buffer (pH 7.4)> 48hMinimal chemical degradation expected.
Ac-Gly-Arg-Gly-L-Dcp -Gly-Arg-Gly-NH₂Trypsin (10 µg/mL)< 2hSusceptible to cleavage at Arg residues.
Ac-Gly-Arg-Gly-D-Dcp -Gly-Arg-Gly-NH₂Trypsin (10 µg/mL)> 24hD-amino acid may sterically hinder access to adjacent Arg cleavage sites.
Ac-Gly-Arg-Gly-L-Dcp -Gly-Arg-Gly-NH₂Human Serum (10%)< 4hSusceptible to a broad range of serum proteases.
Ac-Gly-Arg-Gly-D-Dcp -Gly-Arg-Gly-NH₂Human Serum (10%)> 36hResistant to the majority of serum proteases due to the D-amino acid.
Dcp = 2,3-Dichlorophenylalanine
Visualizing Expected Degradation

The degradation profiles will starkly contrast the stability of the D- versus L-containing peptides, particularly in enzymatically active media.

G Expected Peptide Degradation in Human Serum cluster_legend Legend xaxis Time (hours) yaxis Peptide Integrity (%) 0 50 100 4 8 12 16 20 24 L0 L4 L0->L4 L8 L4->L8 D0 D24 D0->D24 L_key L-Dcp Peptide D_key D-Dcp Peptide

Caption: Expected degradation curves in human serum.

Interpretation: A significantly longer half-life for the D-Dcp peptide in trypsin and human serum would provide conclusive evidence that the incorporation of D-2,3-dichlorophenylalanine imparts substantial resistance to proteolysis.[3][7] The stability in buffer serves as a baseline, confirming that the degradation observed in biological matrices is indeed enzymatic. This result would strongly support the use of D-2,3-dichlorophenylalanine as a strategic tool in peptide drug design to enhance pharmacokinetic properties.

Conclusion

The substitution of an L-amino acid with its D-enantiomer is a validated and highly effective strategy for improving the metabolic stability of peptide therapeutics. Based on established principles of enzyme stereospecificity, it is projected that peptides containing D-2,3-dichlorophenylalanine will exhibit dramatically increased resistance to proteolytic degradation compared to their L-counterparts. The experimental framework provided in this guide offers a robust methodology for researchers and drug developers to empirically validate this stability enhancement. By leveraging this chiral modification, the development of more durable and effective peptide-based drugs becomes an achievable reality.

References

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. Available at: [Link]

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]

  • Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. ACS Publications. Available at: [Link]

  • Chirality Effects in Peptide Assembly Structures. PubMed Central. Available at: [Link]

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. PubMed Central. Available at: [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. NIH. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. N/A. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbio. Available at: [Link]

  • Strategic Approaches to Optimizing Peptide ADME Properties. PubMed Central. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. Available at: [Link]

  • Trends in peptide drug discovery. Nature. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Currently available techniques to assess peptide stability. ResearchGate. Available at: [Link]

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. N/A. Available at: [Link]

  • Peptide Drug: Design and Clinical Applications. PubMed Central. Available at: [Link]

  • So Let's Design a Peptide . . . A Physician's Approach. Journal of Drugs in Dermatology. Available at: [Link]

  • Conformational properties of peptides containing dehydro amino acids. ResearchGate. Available at: [Link]

Sources

Comparative

Validation of 2,3-Dichloro Substitution for Enzyme Inhibition: Mechanistic Insights &amp; Protocol Guide

Topic: Validation of 2,3-dichloro substitution for enzyme inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2,3-dichloro substitution for enzyme inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the optimization of small-molecule enzyme inhibitors, the 2,3-dichlorophenyl motif has emerged as a critical structural determinant, often outperforming the more common 3,4-dichloro or 2,4-dichloro substitution patterns.[1] This guide validates the 2,3-dichloro substitution strategy, demonstrating its superior efficacy in locking bioactive conformations , enhancing metabolic stability , and improving selectivity for targets such as PI3Kα, SHP2, and JNK3.[1]

Mechanistic Rationale: Why 2,3-Dichloro?

The 2,3-dichloro substitution is not merely a lipophilic modification; it acts as a steric and electronic control switch .[1]

  • The "Ortho-Lock" Effect (Conformational Control): Unlike 3,4-dichloro substitutions, which allow free rotation of the phenyl ring, the chlorine atom at the C2 position creates significant steric hindrance with the linker (e.g., amide, urea, or ether).[1] This forces the phenyl ring to twist out of coplanarity, locking the molecule into a specific torsion angle often required for binding in deep hydrophobic pockets.[1]

  • Metabolic Shielding (CYP Blockade): Cytochrome P450 enzymes frequently target the electron-rich ortho and para positions of phenyl rings for hydroxylation.[1] By chlorinating the 2 and 3 positions, you effectively block the primary metabolic "hot spots," forcing the enzyme to attack less favorable positions or significantly extending the compound's half-life (

    
    ).[1]
    
  • Sigma-Hole Interactions: The electron-withdrawing nature of two adjacent chlorines creates a positive electrostatic potential (sigma-hole) on the halogen tips, enabling specific halogen bonds with backbone carbonyls in the enzyme active site.[1]

Diagram 1: Mechanistic Pathway of 2,3-Dichloro Efficacy

G Subst 2,3-Dichloro Substitution Steric C2 Steric Clash (Ortho-Lock) Subst->Steric Metabolic C2/C3 Metabolic Blockade Subst->Metabolic Conform Restricted Torsion Angle (Bioactive Conformation) Steric->Conform Forces Twist Stability Inhibition of Ring Hydroxylation (CYP) Metabolic->Stability Potency High Affinity Binding (Entropy Bonus) Conform->Potency Pre-organized HalfLife Extended t1/2 (In Vivo Stability) Stability->HalfLife

Caption: The dual mechanism of 2,3-dichloro substitution: inducing conformational locking for potency and blocking metabolic sites for stability.[1]

Comparative Validation: 2,3-Cl vs. Alternatives

The following data summarizes key case studies where 2,3-dichloro substitution proved superior to 3,4-dichloro, 2,4-dichloro, or unsubstituted analogs.

Case Study A: PI3Kα Inhibition (Kinase Selectivity)

In the development of PI3Kα inhibitors, the position of chlorine atoms on the phenyl sulfonamide moiety was decisive.[1]

  • Observation: The 2,3-dichloro analog (Compound 44) exhibited the optimal balance of potency and selectivity.[1][2]

  • Failure of Alternative: The 3,4-dichloro analog showed significantly decreased potency and poor selectivity against PI3Kβ.[1][2]

Substitution PatternPI3Kα IC50 (nM)Selectivity (α/β)Outcome
2,3-Dichloro 12 >50x Optimal Potency & Selectivity
2,4-Dichloro1820xGood Potency, Lower Selectivity
3,4-Dichloro>100<5xLoss of Potency & Selectivity
Unsubstituted>1000N/AInactive

Data Source: Derived from SAR studies on phenyl sulfonamides for PI3Kα inhibition [1].

Case Study B: SHP2 Allosteric Inhibition

SHP2 is a difficult phosphatase target.[1] In the optimization of imidazopyrazine derivatives:

  • Validation: Replacing a 2-trifluoro-3-pyridyl group with a 2,3-dichlorophenyl moiety (Compound 2d) resulted in a 2-fold improvement in inhibitory activity.[1][3]

  • Mechanism: The 2,3-dichloro group filled the hydrophobic pocket more effectively than the pyridyl group while maintaining the necessary twist for allosteric binding.[1]

Compound IDR-GroupSHP2 IC50 (nM)Relative Potency
Ref (1d)2-CF3-3-Pyridyl741.0x
2d 2,3-Dichlorophenyl 47 1.6x (Superior)

Data Source: Imidazopyrazine derivatives as SHP2 inhibitors [2].[3]

Experimental Protocols

To validate this substitution in your own lead optimization, follow this standardized workflow.

Protocol A: Synthesis of 2,3-Dichlorophenyl Scaffold

Context: Installing the motif via Suzuki-Miyaura Coupling.

  • Reagents: 2,3-Dichlorophenylboronic acid (1.2 eq), Aryl Halide Core (1.0 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1).[1]

  • Procedure:

    • Degas solvent stream with

      
       for 15 mins.[1]
      
    • Add reactants to a microwave vial.

    • Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Critical Step: The 2,3-dichloro group is sterically bulky.[1] If conversion is low, switch to Pd-PEPPSI-IPr catalyst to overcome steric hindrance at the oxidative addition step.[1]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Context: Verifying the "Metabolic Shielding" hypothesis.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM test compound (2,3-Cl vs 3,4-Cl analog).

  • Cofactor: NADPH regenerating system.[1]

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

  • Validation Criteria: The 2,3-dichloro analog should exhibit a Cl_int (intrinsic clearance) < 50% of the 3,4-dichloro analog due to blockade of the 2,3-epoxidation/hydroxylation pathway.[1]

Diagram 2: Experimental Validation Workflow

Workflow Design Design Phase Select 2,3-Cl2 vs 3,4-Cl2 Synth Synthesis (Suzuki Coupling / Pd-PEPPSI) Design->Synth Assay Enzyme Inhibition Assay (IC50 Determination) Synth->Assay Meta Metabolic Stability (HLM Assay) Synth->Meta Decision Decision Gate Assay->Decision IC50 < 50nM? Meta->Decision t1/2 > 60min? Lead Lead Candidate (2,3-Cl2 Validated) Decision->Lead Pass

Caption: Workflow for validating 2,3-dichloro substitution efficacy from design to lead selection.

Expert Insights & Pitfalls
  • Solubility Warning: Adding two chlorine atoms significantly increases LogP (lipophilicity).[1] While this improves membrane permeability, it decreases aqueous solubility.[1]

    • Solution: Counteract this by introducing a solubilizing group (e.g., morpholine, piperazine) on the opposite end of the molecule, as seen in Aripiprazole (which uses a 2,3-dichlorophenyl piperazine tail).[1]

  • The "Atropisomer" Risk: The steric bulk of the 2-chloro substituent can sometimes create high rotational barriers (>20 kcal/mol), leading to separable atropisomers.[1]

    • Check: Perform variable-temperature NMR or chiral HPLC early to determine if your inhibitor exists as a mixture of slowly interconverting rotamers, which complicates development.[1]

References
  • Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones. Source: ResearchGate / NIH URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to NMR Characterization of Peptides with 2,3-dichloro-D-phenylalanine

For: Researchers, scientists, and drug development professionals. Introduction: Embracing Complexity for Therapeutic Advancement In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Embracing Complexity for Therapeutic Advancement

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality. Their high specificity and low off-target toxicity are significant advantages. To enhance their therapeutic properties—improving stability, potency, or cell permeability—medicinal chemists frequently incorporate unnatural amino acids. One such modification is the introduction of halogenated residues like 2,3-dichloro-D-phenylalanine (Cl₂-D-Phe). While invaluable for modulating peptide conformation and binding, these modifications introduce significant challenges for structural characterization.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for characterizing peptides containing Cl₂-D-Phe. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a strategic framework for researchers to confidently and accurately elucidate the structure of these complex biomolecules.

The Unique Challenge of a Dichlorinated Phenyl Ring

The incorporation of Cl₂-D-Phe fundamentally alters the electronic and steric environment of the peptide, which directly impacts the NMR spectra. Understanding these effects is paramount for successful characterization.

  • Electronic Perturbation: The two electron-withdrawing chlorine atoms significantly reduce the electron density of the aromatic ring.[1] This deshielding effect causes the remaining aromatic protons (H4, H5, H6) to resonate at higher frequencies (further downfield) compared to a standard phenylalanine residue.[2][3] This can push these signals into crowded spectral regions, complicating initial assignments.

  • Conformational Restriction: The bulky chlorine atoms can restrict the rotation around the chi (χ) angles of the side chain, potentially locking the residue into a specific conformation. This can be advantageous for designing conformationally constrained peptides but requires careful analysis to define the precise rotameric state.

  • Spectral Complexity: The remaining three protons on the phenyl ring form a complex spin system. Their coupling patterns and chemical shifts are highly sensitive to the local environment and can provide rich structural information, but only if they can be unambiguously assigned.

A Comparative Guide to NMR Experiments for Cl₂-D-Phe Peptide Analysis

A multi-pronged approach, leveraging a suite of 2D NMR experiments, is essential for tackling the challenges posed by Cl₂-D-Phe.[4][5][6] Each experiment provides a unique piece of the structural puzzle, and their synergistic application is the key to a complete and accurate assignment.

Foundational Experiments: Assigning the Spin Systems

The first step in any peptide structure determination is the assignment of resonances to specific atoms.[7] This process relies on correlating protons that are connected through chemical bonds.

ExperimentPrimary ObjectivePerformance with Cl₂-D-Phe PeptidesAlternatives & Synergies
1D ¹H NMR Initial quality assessment.Provides a quick check of sample purity and folding. A well-dispersed spectrum is indicative of a structured peptide.Not applicable. This is a mandatory first step.
2D TOCSY Identify coupled proton networks (spin systems).Essential for grouping all protons within a single amino acid residue.[7][8] For Cl₂-D-Phe, it will connect the Hα and Hβ protons but will show a separate, isolated spin system for the aromatic H4, H5, and H6 protons.COSY can be used for smaller peptides, but TOCSY is superior as it reveals correlations between distant protons within a spin system.[4][8]
2D NOESY / ROESY Correlate protons close in space (<5 Å).This is the cornerstone experiment for determining 3D structure.[4][6] It provides sequential connections (e.g., Hα of residue i to HN of residue i+1) and long-range contacts that define the peptide's fold. NOEs involving the Cl₂-D-Phe aromatic protons are critical for orienting the side chain.ROESY is preferred for molecules in the intermediate size range where the NOE can be zero.[5]
Advanced Resolution: The Power of Heteronuclear Correlation

Signal overlap, especially in the aromatic and Hα regions, is a common problem. Heteronuclear experiments, which correlate protons with their directly attached carbons or nitrogens, provide an invaluable second dimension of resolution.

ExperimentPrimary ObjectivePerformance with Cl₂-D-Phe PeptidesAlternatives & Synergies
2D ¹H-¹³C HSQC Resolve proton signals based on the chemical shift of their attached carbon.[9]Crucial for Cl₂-D-Phe. The aromatic region of the ¹H spectrum is often crowded. The ¹H-¹³C HSQC disperses these signals, allowing for unambiguous assignment of the H4, H5, and H6 protons by correlating them to their respective ¹³C signals (C4, C5, C6).[10][11][12]HMQC is an alternative, but HSQC generally offers better resolution and sensitivity.[13]
2D ¹H-¹⁵N HSQC Correlate backbone amide protons (HN) with their attached ¹⁵N atoms.Provides a unique "fingerprint" of the peptide, with one peak for each non-proline residue. It's highly sensitive to changes in chemical environment and is excellent for studying peptide-ligand interactions.[13][14] Requires ¹⁵N isotopic labeling.Not applicable for its primary purpose. This is the standard experiment for backbone assignment in labeled proteins and peptides.

Integrated Workflow for Structural Characterization

The successful characterization of a Cl₂-D-Phe containing peptide is not a linear process but an integrated workflow. Data from each experiment is used to build upon and validate findings from others.

Caption: Integrated workflow for NMR structure determination.

Experimental Protocols: A Practical Approach

Trustworthy data begins with robust and well-defined experimental protocols.

Protocol 1: 2D ¹H-¹H TOCSY
  • Objective: To identify all protons belonging to individual amino acid spin systems.

  • Sample Preparation: Dissolve the peptide to a final concentration of 0.5-2.0 mM in a 90% H₂O / 10% D₂O buffer (e.g., 20 mM phosphate, pH 6.0).[4]

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock on the D₂O signal. Optimize shim values for homogeneity.

  • Acquisition Parameters:

    • Use a standard pulse program for TOCSY with water suppression (e.g., dipsi2etgpsi on Bruker instruments).

    • Set the spectral width to cover all proton signals (approx. 12-14 ppm).

    • Acquire at least 2048 points in the direct dimension (t₂) and 512 increments in the indirect dimension (t₁).

    • Set the isotropic mixing time to 60-80 ms to allow magnetization transfer throughout the spin systems.[8]

    • Set the number of scans to achieve adequate signal-to-noise (typically 8-32 scans per increment).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

Protocol 2: 2D ¹H-¹³C HSQC
  • Objective: To resolve overlapping aromatic and aliphatic ¹H signals.

  • Sample Preparation: Use the same sample as for the TOCSY experiment. For natural abundance ¹³C, a higher peptide concentration is beneficial.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Use a sensitivity-enhanced pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments).

    • Set the ¹H spectral width to ~12 ppm and center it on the water resonance.

    • Set the ¹³C spectral width to cover the expected range. For targeting the aromatic region of Cl₂-D-Phe, a width from ~110 to 140 ppm is appropriate.

    • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

    • Acquire 2048 points in t₂ and 256-400 increments in t₁.

    • Increase the number of scans (e.g., 32-128) to compensate for the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the TOCSY spectrum, applying appropriate window functions for both dimensions.

Data Interpretation: A Hypothetical Case Study

Consider a peptide where the Cl₂-D-Phe residue is flanked by an Alanine and a Glycine (Ala-Cl₂-D-Phe-Gly).

Table 1: Hypothetical ¹H and ¹³C Chemical Shifts (ppm) for the Cl₂-D-Phe Residue

Atom¹H Shift (ppm)¹³C Shift (ppm)Rationale for Shift
4.8556.2Typical α-proton region, influenced by peptide conformation.
Hβ¹, Hβ²3.10, 3.2538.5Diastereotopic protons, shifted relative to standard Phe.
H47.55131.5Downfield shifted due to electron-withdrawing Cl at C2/C3.[1]
H57.40129.8Less affected by induction, but still downfield.
H67.48130.7Downfield shifted due to proximity to C2-Cl.

Analysis Strategy:

  • TOCSY: The TOCSY spectrum would show correlations connecting Hα to the Hβ protons for the Cl₂-D-Phe residue. A separate, distinct network of cross-peaks would connect H4, H5, and H6.

  • HSQC: The ¹H-¹³C HSQC would be critical. It would show three distinct peaks in the aromatic region, correlating the ¹H shifts (7.55, 7.40, 7.48 ppm) to their respective ¹³C shifts (131.5, 129.8, 130.7 ppm), confirming their assignment and resolving any ambiguity from the 1D spectrum.

  • NOESY: The NOESY spectrum would provide the sequential links. We would expect to see a cross-peak between the Ala Hα and the Cl₂-D-Phe HN, and another between the Cl₂-D-Phe HN and the Gly HN. Crucially, NOEs between the aromatic protons (H4, H5, H6) and other protons in the peptide (e.g., the preceding Ala methyl group) would define the side chain's orientation in the 3D structure.

Caption: Logic flow for assigning the Cl₂-D-Phe residue.

Conclusion

The structural characterization of peptides containing 2,3-dichloro-D-phenylalanine requires a thoughtful and systematic application of modern NMR techniques. While the dichlorinated ring introduces spectral complexity, it also provides a unique and information-rich probe into the peptide's structure. By leveraging through-bond (TOCSY) and through-space (NOESY) correlations, and critically, by using heteronuclear correlation experiments like the ¹H-¹³C HSQC to overcome spectral overlap, researchers can achieve complete and unambiguous resonance assignments. This detailed atomic-level information is indispensable for understanding the structure-activity relationships that drive the development of next-generation peptide therapeutics.

References

  • Crowley, P. B., Kyne, C., & Monteith, W. B. (2012). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications, 48(86), 10681–10683. Available from: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Pizzi, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9479–9491. Available from: [Link]

  • Jadhav, S., et al. (2021). NMR in structural determination of proteins and peptides. PharmaTutor, 9(1), 1-10. Available from: [Link]

  • Takeuchi, K., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. Journal of Biomolecular NMR, 77(5), 263–275. Available from: [Link]

  • Pantoja-Uceda, D., & Santoro, J. (2014). Strategy used for assignment of peptides of unknown sequence. ResearchGate. Available from: [Link]

  • Indian Institute of Science Education and Research Pune. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]

  • Reddit. (2021). Peptide NMR / Structure elucidation. r/Chempros. Available from: [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Nowick, J. S. (2011, December 1). Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY. YouTube. Available from: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from: [Link]

  • University of Wisconsin-Madison. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from: [Link]

  • NESG Wiki. (2009). Aromatic Side Chain Assignment with CARA. Retrieved from: [Link]

  • Zandarashvili, L., et al. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Side-chain and aromatic region in the 2D HSQC NMR spectra of different lignin samples. Retrieved from: [Link]

  • University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved from: [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from: [Link]

  • Oldfield, E., et al. (2009). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 131(31), 11008–11019. Available from: [Link]

  • NMRGenerator. (n.d.). 2D TOCSY and 2D NOESY. Retrieved from: [Link]

Sources

Comparative

Assessing Proteolytic Stability: The 2,3-Dichloro-D-Phe Advantage

Executive Summary Peptide therapeutics often fail due to rapid enzymatic degradation in plasma.[1] While standard D-amino acid substitution offers a baseline improvement, it often fails to completely arrest degradation b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics often fail due to rapid enzymatic degradation in plasma.[1] While standard D-amino acid substitution offers a baseline improvement, it often fails to completely arrest degradation by aggressive proteases like chymotrypsin or promiscuous serum peptidases.[1]

This guide evaluates 2,3-dichloro-D-Phenylalanine (2,3-Cl₂-D-Phe) , a highly specialized non-canonical amino acid.[1] By combining the stereochemical "invisibility" of the D-isomer with the steric and electronic shielding of the dichloro-substitution, this analog represents a gold standard for proteolytic resistance.

Mechanism of Action: The "Steric Shield" Effect

To understand why 2,3-Cl₂-D-Phe outperforms standard alternatives, we must look at the protease active site.[1]

  • Stereochemical Mismatch: Endogenous proteases (e.g., Chymotrypsin, Trypsin) evolved to recognize L-isomers.[1] The D-configuration prevents the "induced fit" required for catalysis.[1]

  • Electronic Deactivation: The electron-withdrawing chlorine atoms on the phenyl ring reduce the electron density of the aromatic system, weakening cation-

    
     interactions often used by proteases to anchor the substrate.
    
  • Steric Occlusion: The chlorine atoms at the 2 (ortho) and 3 (meta) positions create significant steric bulk, physically blocking the enzyme's S1 specificity pocket.

Visualization: Protease Resistance Mechanism

ProteaseResistance cluster_0 Substrates Protease Protease Active Site (S1 Pocket) Hydrolysis Degradation (<10 mins) Protease->Hydrolysis LPhe L-Phe Peptide (Native) LPhe->Protease Induced Fit (Rapid Hydrolysis) DPhe D-Phe Peptide (Stereo-mismatch) DPhe->Protease Weak Binding (Slow Hydrolysis) ClPhe 2,3-Cl2-D-Phe (Steric Shield) ClPhe->Protease Steric Clash (No Binding) Stable Intact Peptide (>48 Hours) ClPhe->Stable

Figure 1: Mechanistic comparison of protease interaction.[1] The 2,3-dichloro substitution creates a physical blockade (steric clash) that prevents the enzyme from engaging the peptide backbone.[1]

Comparative Performance Guide

The following data summarizes the expected stability profiles based on structure-activity relationship (SAR) studies of halogenated and D-amino acid peptides.

Analog ClassModification TypeSerum Half-Life (

)
Mechanism of ResistanceTrade-offs
L-Phe (Native) None2–10 min None.[1] Highly susceptible to Chymotrypsin/Carboxypeptidases.[1]Rapid clearance; poor bioavailability.[1]
D-Phe Stereochemical1–4 hours Chirality prevents optimal active site alignment.[1]Can induce immunogenicity; may alter receptor binding affinity.[1]
4-Cl-L-Phe Electronic20–40 min Halogenation alters lipophilicity but L-isomer is still recognized.[1]Minimal stability gain without D-isomerization.
2,3-Cl₂-D-Phe Dual-Action > 48 hours Synergistic: D-chirality + Ortho-steric hindrance blocks access.[1]High hydrophobicity requires careful solubility optimization.[1]

Key Insight: While simple D-substitution extends half-life to hours, the addition of the 2,3-dichloro moiety pushes stability into days, making it suitable for once-daily or weekly dosing formulations.[1]

Experimental Protocol: The Self-Validating System

To objectively assess the stability of your 2,3-dichloro-D-Phe analog, you must use a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.[1] This protocol includes an Internal Standard (IS) normalization step to ensure data integrity.[1]

Materials
  • Matrix: Pooled Human Plasma (heparinized) or Rat Serum.[1]

  • Quenching Solution: 1% Formic Acid in Acetonitrile (MeCN).[1]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog or a structurally similar non-endogenous peptide (e.g., D-Ala-D-Ala).[1]

Workflow Diagram

AssayWorkflow Start Peptide Stock (1 mM in DMSO) Incubation Incubation 37°C in Plasma (Timepoints: 0, 15m, 1h, 4h, 24h) Start->Incubation Spike to 10 µM Aliquot Remove Aliquot (50 µL) Incubation->Aliquot At T=x Quench Precipitation Add 150 µL MeCN + IS Aliquot->Quench Stop Reaction Centrifuge Centrifugation 10,000 x g, 10 min Quench->Centrifuge Remove Proteins Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis Inject

Figure 2: Step-by-step LC-MS stability assay workflow. Critical control points include the "Quench" step to immediately halt enzymatic activity.

Detailed Protocol Steps
  • Preparation: Dilute the 2,3-Cl₂-D-Phe peptide to 10 µM in pre-warmed (37°C) human plasma.

    • Control: Run a parallel incubation with native L-Phe peptide (positive control for degradation) and a "buffer only" sample (negative control for chemical instability).[1]

  • Sampling: At defined time points (0, 15m, 30m, 1h, 4h, 12h, 24h, 48h), remove 50 µL of the mixture.

  • Quenching (Critical): Immediately add 150 µL of ice-cold Acetonitrile containing the Internal Standard .

    • Why? Acetonitrile precipitates plasma proteins (enzymes), stopping the reaction instantly.[1] The IS corrects for injection variability and matrix effects.

  • Processing: Centrifuge at 10,000

    
     g for 10 minutes to pellet the precipitated proteins. Transfer the clear supernatant to an LC vial.
    
  • Analysis: Inject onto a C18 column coupled to a Triple Quadrupole MS. Monitor the parent ion transition (MRM).

  • Calculation: Plot the ratio of [Analyte Area / IS Area] vs. Time. Fit to a first-order decay model to calculate

    
    .[1]
    

Expert Troubleshooting & Insights

The "Matrix Effect" Trap

Issue: You observe a signal drop at T=0 or irregular recovery. Cause: Plasma phospholipids can suppress ionization in the Mass Spec source. Solution:

  • Use a Stable Isotope Labeled (SIL) version of your peptide as the Internal Standard.[2][3] It will co-elute and suffer the exact same suppression, mathematically cancelling out the error.

  • If SIL is unavailable, ensure your chromatographic gradient separates the peptide from the phospholipid "dump" (usually late-eluting).[1]

Solubility vs. Stability

Issue: 2,3-dichloro-D-Phe is significantly more hydrophobic than native Phe.[1] Risk: The peptide may precipitate out of the plasma, mimicking "degradation" (loss of signal). Validation: Perform a recovery check . Spike the peptide into plasma and immediately quench/analyze. Compare the signal to the peptide spiked into water/buffer. If the plasma signal is <70% of the water signal, you have solubility or non-specific binding issues, not degradation.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006).[1] Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[1][4][5][6][7][8][9] Link

  • Gentilucci, L., et al. (2010).[1] Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Link

  • Hoofnagle, A. N., et al. (2016).[1][8] Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry–Based Assays. Clinical Chemistry. Link

  • Kagiyama, T., et al. (2004).[1][10] Neuroprotective action of halogenated derivatives of L-phenylalanine.[1][10] Stroke. Link

  • Mylott, W. R. (2015).[1] Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Link

Sources

Validation

Comparative Guide: Halogen Bonding Efficacy in 2,3- vs. 3,4-Dichloro Isomers

-Hole Interactions for Ligand Binding and Crystal Engineering Executive Summary: The Ortho-Meta Paradox In rational drug design and crystal engineering, the choice between 2,3-dichloro and 3,4-dichloro substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026


-Hole Interactions for Ligand Binding and Crystal Engineering

Executive Summary: The Ortho-Meta Paradox

In rational drug design and crystal engineering, the choice between 2,3-dichloro and 3,4-dichloro substitution patterns is rarely a matter of simple bioisosterism. While both isomers present identical molecular weights and lipophilicity profiles (


), their performance as Halogen Bond (XB) donors differs radically.

The Verdict:

  • 3,4-Dichloro Isomers: The superior choice for maximizing intermolecular halogen bonding . The meta/para positioning (relative to the scaffold) minimizes steric shielding, allowing the chlorine atoms to function as effective Lewis acids (

    
    -hole donors).
    
  • 2,3-Dichloro Isomers: Function primarily as conformational lockers . The steric bulk at the 2-position (ortho) often occludes the

    
    -hole, rendering it inaccessible for binding, though it effectively restricts rotational freedom of the parent scaffold.
    

This guide dissects the electronic and steric determinants of these behaviors and provides a validated workflow for experimental verification.

Mechanistic Foundation: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Hole[1][2][3][4][5][6][7][8]

To understand the performance gap, we must look beyond the van der Waals radius to the electrostatic potential surface (ESP).

Halogen bonding is driven by the


-hole —a region of positive electrostatic potential (

) on the elongation of the C–X bond axis.[1][2][3] This positive cap interacts with Lewis bases (nucleophiles like carbonyl oxygens, nitrogens, or

-systems).
The Electronic-Steric Trade-off

The magnitude of


 is determined by the electron-withdrawing capacity of the rest of the molecule.
  • Inductive Reinforcement: In a dichloro-system, each chlorine atom acts as an electron-withdrawing group (EWG) for the other. This mutual induction deepens the

    
    -hole on both atoms compared to a monochloro-analog.
    
  • The Geometric Gatekeeper: While electronically both isomers should form strong bonds, sterically they are distinct. The XB interaction is strictly linear (

    
    ). If this approach angle is blocked, the bond cannot form.
    

Comparative Analysis: 2,3- vs. 3,4-Dichloro

The following table summarizes the structural and functional differences affecting halogen bonding performance.

Feature3,4-Dichloro Isomer (The "Donor")2,3-Dichloro Isomer (The "Locker")

-Hole Accessibility
High. Both Cl atoms (meta/para) are exposed to the solvent/binding pocket.Low. The 2-Cl is sterically shielded by the scaffold (R-group).
XB Directionality Supports linear

geometry.
Often forces distorted angles (

), breaking the interaction.
Electronic Effect Synergistic. Meta/Para Cl atoms enhance each other's

.
Competitive. 2-Cl may twist the ring, reducing orbital overlap.
Binding Mode Enthalpy-driven (

) via specific XB contacts.
Entropy-driven (

) via rigidification (pre-organization).
Primary Application Increasing potency via direct target engagement.Improving metabolic stability or locking conformation.
Case Study: Kinase Inhibitor Binding

In a comparative study of inhibitors binding to the ATP pocket of kinases (e.g., CDK2 or ABL1), 3,4-dichloro substitutions frequently outperform 2,3-analogs.

  • Observation: The 3,4-isomer allows the para-chlorine to form a directional XB with the backbone carbonyl of the hinge region (e.g., Valine or Leucine residues).

  • Failure Mode: The 2,3-isomer often fails to bind because the 2-chloro substituent clashes with the "gatekeeper" residue or forces the phenyl ring out of planarity, disrupting the alignment necessary for the

    
    -hole interaction [1, 3].
    

Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for selecting between these isomers based on the desired physicochemical outcome.

G Start Design Goal: Chlorinated Phenyl Ring Decision Primary Binding Mechanism? Start->Decision Path_XB Direct Interaction (Halogen Bonding) Decision->Path_XB Target Lewis Base Path_Conf Shape Restriction (Conformational Lock) Decision->Path_Conf Target Hydrophobic Pocket Sol_34 Select 3,4-Dichloro (Maximized Sigma-Hole) Path_XB->Sol_34 Sol_23 Select 2,3-Dichloro (Maximized Steric Clash) Path_Conf->Sol_23 Outcome_34 Outcome: High Enthalpic Gain Linear Geometry Sol_34->Outcome_34 Outcome_23 Outcome: High Entropic Gain Twisted Geometry Sol_23->Outcome_23

Figure 1: Decision matrix for regioisomer selection. 3,4-isomers are prioritized for direct halogen bonding, while 2,3-isomers are utilized for steric control.

Experimental Protocols for Validation

To empirically verify the presence and strength of halogen bonding in your isomers, use the following self-validating protocols.

Protocol A: Solution-Phase F NMR Titration

This method detects the perturbation of electron density upon Lewis base binding. Since Chlorine is not NMR active in standard settings, we use a fluorinated probe or monitor


 shifts, but the most robust proxy is often measuring the 

of the specific isomer against a standard Lewis base.

Objective: Determine the Association Constant (


) of the dichloro-isomer with a Lewis Base (e.g., Quinuclidine or HMPA).
  • Preparation:

    • Host (XB Donor): Prepare a 10 mM stock of the 3,4-dichloro (or 2,3-) derivative in deuterated cyclohexane (

      
      ). Note: Non-polar solvents are critical to minimize solvent competition.
      
    • Guest (XB Acceptor): Prepare a 100 mM stock of Quinuclidine in

      
      .
      
  • Titration:

    • Keep the Host concentration constant (e.g., 2 mM).

    • Titrate Guest from 0 to 50 equivalents.

  • Measurement:

    • Monitor the chemical shift (

      
      ) of the proton ortho to the chlorine.
      
    • In 3,4-dichloro, monitor H5 (ortho to 4-Cl). In 2,3-dichloro, monitor H4 (ortho to 3-Cl).

  • Analysis:

    • Plot

      
       vs. [Guest] concentration.
      
    • Fit to a 1:1 binding isotherm (Isotherm fitting software).

    • Validation Criteria: A significant downfield shift (

      
       ppm) and a calculable 
      
      
      
      indicate XB formation. The 3,4-isomer typically yields a
      
      
      2-5x higher than the 2,3-isomer due to steric freedom [5, 7].
Protocol B: Small Molecule X-Ray Crystallography

The ultimate proof of XB is geometric.

  • Crystallization: Co-crystallize the dichloro isomer with a strong Lewis base (e.g., triphenylphosphine oxide).

  • Data Collection: Collect diffraction data at 100 K to reduce thermal motion.

  • Geometric Analysis:

    • Measure the distance

      
      .
      
    • Measure the angle

      
      .
      
    • Success Criteria:

      • 
         (approx 3.27 Å).
        
      • 
        .
        
    • Comparison: 3,4-isomers will typically show

      
       closer to 
      
      
      
      . 2,3-isomers often show "bifurcated" or slipped contacts (
      
      
      ) or no short contact at all due to steric exclusion [2, 6].

Interaction Pathway Diagram

The following diagram visualizes the experimental workflow to confirm the "Magic Chloro" effect.

Workflow Step1 1. In Silico (ESP Map) Calculate Vs,max Step2 2. Synthesis (2,3 vs 3,4 isomers) Step1->Step2 Select Isomer Step3 3. Solution Phase (NMR Titration) Step2->Step3 Measure Ka Step4 4. Solid State (XRD Analysis) Step3->Step4 Confirm Geometry Result Validated XB Candidate Step4->Result Angle ~180°

Figure 2: Validation workflow. From computational prediction of the


-hole to crystallographic confirmation.

References

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, structure and thermodynamics. Protein Science. Link

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry.[4] Chemical Reviews. Link

  • Xu, Z., et al. (2011). Halogen Bonding in Drug Discovery: Overview and Recent Advances. Expert Opinion on Drug Discovery. Link

  • Politzer, P., et al. (2007). The σ-hole and halogen bonding.[1][5][2][3][6][7] Journal of Molecular Modeling. Link

  • Beale, T. M., et al. (2013). Halogen bonding in solution: NMR titrations.[7][8] Chemical Society Reviews. Link

  • Cavallo, G., et al. (2016). The Halogen Bond.[9][1][5][2][3][7][10][11][12][13][14][15] Chemical Reviews. Link

  • Metrangolo, P., & Resnati, G. (2014). Halogen Bonding in Crystal Engineering.[5][4][16] Wiley-VCH. Link

Sources

Comparative

A Comparative Guide to the Crystallographic Data of Dichlorophenylalanine Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of modified amino acids is paramount. Halogenated phenylalanine derivatives, in particular, are of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of modified amino acids is paramount. Halogenated phenylalanine derivatives, in particular, are of significant interest due to their utility as probes in peptide and protein studies and as components of therapeutic agents. The precise positioning of halogen atoms on the phenyl ring can drastically alter molecular conformation, packing, and intermolecular interactions, thereby influencing biological activity.

The Significance of Crystallographic Data

Single-crystal X-ray diffraction is an indispensable technique for determining the precise atomic and molecular structure of a crystalline compound.[1] For drug development, this atomic-level resolution is critical. It allows scientists to:

  • Visualize Molecular Conformation: Understand the preferred three-dimensional arrangement of the amino acid derivative.

  • Analyze Intermolecular Interactions: Identify and characterize hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate how molecules pack in a solid state. This is crucial for understanding solubility and formulation.

  • Inform Drug Design: Provide an experimental basis for computational modeling and the rational design of new drug candidates with improved properties.

Comparative Analysis of Dichlorophenylalanine Derivative Structures

To illustrate the principles of crystallographic analysis for this class of compounds, we will examine the crystal structure of a relevant N-dichloroacetyl derivative, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. Although not a simple dichlorophenylalanine, its synthesis and structural determination provide a valuable and detailed blueprint for the kind of data researchers can expect.[2]

Below is a summary of its crystallographic data, which serves as our primary reference point. The absence of data for other isomers in this immediate comparison underscores the specialized nature of such structural work.

ParameterValue for N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine[2]
CSD Deposition No. Not specified in the source
Chemical Formula C₁₁H₁₀Cl₃NO₂
Molecular Weight 294.55
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 6.7619 (14)
b (Å) 24.866 (5)
c (Å) 9.737 (3)
α (°) 90.00
β (°) 130.982 (18)
γ (°) 90.00
Volume (ų) 1235.9 (5)
Z 4
Temperature (K) 293(2)
Radiation type Mo Kα
R-factor 0.0476

Expert Interpretation:

The data reveals a monoclinic crystal system, which is common for organic molecules of this complexity. The space group P 2₁/c is one of the most frequently observed for chiral molecules that crystallize as a racemate, as well as for achiral molecules. The unit cell parameters define the dimensions of the repeating unit of the crystal lattice. The R-factor of 0.0476 (or 4.76%) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value below 5% is considered excellent for a small-molecule structure and indicates a high-quality, reliable structural determination.

Experimental Protocols: A Self-Validating System

The integrity of crystallographic data is contingent upon the rigor of the experimental methods used to obtain it. The following sections describe a typical, self-validating workflow for the synthesis, crystallization, and structural analysis of a dichlorophenylalanine derivative.

Part 1: Synthesis of N-Acetyl Dichlorophenylalanine Derivatives

The synthesis of an N-acetylated derivative is a common strategy to facilitate crystallization and mimic the peptide bond environment.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting dichlorophenylalanine in a suitable solvent, such as glacial acetic acid. The choice of an acidic solvent helps to keep the amino acid protonated and soluble.

  • Acetylation: Add acetic anhydride to the solution. This is a classic and highly efficient method for acetylating primary amines. The reaction is often stirred for several hours at room temperature.

  • Precipitation & Crystallization: The product is typically induced to crystallize by pouring the reaction mixture into ice-cold water.[3] The sudden change in solvent polarity and temperature drastically reduces the solubility of the organic product, causing it to precipitate out as a solid.

  • Purification: The crude product is collected by filtration and then purified by recrystallization. A common solvent system for this is an ethanol-water mixture.[3] The goal is to dissolve the solid in a minimum amount of hot solvent and then allow it to cool slowly, promoting the formation of high-quality crystals as impurities remain in the solution.

Part 2: Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal is often the most challenging step in the process.[1]

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the purified compound.[1] Solvents like methanol, ethanol, or ethyl acetate are common choices. The slow rate of evaporation is crucial as it allows molecules to organize into a well-ordered crystal lattice.

  • Crystal Mounting: Carefully select a high-quality crystal without visible cracks or defects. The crystal is mounted on a loop or a glass fiber, which is then attached to a goniometer head on the diffractometer.

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. An intense beam of monochromatic X-rays is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods (solving the "phase problem"). Finally, the atomic positions and other parameters are refined to achieve the best possible fit with the experimental data, resulting in a low R-factor.[2]

Visualizing the Structures and Workflows

Diagrams are essential for conceptualizing molecular structures and experimental processes.

Caption: Molecular structure of 2,3-dichloro-D-phenylalanine.

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Diffraction synthesis Chemical Synthesis purification Recrystallization synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure (CIF)

Caption: Experimental workflow for small-molecule crystallography.

Conclusion

The crystallographic analysis of dichlorophenylalanine derivatives provides invaluable, high-resolution structural data that is critical for modern drug discovery and development. While a publicly available crystal structure for a 2,3-dichloro-D-phenylalanine derivative remains elusive, the detailed examination of related compounds, such as the N-dichloroacetyl derivative presented, offers a robust framework for understanding the experimental rigor and the richness of the data that can be obtained. The methodologies for synthesis, purification, crystallization, and data analysis form a self-validating system that ensures the trustworthiness and authority of the final structural model. Future crystallographic studies on various dichlorophenylalanine isomers will be essential to build a comprehensive comparative database, enabling a deeper understanding of how halogen substitution patterns modulate molecular structure and function.

References

  • (Source not directly cited, but provides context on a derivative) Vulcanchem. (n.d.). Cbz-2,3-Dichloro-D-Phenylalanine () for sale.
  • (Source not directly cited, but provides context on halogenated phenylalanines) Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024).
  • (Source not directly cited, but provides context on CIF files) Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF).
  • (Source not directly cited, but provides context on small molecule crystallography) Gessner, V. H., et al. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • (Source not directly cited, but provides context on CCDC) CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • (Source not directly cited, but provides context on a derivative) King-Pharm. (n.d.). Cbz-2,3-Dichloro-D-Phenylalanine [1270295-36-7].
  • Gao, S., Qu, H.-T., Ye, F., & Fu, Y. (2014). Synthesis and Crystal Structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. Journal of Chemistry, 2014, 1-5.
  • Jusufi, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 10(4), 283-290.
  • (Source not directly cited, but provides context on PDB) RCSB PDB. (1999). PHE Ligand Summary Page. Retrieved from [Link]

  • (Source not directly cited, but provides context on CSD) Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • (Source not directly cited, but provides context on protocols) Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • (Source not directly cited, but provides context on PDBj) PDBj. (n.d.). 2z3o - complex structure of LF-transferase and phenylalanine - Summary. Retrieved from [Link]

  • (Source not directly cited, but provides context on Cbz protection) Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • (Source not directly cited, but provides context on CCDC data) de Graaff, C., et al. (2015). CCDC 1415299: Experimental Crystal Structure Determination. The University of Manchester Research Explorer.
  • (Source not directly cited, but provides context on structure determination) Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935-1951.
  • (Source not directly cited, but provides context on phenylalanine structure) Vacher, L. G., et al. (2022). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate.
  • (Source not directly cited, but provides context on phenylalanine analogs) Sharma, A., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3537.
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • (Source not directly cited, but provides context on DL-Phenylalanine) PubChem. (n.d.). Dl-Phenylalanine. Retrieved from [Link]

  • (Source not directly cited, but provides context on CSD) Allen, F. H., et al. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 96(6), 683-692.
  • (Source not directly cited, but provides context on phenylalanine oxidase) Kato, Y., et al. (2011). High resolution X-ray crystal structures of L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. Structures of the enzyme-ligand complex and catalytic mechanism. Journal of Biochemistry, 150(5), 557-567.
  • (Source not directly cited, but provides context on CSD) MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • (Source not directly cited, but provides context on Cbz protection) Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • (Source not directly cited, but provides context on an N-acetyl derivative) PubChem. (n.d.). (-)-N-Acetylphenylalanine. Retrieved from [Link]

  • (Source not directly cited, but provides context on a 3,4-dichloro isomer) PubChem. (n.d.). 3,4-Dichloro-L-phenylalanine. Retrieved from [Link]

  • (Source not directly cited, but provides context on a complex derivative) PubChem. (n.d.). Dl-phenylalanine, 4-(bis(2-chloroethyl)amino)-n-dl-valyl-, ethyl ester, monohydrobromide. Retrieved from [Link]

Sources

Validation

Evaluating receptor binding affinity of 2,3-dichloro-D-Phe ligands

Technical Guide: Characterizing the Receptor Binding Profile of 2,3-Dichloro-D-Phe Enriched Ligands Part 1: Executive Context & Application Logic In the optimization of bioactive peptides and peptidomimetics, the incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterizing the Receptor Binding Profile of 2,3-Dichloro-D-Phe Enriched Ligands

Part 1: Executive Context & Application Logic

In the optimization of bioactive peptides and peptidomimetics, the incorporation of 2,3-dichloro-D-phenylalanine (2,3-Cl₂-D-Phe) represents a strategic "molecular wedge." Unlike the canonical L-phenylalanine, this non-proteinogenic residue serves a dual purpose: it enforces specific backbone conformations (typically


-turns) due to the D-configuration and exploits the unique electronic properties of the chlorine atoms at the ortho (2) and meta (3) positions.

This guide provides a rigorous framework for evaluating the binding affinity of ligands containing 2,3-Cl₂-D-Phe. We move beyond simple


 generation to focus on the thermodynamic and kinetic validation of this moiety against standard alternatives.
Why 2,3-Dichloro-D-Phe? (The Causality)
  • Halogen Bonding (

    
    -hole):  The chlorine atoms act as Lewis acids, capable of forming halogen bonds with backbone carbonyls or side-chain nucleophiles in the receptor pocket. The 2,3-substitution pattern creates a distinct electrostatic potential map compared to the more common 4-Cl or 2,4-Cl variants.
    
  • Steric Occlusion: The bulk of the chlorines at the 2,3 positions restricts rotation around the

    
     and 
    
    
    
    bonds, locking the side chain into a bioactive rotamer that can drastically reduce the entropic cost of binding.
  • Metabolic Shielding: The D-configuration renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life (

    
    ).
    

Part 2: Comparative Performance Matrix

To objectively evaluate 2,3-Cl₂-D-Phe, it must be benchmarked against specific structural controls. The table below outlines the expected performance metrics based on standard Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Ligand Profiling

Ligand VariantStructural RoleBinding Affinity (

)
Metabolic Stability (

)
Selectivity Profile
2,3-Cl₂-D-Phe (Target) Dual-Constraint: Steric lock + Halogen bond donor.High (< 10 nM) High (> 4 hrs) High: Restricted rotation minimizes off-target fit.
D-Phe (Control) Conformational: Induces turn; lacks electronic "grip."Moderate (10-100 nM)High (> 4 hrs)Moderate: Lacks specific hydrophobic fill.
L-Phe (Native) Baseline: Native recognition element.[1]Low/ModerateLow (< 30 min)Low: Susceptible to rapid proteolysis.
4-Cl-D-Phe (Alt) Electronic: Para-substituent only; less steric clash.High (Variable)High (> 4 hrs)Moderate: Less rigid than 2,3-disubstituted.

Part 3: Experimental Methodologies

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the 2,3-Cl₂-D-Phe ligand.

The "Self-Validating" Workflow:

  • Membrane Preparation: Use CHO or HEK293 cells overexpressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors (EDTA-free).

    • Validation Step: Measure total protein concentration (BCA assay) to ensure consistent receptor density (

      
      ).
      
  • Saturation Binding (Pre-step): Determine the

    
     of the radioligand (e.g., 
    
    
    
    I-labeled native peptide) first. You cannot calculate
    
    
    without an accurate
    
    
    .
  • Competition Assay:

    • Incubate membranes (20-50 µg protein) with a fixed concentration of radioligand (

      
       value).
      
    • Add increasing concentrations of 2,3-Cl₂-D-Phe ligand (

      
       M to 
      
      
      
      M).
    • Incubation: 90 min at 25°C (equilibrium is critical; shorter times favor fast-associating ligands, potentially masking the true affinity of bulky 2,3-Cl₂ variants).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via scintillation counting. Fit data to a one-site competition model using the Cheng-Prusoff equation:

    
    
    
Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the proteolytic resistance conferred by the D-configuration.

  • Reaction Mix: 1 µM Ligand + 0.5 mg/mL Liver Microsomes (Human/Rat) in PBS (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or simple NADPH) to start Phase I metabolism.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench immediately with ice-cold Acetonitrile (containing Internal Standard).

  • Detection: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The "Steric Lock" Mechanism

This diagram illustrates how the 2,3-dichloro substitution functions as an antagonist by locking the receptor in an inactive state, preventing G-protein coupling.

ReceptorMechanism Ligand 2,3-Cl2-D-Phe Ligand Binding_Pocket Hydrophobic Pocket (Phe/Trp Residues) Ligand->Binding_Pocket High Affinity Entry Steric_Clash Steric Blockade (Prevents Helix Movement) Ligand->Steric_Clash 2,3-Cl Bulk Receptor_Open GPCR (Inactive State) Downstream G-Protein Signaling (BLOCKED) Receptor_Open->Downstream No Activation Binding_Pocket->Receptor_Open Induces Fit Halogen_Bond Halogen Bond Formation (Cl...O=C) Binding_Pocket->Halogen_Bond Electronic Stabilization Steric_Clash->Receptor_Open Locks Conformation

Caption: Mechanism of Action: The 2,3-dichloro moiety utilizes halogen bonding for affinity and steric bulk to prevent receptor activation.[2]

Diagram 2: Experimental Evaluation Workflow

A decision tree for characterizing the ligand.

EvaluationWorkflow Start Synthesize 2,3-Cl2-D-Phe Ligand Solubility Check Solubility (DMSO/Buffer) Start->Solubility Binding Radioligand Competition Assay Solubility->Binding Decision1 Ki < 100 nM? Binding->Decision1 Refine Refine Structure (Try 2,4-Cl or 4-Cl) Decision1->Refine No Stability Microsomal Stability Assay Decision1->Stability Yes Decision2 t1/2 > 120 min? Stability->Decision2 Decision2->Refine No Selectivity Selectivity Screen (Off-target Panels) Decision2->Selectivity Yes Lead Lead Candidate Identified Selectivity->Lead

Caption: Step-by-step validation workflow for ensuring ligand efficacy and stability before lead selection.

Part 5: References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine: The Role of D-Amino Acids." Current Pharmaceutical Design. Link

  • Motulsky, H. J., & Christopoulos, A. (2004). "Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting." GraphPad Software Inc. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Essential Guide to Safely Handling 2,3-Dichloro-D-Phenylalanine

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling 2,3-Dichloro-D-Phenylalanine. We will move beyond a simple checklist to a deeper understanding of why each step is critical, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment and Risk Mitigation

Given the data on analogous compounds, we must assume that 2,3-Dichloro-D-Phenylalanine is a hazardous substance. The primary risks are associated with:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin[1][3].

  • Skin and Eye Irritation: Likely to cause irritation upon contact[3].

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract[3].

  • Environmental Hazard: Dichlorinated aromatic compounds are often toxic to aquatic life with long-lasting effects[1][4].

Our safety protocols are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2,3-Dichloro-D-Phenylalanine, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and absorption. The dichlorinated structure suggests potential for skin penetration.
Eye Protection Safety glasses with side shields or gogglesTo protect against airborne particles and accidental splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of the powdered compound, which may cause respiratory irritation[3].

It is crucial to inspect all PPE for integrity before each use.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to minimize exposure and ensure a safe working environment from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate a specific, well-ventilated work area gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents gather_ppe->gather_materials weigh Weigh the compound in a fume hood or ventilated enclosure gather_materials->weigh Proceed to handling dissolve Dissolve or use the compound as per the experimental protocol weigh->dissolve decontaminate_tools Decontaminate all tools and surfaces dissolve->decontaminate_tools Experiment complete remove_ppe Remove PPE in the correct order decontaminate_tools->remove_ppe wash_hands Wash hands thoroughly with soap and water remove_ppe->wash_hands collect_waste Collect all contaminated materials in a labeled, sealed container wash_hands->collect_waste Final step dispose Dispose of waste according to institutional and local regulations for hazardous chemical waste collect_waste->dispose

Caption: Safe handling workflow for 2,3-Dichloro-D-Phenylalanine.

Operational Plan:

  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk[5].

    • Before handling, ensure you have all necessary PPE and that it is in good condition[6].

    • Have a spill kit readily accessible.

  • Handling:

    • When weighing the solid, do so carefully to avoid generating dust[6].

    • Avoid all personal contact with the substance[7].

    • Wash hands and face thoroughly after handling[7].

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place[8].

    • Store away from incompatible materials such as oxidizing agents[5].

Disposal Plan:

  • All waste materials, including contaminated PPE, should be collected in a designated and properly labeled hazardous waste container[4][7].

  • Dispose of the chemical waste through a licensed contractor, following all local, state, and federal regulations[4]. Do not dispose of it down the drain[9].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[8].
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[4].
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention[10].
Ingestion Do NOT induce vomiting. Seek immediate medical attention[8].
Spill For a dry spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a wet spill, absorb with an inert material and place in a sealed container for disposal[7][8].

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2,3-Dichloro-D-Phenylalanine into your research, assured that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • MATERIAL SAFETY DATA SHEET - 2,3-dichloro aniline 98%. (n.d.). OXFORD LAB FINE CHEM LLP. Retrieved from [Link]

  • Material Safety Data Sheet - DL-Phenylalanine MSDS. (2005, October 10). Sciencelab.com. Retrieved from [Link]

  • Dl-Phenylalanine - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific. Retrieved from [Link]

  • Safety Data Sheet: DL-Phenylalanine. (n.d.). Carl Roth. Retrieved from [Link]

  • 2,3-Dichloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl Roth. Retrieved from [Link]

  • 3,4-Dichloro-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.